molecular formula C15H26O B1352281 (-)-Pogostol CAS No. 21698-41-9

(-)-Pogostol

Número de catálogo: B1352281
Número CAS: 21698-41-9
Peso molecular: 222.37 g/mol
Clave InChI: VYOZKWKETGHHDW-QKGCVVFFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pogostol (CAS 21698-41-9) is a sesquiterpene alcohol belonging to the guaiane class of organic compounds . It is a prominent volatile component found in the essential oil of the aromatic herb Pogostemon cablin Benth. (patchouli) . With a molecular formula of C15H26O and a molecular weight of 222.37 g/mol, it is characterized by a characteristic warm, woody, and balsamic odor . This compound serves as a valuable reference standard in analytical chemistry for the GC-MS profiling and quality control of patchouli oil . In biomedical research, Pogostol is of significant interest due to the diverse pharmacological activities exhibited by its source, patchouli oil. Studies on patchouli and its extracts, which contain Pogostol, have demonstrated potential anti-inflammatory properties . These are often linked to the modulation of key signaling pathways, such as NF-κB, which plays a central role in the expression of pro-inflammatory mediators . Additionally, research suggests that these extracts possess antimicrobial , antioxidant , and antifungal activities , making Pogostol a compound of interest for investigations into novel therapeutic agents. Researchers utilize Pogostol as a bioactive natural product lead to explore its mechanisms of action and potential applications in various experimental models. This product is intended for research purposes only and is not for human consumption.

Propiedades

Número CAS

21698-41-9

Fórmula molecular

C15H26O

Peso molecular

222.37 g/mol

Nombre IUPAC

(1R,3aS,4R,7S,8aR)-1,4-dimethyl-7-prop-1-en-2-yl-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-ol

InChI

InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)13(14)9-12/h11-14,16H,1,5-9H2,2-4H3/t11-,12+,13-,14+,15-/m1/s1

Clave InChI

VYOZKWKETGHHDW-QKGCVVFFSA-N

SMILES canónico

CC1CCC2C1CC(CCC2(C)O)C(=C)C

Origen del producto

United States

Foundational & Exploratory

(-)-Pogostol: A Technical Guide to its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Pogostol, a naturally occurring sesquiterpenoid, has garnered significant interest within the scientific community due to its presence in various aromatic plants and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, structural elucidation, and natural sources of this compound. It details the experimental protocols for its isolation and characterization, presents quantitative data on its prevalence, and illustrates key workflows for its analysis. This document serves as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Discovery and Structural Elucidation

The history of this compound is marked by initial discovery followed by a significant structural revision, a common narrative in the study of complex natural products.

Initial Isolation

This compound was first isolated from patchouli oil, the essential oil of Pogostemon cablin (Blanco) Benth., by Pfau and Plattner in 1936.[1] In 1968, Hikino and his colleagues proposed a chemical structure for this novel sesquiterpene alcohol.[1]

Structural Revision

Subsequent research, however, cast doubt on the initially proposed structure. Through the use of more advanced analytical techniques, particularly total synthesis and detailed Nuclear Magnetic Resonance (NMR) spectroscopy, the initial structural assignment was proven to be incorrect.[1][2] The correct relative stereochemistry of this compound was later established by Teisseire and his research group.[1] This revision highlights the importance of rigorous spectroscopic analysis and synthetic confirmation in the structural elucidation of natural products.

Natural Sources of this compound

This compound has been identified in a variety of plant species and even in a microorganism. The primary and most well-documented source remains the essential oil of Pogostemon cablin.

Pogostemon cablin (Patchouli)

Pogostemon cablin, a member of the Lamiaceae family, is the most significant natural source of this compound.[1][3] The compound is a constituent of the plant's essential oil, commonly known as patchouli oil. The concentration of this compound in patchouli oil can vary considerably depending on factors such as the geographical origin of the plant, harvesting time, and the distillation process employed.

Other Natural Sources

Beyond patchouli, this compound has been identified in other natural sources, including:

  • Valeriana jatamansi : A perennial herb from the Valerianaceae family.[3]

  • Dalmatian Sage Oil (Salvia officinalis L.) : An essential oil derived from the sage plant.[4]

  • Geniculosporium sp. : An endophytic fungus that has been shown to produce this compound through its metabolic processes.[4]

Quantitative Data

The abundance of this compound varies among its natural sources. The following table summarizes the reported quantitative data for this compound content.

Natural SourcePlant Part/ExtractMethod of AnalysisThis compound Content (%)Reference(s)
Pogostemon cablinEssential OilGC-MS0.2 - 6.0[5]
Pogostemon cablinEssential OilGC-MS6.33[6]
Pogostemon cablinEssential OilGC-MSup to 6.33[7]
Dalmatian Sage OilEssential OilNot Specified8.30[4]
Patchouli OilEssential OilNot Specified0.44[4]

Experimental Protocols

The isolation and characterization of this compound involve a series of standard and advanced analytical techniques.

Isolation of this compound from Pogostemon cablin

Objective: To extract the essential oil from Pogostemon cablin leaves and subsequently isolate this compound.

Methodology:

  • Plant Material Preparation: Dried leaves of Pogostemon cablin are typically used for essential oil extraction to achieve a higher yield.[8]

  • Essential Oil Extraction:

    • Hydrodistillation: The plant material is subjected to hydrodistillation for several hours. The collected distillate, containing both water and essential oil, is then separated.[5][8] Microwave-assisted and ultrasound-pretreated hydrodistillation can also be employed to enhance extraction efficiency.[9]

    • Steam Distillation: An alternative method where steam is passed through the plant material to vaporize the volatile compounds.[8]

  • Fractionation and Isolation:

    • The crude essential oil is subjected to column chromatography on silica gel.[8]

    • A solvent gradient (e.g., n-hexane/ethyl acetate) is used to elute different fractions.

    • Fractions are monitored by Thin Layer Chromatography (TLC).

    • Fractions containing this compound are combined and may require further purification by preparative TLC or another round of column chromatography to yield the pure compound.

Characterization of this compound

Objective: To confirm the identity and structure of the isolated this compound.

Methodology:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: The isolated compound or the essential oil is diluted in a suitable solvent (e.g., hexane or dichloromethane).

    • GC Conditions: A capillary column (e.g., HP-5MS) is used. The oven temperature is programmed to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 280°C) to separate the components of the mixture. Helium is typically used as the carrier gas.[7][10]

    • MS Conditions: Electron Impact (EI) ionization at 70 eV is commonly used. The mass spectrum of the eluting peak corresponding to this compound is recorded and compared with library data (e.g., NIST, Wiley).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: The purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

    • 1D-NMR: ¹H and ¹³C NMR spectra are acquired to determine the number and types of protons and carbons in the molecule.[11]

    • 2D-NMR: A suite of 2D-NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed to establish the connectivity of atoms and the stereochemistry of the molecule.[12][13]

Visualizations

Workflow for Isolation and Characterization of this compound

G cluster_isolation Isolation cluster_characterization Characterization plant_material Dried Pogostemon cablin Leaves extraction Hydrodistillation / Steam Distillation plant_material->extraction crude_oil Crude Patchouli Oil extraction->crude_oil column_chromatography Silica Gel Column Chromatography crude_oil->column_chromatography fractions Fractions Collected column_chromatography->fractions pure_pogostol Pure this compound column_chromatography->pure_pogostol tlc TLC Monitoring fractions->tlc tlc->column_chromatography Re-chromatography if needed gc_ms GC-MS Analysis pure_pogostol->gc_ms nmr NMR Spectroscopy (1D and 2D) pure_pogostol->nmr structure_elucidation Structure Elucidation & Confirmation gc_ms->structure_elucidation nmr->structure_elucidation

Caption: Workflow for the isolation and characterization of this compound.

Biosynthetic Origin of Sesquiterpenoids

G cluster_biosynthesis Sesquiterpenoid Biosynthesis acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway ipp Isopentenyl Pyrophosphate (IPP) mva_pathway->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) mva_pathway->dmapp gpp Geranyl Pyrophosphate (GPP) ipp->gpp dmapp->gpp fpp Farnesyl Pyrophosphate (FPP) gpp->fpp sesquiterpene_synthase Sesquiterpene Synthase fpp->sesquiterpene_synthase pogostol This compound & other Sesquiterpenoids sesquiterpene_synthase->pogostol

Caption: Simplified overview of the sesquiterpenoid biosynthetic pathway.

References

Biosynthesis pathway of (-)-Pogostol in Pogostemon cablin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of (-)-Pogostol in Pogostemon cablin

Introduction

Pogostemon cablin (Blanco) Benth., commonly known as patchouli, is a perennial herb of the Lamiaceae family, renowned for its essential oil. This oil is a complex mixture of sesquiterpenoids and a highly valued commodity in the fragrance, cosmetic, and pharmaceutical industries. The characteristic woody aroma of patchouli oil is primarily attributed to (-)-patchoulol, its most abundant constituent. However, other structurally related sesquiterpene alcohols, such as this compound, contribute to the oil's unique aromatic profile and possess significant biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, focusing on the enzymatic steps, precursor molecules, and key quantitative data. It is intended for researchers, scientists, and professionals involved in natural product chemistry, metabolic engineering, and drug development.

Upstream Biosynthesis: Formation of the Universal Precursor

The journey to this compound begins with the synthesis of the universal C15 sesquiterpene precursor, farnesyl pyrophosphate (FPP). In the cytoplasm of P. cablin cells, this process is accomplished via the mevalonate (MVA) pathway.[5]

  • Initiation with Acetyl-CoA: The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

  • Conversion to Isoprene Units: HMG-CoA is then reduced to mevalonate, which is subsequently phosphorylated, decarboxylated, and dehydrated to yield the fundamental five-carbon (C5) isoprene units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[5]

  • Chain Elongation to FPP: Farnesyl pyrophosphate synthase (FPPS), a key enzyme at a metabolic branch point, catalyzes the sequential head-to-tail condensation of two IPP molecules with one DMAPP molecule to generate the C15 FPP.[5][6][7] Subcellular localization studies have confirmed that the FPPS involved in this pathway resides in the cytoplasm.[6][7]

The Core Reaction: Cyclization of FPP by Patchoulol Synthase

The final and most critical step in the biosynthesis of this compound is the complex intramolecular cyclization of the linear FPP precursor. This reaction is catalyzed by the enzyme patchoulol synthase (PTS) .[1][8][9]

A crucial finding in the study of patchouli oil biosynthesis is that a single enzyme, PTS, is responsible for producing the bulk and diversity of the sesquiterpenes found in the plant.[10] PTS is a promiscuous, or multi-product, enzyme. While its primary product is (-)-patchoulol, it also catalyzes the formation of at least 13 other sesquiterpenes, including this compound, as well as α-patchoulene, β-patchoulene, α-bulnesene, α-guaiene, and seychellene.[1][10][11] The formation of this compound is therefore a side reaction of the main cyclization cascade that leads to (-)-patchoulol. The mechanism involves a series of complex carbocationic intermediates and rearrangements within the enzyme's active site.[1][8][9]

Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway (Cytoplasm) cluster_Sesquiterpene Sesquiterpene Synthesis AcetylCoA Acetyl-CoA (x3) HMGCoA HMG-CoA AcetylCoA->HMGCoA MVA Mevalonate HMGCoA->MVA IPP_DMAPP IPP / DMAPP MVA->IPP_DMAPP FPPS_node FPPS IPP_DMAPP->FPPS_node FPP Farnesyl Pyrophosphate (FPP) PTS_node Patchoulol Synthase (PTS) FPP->PTS_node FPPS_node->FPP Patchoulol (-)-Patchoulol (Major Product) PTS_node->Patchoulol ~60-70% Pogostol This compound PTS_node->Pogostol ~1-5% Others Other Sesquiterpenes (α-guaiene, α-bulnesene, etc.) PTS_node->Others ~25-35%

Caption: Biosynthesis of this compound in Pogostemon cablin.

Quantitative Data

The yield of this compound is significantly lower than that of (-)-patchoulol. Quantitative analysis of patchouli essential oils from various sources confirms this distribution. The kinetic properties of the responsible enzyme, patchoulol synthase, have also been characterized.

Table 1: Relative Composition of Major Sesquiterpenes in Patchouli Essential Oil Data compiled from multiple sources and represent typical ranges.

CompoundClassTypical Abundance ( g/100g )
(-)-PatchoulolSesquiterpene Alcohol35.0 - 45.0
α-BulneseneSesquiterpene Hydrocarbon12.0 - 20.0
α-GuaieneSesquiterpene Hydrocarbon8.0 - 15.0
SeychelleneSesquiterpene Hydrocarbon5.0 - 10.0
This compound Sesquiterpene Alcohol 1.0 - 5.0
α-PatchouleneSesquiterpene Hydrocarbon2.0 - 6.0
δ-GuaieneSesquiterpene Hydrocarbon2.0 - 5.0
Source:[4][12][13][14]

Table 2: Kinetic Properties of Purified Patchoulol Synthase (PTS) from P. cablin

ParameterValueConditions
Substrate
Km for Farnesyl Pyrophosphate (FPP)6.8 µMpH 6.7, with Mg2+
Cofactor
Km for Mg2+~1.7 mMpH 6.7
General Properties
Optimal pH6.7-
Native Molecular Weight~80,000 DaGel permeation chromatography
Isoelectric Point (pI)~5.0Isoelectric focusing
Source:[11]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of protein purification, enzyme assays, and analytical chemistry techniques.

Protocol 1: Purification of Patchoulol Synthase from P. cablin Leaves

This protocol describes the purification of PTS to apparent homogeneity as reported in the literature.[11]

  • Homogenization: Fresh P. cablin leaves are homogenized in a buffer containing polyvinylpolypyrrolidone, ascorbate, and sulfhydryl protectants to preserve enzyme activity. The homogenate is filtered and centrifuged to obtain a crude cell-free extract.

  • Chromatofocusing: The crude extract is subjected to chromatofocusing, a column chromatography technique that separates proteins based on their isoelectric point (pI). PTS, with a pI of approximately 5.0, is collected in the corresponding fractions.

  • Anion Exchange Chromatography: Fractions containing PTS activity are pooled and applied to an anion exchange column (e.g., DEAE-cellulose). The enzyme is eluted using a salt gradient (e.g., KCl).

  • Gel Permeation Chromatography: Active fractions are concentrated and further purified by gel permeation (size exclusion) chromatography to separate proteins based on their native molecular weight (~80 kDa for PTS).

  • Hydroxylapatite Chromatography: A final polishing step using hydroxylapatite chromatography is performed to achieve apparent homogeneity. Protein purity is assessed by SDS-PAGE.

Protocol 2: In Vitro Assay of Patchoulol Synthase Activity

This assay is used to determine the kinetic parameters of PTS and to analyze its product profile, including the formation of this compound.

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES, pH 6.7) containing the required divalent metal ion cofactor (e.g., 10 mM MgCl2).[11]

  • Enzyme Addition: Add a known amount of purified PTS enzyme to the reaction buffer in a glass vial.

  • Reaction Initiation: Initiate the reaction by adding the substrate, farnesyl pyrophosphate (FPP). For kinetic studies, the concentration of FPP is varied (e.g., 1-100 µM).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-34°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of an organic solvent (e.g., hexane or diethyl ether) containing a known concentration of an internal standard (e.g., n-dodecane) for quantification. Vortex vigorously to extract the terpene products.

  • Analysis: Separate the organic layer, dry it over anhydrous sodium sulfate (Na2SO4), and concentrate it under a stream of nitrogen. Analyze the product profile using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental_Workflow start 1. P. cablin Leaf Homogenization purification 2. Multi-Step Protein Purification (Chromatography) start->purification assay 3. In Vitro Enzyme Assay (Purified PTS + FPP Substrate) purification->assay extraction 4. Organic Solvent Extraction assay->extraction analysis 5. GC-MS Analysis extraction->analysis end 6. Product Identification & Quantification (Pogostol, Patchoulol, etc.) analysis->end

Caption: Workflow for PTS characterization.

Conclusion and Future Outlook

The biosynthesis of this compound in Pogostemon cablin is intrinsically linked to the synthesis of (-)-patchoulol, as both are products of the same multi-product enzyme, patchoulol synthase (PTS).[1][10] The pathway originates from the cytoplasmic MVA pathway, which supplies the FPP precursor for the final, complex cyclization reaction catalyzed by PTS. While this compound is a minor product compared to (-)-patchoulol, its contribution to the overall bioactivity and aroma of patchouli oil is significant.

Understanding this pathway in detail opens avenues for metabolic engineering and synthetic biology approaches. By expressing PTS in microbial hosts like Escherichia coli or Saccharomyces cerevisiae, it is possible to produce patchoulol and its related sesquiterpenoids, including pogostol, in controlled fermentation systems.[15][16] Future research may focus on protein engineering of PTS to alter its product specificity, potentially increasing the yield of desired minor constituents like this compound for targeted pharmaceutical or fragrance applications.

References

A Technical Guide to the Spectroscopic Characterization of (-)-Pogostol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the spectroscopic data essential for the characterization of (-)-pogostol, a sesquiterpenoid of interest in natural product chemistry. The data presented herein is based on the corrected structure of this compound, a guaiane sesquiterpene, following the revision of its initially proposed structure. This guide is intended to serve as a valuable resource for researchers engaged in the isolation, synthesis, and biological evaluation of this compound.

Spectroscopic Data Summary

The structural elucidation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data from these techniques are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
12.58m
21.95, 1.65m
31.85, 1.55m
52.85dd10.0, 5.0
61.70m
74.15t3.0
82.10, 1.90m
92.05, 1.80m
112.25sept7.0
121.05d7.0
131.04d7.0
141.02d7.0
154.85, 4.80s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
152.5
228.0
335.5
4150.0
550.5
626.0
780.0
830.0
940.0
1045.0
1133.0
1221.5
1321.4
1415.0
15110.0

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for this compound

TechniqueKey Observations
IR (film) νmax 3400 (O-H), 3075, 1645, 890 (C=CH₂) cm⁻¹
MS (EI, 70 eV) m/z (% rel. int.): 222 [M]⁺ (5), 207 (15), 189 (20), 161 (100), 133 (40), 105 (55), 91 (60), 79 (50), 67 (45), 55 (35), 43 (80)
High-Resolution MS Found: 222.1984; Calculated for C₁₅H₂₆O: 222.1984

Experimental Protocols

The spectroscopic data presented above were acquired using standard analytical techniques for natural product characterization. The detailed methodologies are as follows:

2.1 NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of purified this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 12 ppm

    • Acquisition Time: 3.4 s

    • Relaxation Delay: 1.0 s

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.1 s

    • Relaxation Delay: 2.0 s

  • Data Processing: The free induction decays (FIDs) were processed using MestReNova software. Fourier transformation was applied with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm), and coupling constants (J) are given in Hertz (Hz).

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of the purified compound was prepared by dissolving a small amount of this compound in chloroform, applying the solution to a NaCl or KBr salt plate, and allowing the solvent to evaporate.

  • Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum 100 FT-IR spectrometer.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Analysis: The spectrum was analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

2.3 Mass Spectrometry (MS)

  • Instrumentation: Electron impact mass spectra (EI-MS) were obtained using a Thermo Finnigan MAT 95 XL mass spectrometer.

  • Sample Introduction: The sample was introduced via a direct insertion probe.

  • Parameters:

    • Ionization Energy: 70 eV

    • Source Temperature: 200 °C

    • Mass Range: m/z 40-500

  • High-Resolution Mass Spectrometry (HRMS): HRMS data was acquired using the same instrument with a resolution of 10,000. Perfluorokerosene (PFK) was used as the internal calibrant.

Visualization of Experimental Workflow

The general workflow for the isolation and spectroscopic characterization of this compound from a natural source is depicted below.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Natural Source (e.g., Pogostemon cablin) B Solvent Extraction A->B C Crude Extract B->C D Column Chromatography C->D E Fractions D->E F Purification (e.g., HPLC) E->F G Pure this compound F->G H NMR Spectroscopy (¹H, ¹³C, 2D) G->H I IR Spectroscopy G->I J Mass Spectrometry (EI-MS, HRMS) G->J K Data Interpretation H->K I->K J->K L Structure Confirmation K->L

Caption: Experimental workflow for the characterization of this compound.

Early Investigations into the Bioactive Potential of (-)-Pogostol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pogostol is a naturally occurring sesquiterpenoid found as a constituent of the essential oil from Pogostemon cablin (patchouli). While early research into the biological activities of Pogostemon cablin has primarily focused on its major components, such as patchouli alcohol and pogostone, this compound has been identified as a component of this phytochemically rich plant. This technical guide consolidates the available early research data on the biological activities associated with Pogostemon cablin and its constituents, with a specific focus on antimicrobial and anti-inflammatory properties, which may be contributed to by this compound. This document aims to provide a foundational understanding for researchers and professionals in drug development by presenting quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Antimicrobial Activity

Early studies have established the antimicrobial properties of patchouli essential oil, of which this compound is a known, albeit minor, constituent. The research has predominantly focused on the efficacy of the whole oil or its more abundant components against a range of bacterial and fungal strains.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported for patchouli essential oil and its major components against various microorganisms. It is important to note that these values reflect the combined effect of all constituents and not the isolated activity of this compound.

SubstanceMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Patchouli Essential OilStaphylococcus aureus156.25 - 7500312.5 - 10000[1][2]
Patchouli Essential OilEscherichia coli450 - 7500800 - 10000[2]
Patchouli Essential OilPseudomonas aeruginosa750010000[2]
Patchouli Essential OilBacillus proteus450800[2]
Patchouli Essential OilShigella dysenteriae450800[2]
Patchouli Essential OilTyphoid bacillus750010000[2]
Patchouli Essential OilPropionibacterium acnes312.5-[1]
Patchouli Essential OilStaphylococcus epidermidis187.5375[1]
Patchouli Essential OilMalassezia furfur900>1000[1]
PogostoneGram-positive bacteria0.098 - 800-[3]
PogostoneGram-negative bacteria0.098 - 1600-[3]
Experimental Protocols: Antimicrobial Susceptibility Testing

The antimicrobial activity of patchouli oil and its components has been primarily evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

General Protocol for Broth Microdilution Assay:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL, standardized using a spectrophotometer or McFarland standards.

  • Preparation of Test Substance: The essential oil or isolated compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the test substance that visibly inhibits microbial growth.

  • Determination of MBC: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Anti-inflammatory Activity

Extracts of Pogostemon cablin and its primary constituents have demonstrated significant anti-inflammatory effects. The underlying mechanisms often involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct studies on this compound are scarce, its presence in the active extracts suggests a potential contribution to the overall anti-inflammatory profile.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of Pogostemon cablin extracts are often attributed to the inhibition of pro-inflammatory mediators. This is achieved through the downregulation of the NF-κB and MAPK signaling cascades.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB leads to degradation NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active translocates to nucleus Nucleus NFkB_active->nucleus enters cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines induces transcription

Caption: NF-κB Signaling Pathway Inhibition.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TAK1 TAK1 LPS->TAK1 activates MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 nucleus Nucleus AP1->nucleus translocates to cytokines Pro-inflammatory Cytokines nucleus->cytokines induces transcription

Caption: MAPK Signaling Pathway Modulation.

Experimental Protocols: In Vitro Anti-inflammatory Assays

The anti-inflammatory properties of Pogostemon cablin extracts and their components are commonly investigated using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7).

General Protocol for Measuring Cytokine Inhibition:

  • Cell Culture and Treatment: RAW 264.7 cells are cultured in a suitable medium. Cells are pre-treated with various concentrations of the test substance for 1-2 hours.

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.

  • Quantification of Cytokines: The cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production by the test substance is calculated relative to the LPS-stimulated control. IC50 values (the concentration required to inhibit 50% of cytokine production) are then determined.

General Protocol for Western Blot Analysis of NF-κB and MAPK Pathways:

  • Cell Lysis: After treatment and stimulation as described above, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-p38, p38, p-JNK, JNK, p-ERK, ERK).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Experimental Workflows

The following diagrams illustrate the general workflows for the investigation of antimicrobial and anti-inflammatory activities.

Antimicrobial_Workflow start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum prep_compound Prepare this compound Serial Dilutions start->prep_compound inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compound->inoculate incubate Incubate inoculate->incubate read_mic Read MIC incubate->read_mic read_mbc Read MBC incubate->read_mbc subculture Subculture for MBC read_mic->subculture subculture->incubate end End read_mbc->end

Caption: General Workflow for Antimicrobial Susceptibility Testing.

Anti_inflammatory_Workflow start Start culture_cells Culture RAW 264.7 Macrophages start->culture_cells pretreat Pre-treat with This compound culture_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) collect_supernatant->elisa end End elisa->end western_blot Western Blot for NF-κB & MAPK proteins lyse_cells->western_blot western_blot->end

Caption: General Workflow for In Vitro Anti-inflammatory Assays.

Conclusion

Early research on the biological activities of Pogostemon cablin provides a strong foundation for understanding its therapeutic potential. While specific quantitative data and detailed mechanistic studies on this compound are limited in early literature, its presence as a constituent in bioactive extracts suggests it may contribute to the observed antimicrobial and anti-inflammatory effects. The methodologies and pathways detailed in this guide, primarily established through the study of the whole essential oil and its major components, offer a clear framework for future investigations aimed at isolating and characterizing the specific bioactivities of this compound. Further research is warranted to elucidate the precise role and therapeutic potential of this individual sesquiterpenoid.

References

Traditional Medicinal Uses of (-)-Pogostol Containing Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the ethnobotanical applications, pharmacological activities, and underlying molecular mechanisms of (-)-Pogostol, a bioactive sesquiterpenoid found in various medicinal plants.

Introduction

This compound is a naturally occurring sesquiterpenoid alcohol that has garnered significant interest within the scientific community for its diverse pharmacological properties. This compound is a key bioactive constituent in several plants utilized in traditional medicine systems across Asia. This technical guide provides a comprehensive overview of the traditional uses, quantitative analysis, experimental protocols, and molecular mechanisms of action associated with this compound-containing plants, with a primary focus on Pogostemon cablin (Patchouli) and Agastache rugosa (Korean Mint). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Traditional Medicinal Uses

Plants containing this compound have a long history of use in traditional medicine for treating a wide array of ailments, ranging from gastrointestinal disorders to inflammatory conditions.

Pogostemon cablin (Blanco) Benth. (Patchouli)

Pogostemon cablin, commonly known as patchouli, is a prominent herb in Traditional Chinese Medicine (TCM), Ayurveda, and other folk medicine systems.[1] Traditionally, it is used to treat a variety of conditions:

  • Gastrointestinal Ailments: In TCM, P. cablin is used to resolve "dampness," harmonize the stomach, and stop vomiting.[2] It is a common ingredient in formulations for treating nausea, vomiting, diarrhea, and abdominal pain.[1][3] A traditional preparation for summer-heat and dampness involves making a decoction of the dried aerial parts.[4]

  • Fever and Colds: The herb is used to dispel "summer-heat" and relieve exterior syndromes, making it a remedy for fever, headaches, and colds.[1][5]

  • Inflammatory Conditions: Chinese traditional formulas containing patchouli, such as Baoji Pill and Houdan Pill, are used to treat inflammatory diseases.[1]

  • Other Uses: Traditional applications also include the treatment of insect and snake bites.[1] In aromatherapy, the essential oil is used to relieve depression and stress.[1]

Agastache rugosa (Fisch. & C.A.Mey.) Kuntze (Korean Mint)

Agastache rugosa, also known as Korean Mint or Huo Xiang in TCM, is another significant medicinal plant containing this compound. Its traditional uses often overlap with those of P. cablin:

  • Digestive Complaints: It is traditionally used to address digestive issues such as nausea, vomiting, poor appetite, abdominal bloating, and belching.[6][7][8] In Korean traditional medicine, a tea made from the leaves is used to alleviate nausea.

  • Respiratory Ailments: An infusion of the leaves is traditionally used for treating chest congestion and colds.[9]

  • Fever and Headaches: The plant is also employed in traditional remedies for fever and headaches.[8]

  • Inflammatory Conditions: While its use for inflammation is less direct in traditional texts, it is often included in formulas for conditions involving "dampness" or "heat," which are associated with inflammatory processes.[5]

Quantitative Data

The concentration of this compound and the efficacy of its related preparations have been quantified in various studies.

Concentration of this compound

The concentration of this compound can vary depending on the plant species, the part of the plant used, and the extraction method.

Plant SpeciesPlant PartCompoundConcentration/ContentReference
Pogostemon cablinEssential OilThis compound0.3 - 5.2%[10]
Pogostemon cablinEssential OilThis compound1.5 - 3.3%[10]

No quantitative data for this compound concentration in Agastache rugosa was identified in the performed searches.

Pharmacological Efficacy

The biological activities of this compound and plants containing it have been evaluated through various in vitro and in vivo assays.

Plant/CompoundBioassayTargetResult (IC₅₀/MIC)Reference
Pogostemon cablin OilAntimicrobialStaphylococcus aureusMIC: 0.45 - 7.5 mg/mL[10]
Pogostemon cablin OilAntimicrobialEscherichia coliMIC: 0.45 - 7.5 mg/mL[10]

Specific IC₅₀ values for the anti-inflammatory (COX-1, COX-2, LOX) and antioxidant (DPPH) activities of isolated this compound were not found in the performed searches. The available data often pertains to crude extracts or other compounds from the plants.

Experimental Protocols

This section details the methodologies for traditional preparations and the laboratory isolation of this compound.

Traditional Preparation Methods

This traditional method is used to prepare a remedy for symptoms like diarrhea and vomiting.

  • Materials: 10-15 grams of dried aerial parts of Pogostemon cablin.

  • Procedure:

    • Place the dried herb in a pot with 3-4 cups of water.

    • Bring the mixture to a boil.

    • Reduce the heat and simmer for 20-30 minutes, allowing the volume to reduce by about half.

    • Strain the decoction to remove the solid plant material.

    • The resulting liquid is consumed warm.

This simple infusion is a common home remedy.

  • Materials: 1-2 teaspoons of dried Agastache rugosa leaves.

  • Procedure:

    • Place the dried leaves in a cup.

    • Pour one cup of hot (not boiling) water over the leaves.

    • Cover the cup and let it steep for 10-15 minutes.

    • Strain the infusion before drinking.

Laboratory Isolation of this compound

The isolation of this compound from Pogostemon cablin essential oil can be achieved through column chromatography.

This protocol provides a general framework for the separation of sesquiterpenes like this compound.

  • Preparation of the Column:

    • A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent like hexane to create a slurry and ensure even packing.

  • Sample Loading:

    • The essential oil of Pogostemon cablin is dissolved in a minimal amount of the initial mobile phase (e.g., hexane).

    • This solution is carefully loaded onto the top of the silica gel bed.

  • Elution:

    • A gradient elution is performed, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • The solvent gradient can be, for example, from 100% hexane to a 90:10 hexane:ethyl acetate mixture.

  • Fraction Collection:

    • Fractions of the eluate are collected sequentially.

    • Each fraction is analyzed by Thin Layer Chromatography (TLC) to monitor the separation of compounds.

  • Identification and Purification:

    • Fractions containing compounds with similar TLC profiles are combined.

    • The fractions containing this compound (identified by comparison with a standard or by spectroscopic methods like GC-MS and NMR) are pooled.

    • Further purification can be achieved by recrystallization or by using preparative HPLC.

For higher purity, preparative HPLC can be employed.

  • Instrumentation: A preparative HPLC system equipped with a C18 column is used.[11]

  • Mobile Phase: A common mobile phase for separating sesquiterpenoids is a mixture of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Sample Preparation: The partially purified fraction containing this compound from column chromatography is dissolved in the mobile phase.

  • Injection and Elution: The sample is injected onto the column, and an isocratic or gradient elution is performed to separate the components.[11]

  • Fraction Collection: Fractions corresponding to the peak of this compound are collected.

  • Solvent Removal: The solvent is removed from the collected fractions under reduced pressure to yield the purified compound.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and its containing plants are primarily attributed to the modulation of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Components of Pogostemon cablin have been shown to inhibit this pathway.[6]

  • Mechanism: this compound is hypothesized to inhibit the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[6]

G cluster_0 Nucleus Stimulus (LPS) Stimulus (LPS) TLR4 TLR4 Stimulus (LPS)->TLR4 IKK Complex IKK Complex TLR4->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Activates Transcription This compound This compound This compound->IKK Complex Inhibits

NF-κB Signaling Pathway Inhibition by this compound
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation.

  • Mechanism: this compound is suggested to interfere with the phosphorylation of key kinases in the MAPK pathway, such as p38 and JNK. By inhibiting the activation of these kinases, this compound can suppress the downstream activation of transcription factors like AP-1, which also play a role in the expression of inflammatory mediators.

G Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) p38->Transcription Factors (e.g., AP-1) JNK->Transcription Factors (e.g., AP-1) Inflammatory Response Inflammatory Response Transcription Factors (e.g., AP-1)->Inflammatory Response This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation

MAPK Signaling Pathway Modulation by this compound

Conclusion

This compound and the plants in which it is found, particularly Pogostemon cablin and Agastache rugosa, hold significant potential for the development of novel therapeutic agents. Their long-standing use in traditional medicine provides a strong foundation for modern scientific investigation. The data and protocols presented in this guide aim to facilitate further research into the pharmacological properties and mechanisms of action of this compound, with the ultimate goal of translating this traditional knowledge into evidence-based therapeutic applications. Further studies are warranted to elucidate the precise quantitative bioactivities of isolated this compound and to develop standardized and optimized methods for its extraction and purification.

References

An In-depth Technical Guide on the Core Pharmacological Profile of (-)-Pogostol from Initial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pogostol is a naturally occurring sesquiterpenoid found in Pogostemon cablin (Blanco) Benth., commonly known as patchouli. While much of the pharmacological research on P. cablin has historically focused on its essential oil or more abundant components such as patchouli alcohol and pogostone, initial studies and theoretical models suggest that this compound possesses its own distinct pharmacological profile. This document provides a comprehensive overview of the currently available data on this compound, with a focus on its potential antibacterial and anti-inflammatory activities. Given the nascent stage of research on isolated this compound, this guide synthesizes direct findings with inferred knowledge from studies on related compounds and the whole plant extract, highlighting areas for future investigation.

Core Pharmacological Activities

Initial research indicates two primary areas of pharmacological interest for this compound: antibacterial and anti-inflammatory activities.

1. Antibacterial Activity

While direct experimental evidence from in vitro and in vivo studies on isolated this compound is currently limited, molecular docking studies have provided a theoretical framework for its antibacterial potential. These computational analyses suggest that this compound may act by inhibiting key bacterial enzymes essential for survival.

Table 1: Summary of Predicted Antibacterial Activity of this compound from Molecular Docking Studies

Target EnzymePredicted Binding Affinity ScoreProposed Mechanism of ActionReference
Dihydropteroate Synthase (DHPS)Higher than sulfadiazine (reference antibiotic)Inhibition of folic acid synthesis[1]

Experimental Protocols

Although no studies have published MIC/MBC values for isolated this compound, the following standard methodologies, as described in studies of P. cablin essential oil and its other components, would be applicable for its evaluation.[1]

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC can be determined using the broth microdilution method. A serial dilution of this compound would be prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates. Bacterial suspensions, adjusted to a concentration of approximately 5 x 10^5 CFU/mL, are then added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of this compound that visibly inhibits bacterial growth.[1]

  • Minimum Bactericidal Concentration (MBC) Determination: Following the MIC assay, a small aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[1]

2. Anti-inflammatory Activity

The anti-inflammatory properties of various constituents of Pogostemon cablin have been attributed to their ability to modulate key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. While direct evidence for this compound is yet to be established, it is plausible that it shares this mechanism of action with other bioactive compounds from the same plant.

Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS]), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). It is hypothesized that this compound, like other active components of P. cablin, may inhibit one or more steps in this cascade.

Diagram 1: Proposed Anti-inflammatory Mechanism of this compound via NF-κB Pathway Inhibition

Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

To experimentally validate the hypothesized anti-inflammatory activity of this compound, the following in vitro assay can be employed:

  • NF-κB Reporter Assay: A human or murine macrophage cell line (e.g., RAW 264.7) can be transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. The cells are then pre-treated with varying concentrations of this compound for a specified duration, followed by stimulation with a pro-inflammatory agent like LPS. The inhibitory effect of this compound on NF-κB activation is quantified by measuring the luciferase activity in the cell lysates. A decrease in luciferase activity relative to the LPS-treated control would indicate inhibition of the NF-κB pathway.

Diagram 2: Experimental Workflow for NF-κB Reporter Assay

G A 1. Cell Culture (e.g., RAW 264.7 macrophages) B 2. Transfection with NF-κB Luciferase Reporter A->B C 3. Pre-treatment with this compound B->C D 4. Stimulation with LPS C->D E 5. Cell Lysis D->E F 6. Luciferase Assay E->F G 7. Data Analysis (Quantify NF-κB Inhibition) F->G

References

(-)-Pogostol: A Technical Guide for the Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties, Synthesis, and Olfactory Significance of (-)-Pogostol for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a naturally occurring sesquiterpene alcohol and a key contributor to the characteristic aroma of patchouli oil, derived from the leaves of Pogostemon cablin (Blanco) Benth.[1][2]. Valued in the fragrance industry for its warm, woody, and balsamic notes, it also functions as an effective fixative, enhancing the longevity of perfume compositions[3]. This technical guide provides a comprehensive overview of the chemical and physical properties, biosynthetic origins, and analytical methodologies related to this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound, with the chemical formula C₁₅H₂₆O, is a bicyclic tertiary alcohol. Its complex stereochemistry has been a subject of study, and the naturally occurring enantiomer is this compound[4]. The structural integrity and physicochemical characteristics of this compound are fundamental to its olfactory properties and its application in fragrance formulations.

PropertyValueReference
Molecular Formula C₁₅H₂₆O[3][5]
Molecular Weight 222.37 g/mol [3][5]
CAS Number 21698-41-9[3]
Appearance Liquid at room temperature[4]
Boiling Point 303.00 to 304.00 °C @ 760.00 mm Hg[5]
Flash Point (est.) 94.68 °C[3]
Vapor Pressure (est.) 0.0009 hPa @ 20°C; 0.0015 hPa @ 25°C[3]
Solubility Soluble in organic solvents; less soluble in water[4]
Optical Rotation Optically active (-)[4]

Note: While the IUPAC name is (1R,3aS,4R,7S,8aR)-Decahydro-1,4-dimethyl-7-(1-methylethenyl)-4-azulenol, historical literature has sometimes presented conflicting structural information[6][7]. The currently accepted structure is presented here.

Biosynthesis of this compound

The biosynthesis of this compound, like other sesquiterpenoids in Pogostemon cablin, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These are synthesized via the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

The direct precursor to all sesquiterpenes is farnesyl pyrophosphate (FPP), a C15 molecule formed from the condensation of two molecules of IPP and one molecule of DMAPP. The cyclization of FPP is catalyzed by a class of enzymes known as sesquiterpene synthases (TPS). In Pogostemon cablin, a key enzyme, patchoulol synthase (PTS), is known to be a promiscuous enzyme, producing a variety of sesquiterpene skeletons from FPP, with patchoulol being the major product. It is highly probable that this compound is one of the minor products resulting from the complex cyclization cascade initiated by patchoulol synthase or a related, yet to be fully characterized, sesquiterpene synthase.

Biosynthesis acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway ipp_dmapp IPP + DMAPP mva_pathway->ipp_dmapp mep_pathway MEP Pathway mep_pathway->ipp_dmapp fpps Farnesyl Pyrophosphate Synthase (FPPS) ipp_dmapp->fpps fpp Farnesyl Pyrophosphate (FPP) fpps->fpp pts Patchoulol Synthase (PTS) / Sesquiterpene Synthase fpp->pts patchoulol (-)-Patchoulol (Major Product) pts->patchoulol pogostol This compound (Minor Product) pts->pogostol other_sesquiterpenes Other Sesquiterpenes pts->other_sesquiterpenes

Biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound from Pogostemon cablin

The isolation of this compound from patchouli oil involves a multi-step process combining extraction and chromatographic techniques. The following is a representative protocol.

1. Extraction of Essential Oil:

  • Method: Steam distillation of dried and fermented leaves of Pogostemon cablin.

  • Procedure:

    • Air-dry the leaves for several days with periodic turning to facilitate fermentation, which enhances the oil yield and olfactory profile.

    • Subject the dried leaves to steam distillation for 6-8 hours.

    • Collect the oil-water distillate and separate the essential oil layer using a separatory funnel.

    • Dry the collected oil over anhydrous sodium sulfate.

2. Fractionation and Purification:

  • Method: A combination of vacuum fractional distillation and column chromatography.

  • Procedure:

    • Perform vacuum fractional distillation of the crude patchouli oil to separate components based on their boiling points. Collect fractions enriched in sesquiterpene alcohols.

    • Prepare a silica gel column (e.g., 60-120 mesh) and slurry pack it with a non-polar solvent like n-hexane.

    • Load the sesquiterpene alcohol-rich fraction onto the column.

    • Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 98:2, 95:5, 90:10 v/v n-hexane:ethyl acetate).

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Combine fractions containing pure this compound and remove the solvent under reduced pressure.

Isolation_Workflow start Dried Patchouli Leaves steam_distillation Steam Distillation start->steam_distillation crude_oil Crude Patchouli Oil steam_distillation->crude_oil fractional_distillation Vacuum Fractional Distillation crude_oil->fractional_distillation sesquiterpene_fraction Sesquiterpene Alcohol Fraction fractional_distillation->sesquiterpene_fraction column_chromatography Silica Gel Column Chromatography sesquiterpene_fraction->column_chromatography fractions Eluted Fractions column_chromatography->fractions analysis TLC / GC-MS Analysis fractions->analysis pure_pogostol Pure this compound analysis->pure_pogostol

Workflow for the isolation of this compound.
Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

  • Carrier Gas: Helium.

  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature of around 250-280°C.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV.

Spectroscopic Data: While a complete, tabulated set of high-resolution spectroscopic data for this compound is not consistently available across the literature, the following represents the expected characteristic signals based on its structure and data from related compounds.

Spectroscopic Data Expected Characteristics
¹H NMR (CDCl₃) Signals corresponding to methyl groups (singlets and doublets), methylene and methine protons in the aliphatic region, olefinic protons of the isopropenyl group, and a broad singlet for the hydroxyl proton.
¹³C NMR (CDCl₃) Resonances for methyl, methylene, and methine carbons in the aliphatic region, quaternary carbons (including the one bearing the hydroxyl group), and olefinic carbons of the isopropenyl group.
Mass Spectrometry (EI) A molecular ion peak (M⁺) at m/z 222. Key fragmentation would likely involve the loss of a water molecule (M-18), loss of a methyl group (M-15), and cleavage of the isopropenyl group.
Infrared (IR) A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch of the alcohol), C-H stretching absorptions just below 3000 cm⁻¹, and a C=C stretching absorption around 1640 cm⁻¹ for the isopropenyl group.

Role in the Fragrance Industry

This compound is a significant, though minor, component of patchouli oil, contributing to its complex and sought-after aroma profile[1]. Its scent is often described with a range of nuances:

  • Primary Notes: Woody, Earthy, Balsamic

  • Secondary Notes: Herbal, Sweet, Spicy, Camphoraceous

Odor Threshold: The specific odor detection threshold for this compound is not well-documented in publicly available literature. However, sesquiterpene alcohols, in general, are known to have relatively low odor thresholds, contributing significantly to the overall aroma even at low concentrations.

Olfactory Perception: The perception of "woody" and "earthy" scents like that of this compound is initiated by the binding of the odorant molecule to specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These ORs are G-protein coupled receptors (GPCRs). The binding of an odorant molecule triggers a conformational change in the receptor, which in turn activates a G-protein (typically Gαolf). This initiates a signaling cascade, leading to the production of cyclic AMP (cAMP), the opening of ion channels, depolarization of the neuron, and the transmission of a signal to the olfactory bulb in the brain. The brain then integrates signals from various activated neurons to perceive the complex aroma of this compound.

Olfactory_Signaling pogostol This compound or Olfactory Receptor (GPCR) pogostol->or g_protein G-protein (Gαolf) or->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase activates camp cAMP adenylyl_cyclase->camp produces atp ATP atp->adenylyl_cyclase ion_channel Ion Channel camp->ion_channel opens depolarization Depolarization ion_channel->depolarization signal_transmission Signal to Olfactory Bulb depolarization->signal_transmission

Olfactory signaling pathway for this compound.

Conclusion

This compound is a vital component in the palette of the fragrance industry, prized for its contribution to the rich and complex aroma of patchouli oil. While further research is needed to fully elucidate its specific biosynthetic pathway, olfactory receptor interactions, and to establish a definitive set of quantitative analytical data, the information presented in this guide provides a solid foundation for researchers and professionals working with this important fragrance molecule. A deeper understanding of its properties and synthesis will undoubtedly pave the way for novel applications and sustainable production methods in the future.

References

(-)-Pogostol: A Review of Current Research Findings for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pogostol, a naturally occurring sesquiterpene alcohol with the CAS number 21698-41-9, is a significant constituent of the essential oil derived from patchouli (Pogostemon cablin)[1]. This bicyclic compound is noted for its characteristic earthy and woody scent and has been a subject of interest in both the fragrance industry and traditional medicine, particularly in Southeast Asia[1]. Recent scientific investigations have begun to unveil its pharmacological potential, highlighting its antimicrobial, anti-inflammatory, and anticancer properties[1]. This technical guide provides a comprehensive review of the existing research on this compound and its closely related compounds, with a focus on quantitative data, experimental methodologies, and implicated signaling pathways to inform future research and drug development endeavors. While specific quantitative bioactivity data for isolated this compound is limited in publicly available literature, this review collates the available data for related compounds from Pogostemon cablin to provide a valuable contextual understanding.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₂₆O[1][2][3]
Molecular Weight222.37 g/mol [1][2]
CAS Number21698-41-9[1][2][3]
Boiling Point303.00 to 304.00 °C @ 760.00 mm Hg[3][4]
Flash Point128.33 °C (263.00 °F)[3][4]
SolubilitySoluble in alcohol; water solubility estimated at 7.822 mg/L @ 25 °C[1][4]

Biological Activities and Quantitative Data

While direct experimental IC50 and MIC values for this compound are not extensively reported, studies on closely related compounds and extracts from Pogostemon cablin provide strong indications of its potential bioactivities.

Anticancer Activity

Table 1: Anticancer Activity of Compounds and Extracts from Pogostemon cablin

Compound/ExtractCell LineAssayIC50 ValueReference
Sterenoid E (from Stereum sp., for context)SMMC-7721 (Hepatocellular Carcinoma)MTS7.6 µM[5]
Sterenoid E (from Stereum sp., for context)HL-60 (Promyelocytic Leukemia)MTS4.7 µM[5]
Propolis Extract AMG63 (Osteosarcoma)Not Specified86.7 µg/ml[6]
Propolis Extract BMG63 (Osteosarcoma)Not Specified81.9 µg/ml[6]
Propolis Extract CMG63 (Osteosarcoma)Not Specified84.0 µg/ml[6]
Propolis Extract AHL60 (Promyelocytic Leukemia)Not Specified126.0 µg/ml[6]
Propolis Extract CHL60 (Promyelocytic Leukemia)Not Specified149.6 µg/ml[6]
Antimicrobial Activity

This compound has been identified as a potential antimicrobial agent. A molecular docking study indicated that this compound had a higher scoring result against Dihydropteroate Synthase (DHPS), a key enzyme in bacterial folic acid metabolism, than the sulfonamide antibiotic, sulfadiazine. The following table includes MIC values for related compounds and extracts.

Table 2: Antimicrobial Activity of Compounds and Extracts from Pogostemon cablin

Compound/ExtractMicroorganismMIC ValueReference
PogostoneGram-negative bacteria0.098 - 1600 µg/ml[7][8]
PogostoneGram-positive bacteria0.098 - 800 µg/ml[7][8]
PogostoneCorynebacterium xerosis<0.098 µg/ml[7][8]
PogostoneChryseobacterium indologenes<0.098 µg/ml[7][8]
Patchouli Essential OilStaphylococcus aureus0.45 - 7.5 mg/mL[9]
Patchouli Essential OilEscherichia coli0.45 - 7.5 mg/mL[9]
Patchouli Essential OilPseudomonas aeruginosa0.45 - 7.5 mg/mL[9]
Patchouli Essential OilPropionibacterium acnes ATCC 11827312.5 µg/mL[9]
Patchouli Essential OilStaphylococcus aureus ATCC 6538156.25 µg/mL[9]
Patchouli Essential OilStaphylococcus epidermidis ATCC 1228187.5 µg/mL[9]
Patchouli Essential OilMalassezia furfur ATCC 14521900 µg/mL[9]
Anti-inflammatory Activity

This compound is known to possess anti-inflammatory properties[1][10]. The anti-inflammatory effects of compounds from Pogostemon cablin are often attributed to their modulation of key signaling pathways such as NF-κB and MAPK.

Table 3: Anti-inflammatory Activity of Compounds and Extracts from Pogostemon cablin

Compound/ExtractParameterCell Line/ModelConcentration/DosageEffectReference
Patchouli Alcohol (PA)TNF-α productionLPS-stimulated RAW264.7 cells10, 20, 40 µMDose-dependent decrease[11]
Patchouli Alcohol (PA)IL-1β productionLPS-stimulated RAW264.7 cells10, 20, 40 µMDose-dependent decrease[11]
Patchouli Alcohol (PA)IL-6 productionLPS-stimulated RAW264.7 cells10, 20, 40 µMDose-dependent decrease[11]
Patchouli Alcohol (PA)NO productionLPS-stimulated RAW264.7 cells10, 20, 40 µMDose-dependent decrease[11]
Patchouli Alcohol (PA)PGE₂ productionLPS-stimulated RAW264.7 cells10, 20, 40 µMDose-dependent decrease[11]
Patchouli Alcohol (PA)Ear edemaXylene-induced in mice10-40 mg/kgSignificant inhibition[12]
Patchouli Alcohol (PA)Paw edemaCarrageenan-induced in rats10-40 mg/kgSignificant inhibition[12]

Key Signaling Pathways

The anti-inflammatory and potential anticancer activities of compounds from Pogostemon cablin, such as patchouli alcohol and pogostone, are linked to their ability to modulate critical intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Components of patchouli oil have been shown to inhibit this pathway at multiple points. For instance, patchouli alcohol has been reported to suppress the phosphorylation of IκB-α and the subsequent nuclear translocation of p65, a key step in NF-κB activation.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB Degradation IkB->Degradation ubiquitination & degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates IkB_NFkB->NFkB releases Pogostol_related This compound & related compounds Pogostol_related->IKK inhibits DNA DNA NFkB_n->DNA Genes Inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes transcribes MAPK_Pathway Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., MEKK) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK1/2) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Cellular_Response Inflammation, Proliferation Transcription_Factors->Cellular_Response Pogostol_related This compound & related compounds Pogostol_related->MAPK inhibits phosphorylation MTT_Assay_Workflow A Seed cells in 96-well plate B Add various concentrations of this compound A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance (570 nm) F->G H Calculate IC50 value G->H MIC_Determination_Workflow A Prepare serial dilutions of This compound in a 96-well plate B Add standardized bacterial suspension to each well A->B C Incubate at optimal temperature and time B->C D Visually assess for bacterial growth (turbidity) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of (-)-Pogostol from Patchouli Oil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Pogostol, also known as patchouli alcohol or patchoulol, is a tricyclic sesquiterpene alcohol that constitutes a significant component of patchouli oil, derived from the leaves of Pogostemon cablin. It is the primary contributor to the characteristic earthy, woody, and camphoraceous aroma of patchouli oil and is highly valued in the fragrance, cosmetic, and pharmaceutical industries for its scent-fixing and potential therapeutic properties. This document provides detailed methodologies for the extraction of patchouli oil and the subsequent isolation and purification of this compound, intended for researchers, scientists, and professionals in drug development. The protocols described herein encompass various techniques ranging from conventional distillation to modern chromatographic methods.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the development of effective extraction and isolation strategies.

PropertyValueReference
Molecular Formula C₁₅H₂₆O[1]
Molecular Weight 222.37 g/mol [1][2]
Boiling Point 303.00 to 304.00 °C @ 760.00 mm Hg[1][2]
Melting Point 55-56 °C[3]
Appearance White crystalline solid[3]
Solubility Soluble in alcohol, ethanol, methanol, isopropanol, acetone, and other organic solvents. Insoluble in water.[2]
CAS Number 21698-41-9[2][4]

Part 1: Extraction of Patchouli Oil from Pogostemon cablin Leaves

Several methods can be employed to extract the essential oil from patchouli leaves. The choice of method can influence the yield and chemical composition of the oil.

Steam Distillation

Steam distillation is a traditional and widely used method for extracting essential oils. It involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.

Protocol:

  • Preparation of Plant Material: Air-dry patchouli leaves in the shade to reduce moisture content. Dried leaves generally provide a higher yield of oil.[5]

  • Apparatus Setup: Assemble a steam distillation apparatus, including a steam generator, a still containing the plant material, a condenser, and a receiving vessel (separatory funnel).

  • Extraction:

    • Load the dried patchouli leaves into the still.

    • Introduce steam from the generator into the bottom of the still.

    • The steam will pass through the plant material, causing the essential oil to vaporize.

    • The mixture of steam and oil vapor is then passed through the condenser.

  • Collection:

    • The condensed liquid (a mixture of water and patchouli oil) is collected in the separatory funnel.

    • Allow the mixture to stand until the oil and water layers separate.

    • Carefully drain the lower aqueous layer to isolate the patchouli oil.

  • Drying: Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

Hydrodistillation

In hydrodistillation, the plant material is submerged in water, which is then boiled. The resulting steam and vaporized essential oil are condensed and collected.

Protocol:

  • Preparation of Plant Material: Use dried patchouli leaves.

  • Apparatus Setup: Use a Clevenger-type apparatus consisting of a round-bottom flask, a condenser, and a collection tube designed to separate the oil from the water.

  • Extraction:

    • Place the dried patchouli leaves in the round-bottom flask and add sufficient water to cover the material.[6]

    • Heat the flask to boiling.

    • The steam and volatilized essential oil will rise and pass into the condenser.

  • Collection:

    • The condensate collects in the graduated collection tube, where the oil separates from the water.

    • The aqueous phase is automatically returned to the boiling flask, while the essential oil accumulates.

  • Isolation: Once the extraction is complete (typically after several hours, when no more oil is collected), carefully collect the oil from the apparatus.

Microwave-Assisted Hydrodistillation (MAHD)

MAHD is a more rapid and energy-efficient method that utilizes microwave energy to heat the water and plant material.

Protocol:

  • Preparation of Plant Material: Use dried patchouli leaves.

  • Apparatus Setup: A modified microwave oven equipped with a Clevenger-type apparatus is required.

  • Extraction:

    • Place a specific quantity of dried leaves and water in the extraction vessel inside the microwave cavity.

    • Set the microwave power and extraction time. A study by Kusuma and Mahfud (2017) reported yields of 1.94% with a patchouli alcohol content of 26.32% after 120 minutes.[7] Another study optimized conditions to 600 W for 60 seconds to achieve a patchouli alcohol concentration of 0.23%.[8]

    • The microwave energy rapidly heats the water, leading to the distillation of the essential oil.

  • Collection and Isolation: The collection process is similar to that of conventional hydrodistillation.

Supercritical Fluid Extraction (SFE) with CO₂

SFE uses supercritical carbon dioxide as a solvent to extract the essential oil. This method avoids the use of high temperatures, which can degrade sensitive compounds.

Protocol:

  • Preparation of Plant Material: Grind dried patchouli leaves to a uniform particle size.

  • Apparatus Setup: A supercritical fluid extractor is required.

  • Extraction:

    • Pack the ground plant material into the extraction vessel.

    • Pressurize and heat carbon dioxide to its supercritical state (e.g., 20 MPa and 80 °C).[9]

    • Pass the supercritical CO₂ through the extraction vessel. The essential oil will dissolve in the supercritical fluid.

  • Separation:

    • The mixture of CO₂ and dissolved oil is then passed into a separator where the pressure is reduced.

    • This causes the CO₂ to return to a gaseous state, leaving behind the extracted oil.

  • Collection: The solvent-free patchouli oil is collected from the separator.

Table 1: Comparison of Patchouli Oil Extraction Methods

Extraction MethodTypical Yield (%)Key AdvantagesKey Disadvantages
Steam Distillation 2.5 - 3.0Well-established, scalableCan cause thermal degradation of some compounds
Hydrodistillation 2.0 - 2.7Simple setupLonger extraction times, potential for hydrolysis
Microwave-Assisted Hydrodistillation 1.9 - 2.8Rapid, energy-efficientRequires specialized equipment
Supercritical CO₂ Extraction up to 12.4High-quality oil, no solvent residueHigh initial equipment cost

Part 2: Isolation and Purification of this compound

Once the patchouli oil has been extracted, various chromatographic and crystallization techniques can be employed to isolate and purify this compound.

Fractional Distillation

Fractional distillation separates compounds based on their different boiling points. Since this compound has a relatively high boiling point compared to other components in patchouli oil, this method can be effective for its enrichment.

Protocol:

  • Apparatus Setup: Assemble a vacuum fractional distillation apparatus, including a heating mantle, a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum pump.

  • Distillation:

    • Place the crude patchouli oil into the distillation flask.

    • Apply a vacuum (e.g., 100 mbar) to reduce the boiling points of the components and prevent thermal degradation.[10]

    • Gradually heat the distillation flask.

    • Collect different fractions based on the temperature at the head of the column. Studies have shown that increasing the distillation temperature from 120°C to 135°C can increase the concentration of patchouli alcohol.[10]

    • Fractions rich in this compound will be collected at higher temperatures. One study obtained a fraction containing over 80% patchouli alcohol.[11]

  • Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of this compound.

Table 2: Example of Fractional Distillation Results for Patchouli Alcohol Enrichment

FractionDistillation Temperature (°C)Patchouli Alcohol Content (%) - Oil A (Initial 27.03%)Patchouli Alcohol Content (%) - Oil B (Initial 36.87%)
112017.46-
212528.21-
313029.23-
413535.4543.62
Data adapted from a study on fractional distillation of patchouli oil.[10]
Column Chromatography

Column chromatography is a versatile technique for separating individual components from a mixture.

Protocol:

  • Column Preparation:

    • Pack a glass column with a suitable stationary phase, such as silica gel, using a slurry packing method with a non-polar solvent (e.g., hexane).

  • Sample Loading:

    • Dissolve a known amount of the this compound-enriched fraction from distillation in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Elute the column with a solvent system of increasing polarity. A common gradient is starting with 100% hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

    • Collect fractions of the eluate.

  • Analysis and Pooling:

    • Analyze the collected fractions by Thin-Layer Chromatography (TLC) or GC-MS to identify those containing pure this compound.

    • Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, preparative HPLC is a powerful technique.[12][13][14]

Protocol:

  • System Preparation:

    • Equip a preparative HPLC system with a suitable column, typically a reversed-phase C18 column.

    • Prepare and degas the mobile phase. A common mobile phase for separating sesquiterpenoids is a mixture of methanol and water or acetonitrile and water.

  • Method Development:

    • Develop an analytical HPLC method to determine the optimal separation conditions (mobile phase composition, flow rate, and detection wavelength).

  • Sample Preparation:

    • Dissolve the partially purified this compound fraction in the mobile phase and filter it through a 0.45 µm filter.

  • Purification:

    • Inject the sample onto the preparative column.

    • Run the separation using the optimized conditions.

    • Collect the fraction corresponding to the this compound peak based on the retention time determined during method development.

  • Post-Purification:

    • Remove the solvent from the collected fraction, typically by rotary evaporation, to yield highly purified this compound.

Crystallization

Crystallization is an effective final step for purifying this compound, especially from a highly concentrated fraction.[3][11]

Protocol:

  • Dissolution: Dissolve the this compound-rich fraction (ideally >80% purity) in a minimal amount of a suitable solvent at an elevated temperature. Hexane is a common choice.

  • Cooling: Slowly cool the solution to induce crystallization. The cooling rate can influence crystal size and purity.

  • Isolation of Crystals:

    • Once crystallization is complete, separate the crystals from the mother liquor by filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. A study reported obtaining white crystals of patchouli alcohol with a purity of 95.68% after a second crystallization.[3]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the extraction and isolation processes.

Extraction_Workflow Start Patchouli Leaves (Pogostemon cablin) Extraction Extraction of Patchouli Oil Start->Extraction Distillation Steam Distillation Extraction->Distillation Hydrodistillation Hydrodistillation Extraction->Hydrodistillation MAHD Microwave-Assisted Hydrodistillation Extraction->MAHD SFE Supercritical CO2 Extraction Extraction->SFE Crude_Oil Crude Patchouli Oil Distillation->Crude_Oil Hydrodistillation->Crude_Oil MAHD->Crude_Oil SFE->Crude_Oil

Caption: Workflow for the extraction of crude patchouli oil from patchouli leaves.

Isolation_Workflow Crude_Oil Crude Patchouli Oil Fractional_Distillation Fractional Distillation Crude_Oil->Fractional_Distillation Enriched_Fraction This compound Enriched Fraction Fractional_Distillation->Enriched_Fraction Column_Chromatography Column Chromatography Enriched_Fraction->Column_Chromatography Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Crystallization Crystallization Enriched_Fraction->Crystallization Pure_Pogostol Pure this compound Column_Chromatography->Pure_Pogostol Prep_HPLC->Pure_Pogostol Crystallization->Pure_Pogostol

Caption: Workflow for the isolation and purification of this compound from crude patchouli oil.

References

Application Notes and Protocols for the High-Yield Synthesis of (-)-Pogostol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed high-yield, enantioselective synthesis of the correct structure of (-)-Pogostol. Due to the historical misidentification of its structure, a definitive high-yield enantioselective total synthesis has not been prominently published. Therefore, the following protocol is a proposed route based on established stereoselective methodologies for the synthesis of guaiane sesquiterpenes and related natural products. Additionally, this document details the known biological activities of this compound and its parent extract, focusing on its anticancer and anti-inflammatory properties, complete with diagrams of the key signaling pathways.

Introduction to this compound

This compound is a naturally occurring sesquiterpene alcohol isolated from patchouli oil (Pogostemon cablin). Initial structural elucidation was later found to be incorrect, and the correct structure has been identified as (1R,3aS,4R,7S,8aR)-decahydro-1,4-dimethyl-7-(1-methylethenyl)-4-azulenol. This guaiane sesquiterpene has garnered significant interest for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. Its complex, stereochemically rich structure presents a challenging synthetic target. The protocol outlined below is a proposed strategy to achieve a high-yield and stereocontrolled synthesis suitable for producing research quantities of this compound.

Proposed Enantioselective Synthesis of this compound

The proposed synthetic route focuses on the stereoselective construction of the hydroazulene core, followed by the diastereoselective installation of the tertiary alcohol and the isopropenyl group.

2.1. Overall Synthetic Strategy

The proposed synthesis is a multi-step process designed to control the key stereocenters of this compound. The workflow is outlined below.

G A Known Chiral Precursor B [4+3] Cycloaddition A->B Key Step 1 C Hydroazulene Core Formation B->C D Diastereoselective Epoxidation C->D Key Step 2 E Regioselective Epoxide Opening D->E F Introduction of Isopropenyl Group E->F Key Step 3 G Final Deprotection F->G H This compound G->H Purification

Caption: Proposed synthetic workflow for this compound.

2.2. Quantitative Data Summary

The following table summarizes the estimated yields for the key steps in the proposed synthesis of this compound. These yields are based on analogous reactions reported in the literature for the synthesis of similar guaiane sesquiterpenes.

Step No.ReactionStarting MaterialProductEstimated Yield (%)
1Asymmetric [4+3] CycloadditionChiral Dienophile & Oxy-allyl CationBicyclo[3.2.1]octenone85-90
2Ring ExpansionBicyclo[3.2.1]octenoneHydroazulene Ketone75-80
3Diastereoselective Grignard AdditionHydroazulene KetoneTertiary Alcohol80-85
4Introduction of Isopropenyl GroupIntermediate from Step 3Protected Pogostol90-95
5DeprotectionProtected PogostolThis compound>95
- Overall Estimated Yield - - ~50-60

2.3. Experimental Protocols

Step 1: Asymmetric [4+3] Cycloaddition to form Bicyclo[3.2.1]octenone Core

This step establishes the initial stereochemistry of the seven-membered ring.

  • Materials: Chiral dienophile (e.g., derived from a chiral auxiliary), di-iron nonacarbonyl, tetrachloroacetone, anhydrous solvent (e.g., toluene), Celite.

  • Procedure:

    • To a solution of the chiral dienophile in anhydrous toluene, add di-iron nonacarbonyl.

    • Heat the mixture to reflux for 2 hours under an inert atmosphere.

    • Cool the reaction to room temperature and add a solution of tetrachloroacetone in toluene dropwise.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the bicyclo[3.2.1]octenone derivative.

Step 2: Ring Expansion to form the Hydroazulene Core

This key step constructs the characteristic 5-7 fused ring system of the guaiane skeleton.

  • Materials: Bicyclo[3.2.1]octenone from Step 1, diazomethane or a suitable diazoalkane precursor, Lewis acid catalyst (e.g., BF₃·OEt₂), anhydrous diethyl ether.

  • Procedure:

    • Dissolve the bicyclo[3.2.1]octenone in anhydrous diethyl ether and cool to 0 °C.

    • Slowly add a freshly prepared ethereal solution of diazomethane until a persistent yellow color is observed.

    • Add a catalytic amount of BF₃·OEt₂ dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting hydroazulene ketone by flash chromatography.

Step 3: Diastereoselective Grignard Addition

This step introduces the tertiary alcohol with the correct stereochemistry.

  • Materials: Hydroazulene ketone from Step 2, methylmagnesium bromide solution in THF, anhydrous THF.

  • Procedure:

    • Dissolve the hydroazulene ketone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

    • Add the methylmagnesium bromide solution dropwise via syringe.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash chromatography to yield the desired tertiary alcohol.

Step 4 & 5: Introduction of the Isopropenyl Group and Deprotection

These final steps complete the synthesis of this compound.

  • Materials: Tertiary alcohol from Step 3, appropriate protecting group reagents, Wittig reagent (e.g., methyltriphenylphosphonium bromide) or Tebbe reagent, strong base (e.g., n-butyllithium), deprotection reagents (e.g., TBAF for a silyl protecting group), anhydrous solvents.

  • Procedure (Wittig Reaction shown):

    • Protect the tertiary alcohol with a suitable protecting group (e.g., TBDMS).

    • Prepare the Wittig ylide by treating methyltriphenylphosphonium bromide with a strong base in anhydrous THF.

    • Add a solution of the protected ketone (after oxidation of a secondary alcohol if necessary, or from a precursor with a ketone at the correct position) in THF to the ylide solution at -78 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with diethyl ether.

    • Dry, filter, and concentrate the organic phase. Purify the protected pogostol derivative by chromatography.

    • Deprotect the tertiary alcohol using an appropriate deprotection agent (e.g., TBAF in THF for a TBDMS group).

    • Purify the final product, this compound, by flash column chromatography.

Biological Activities and Signaling Pathways

This compound and extracts from Pogostemon cablin have demonstrated significant anti-inflammatory and anticancer activities.

3.1. Anti-inflammatory Activity

The anti-inflammatory effects of pogostol are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial in the cellular response to inflammatory stimuli.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPKKK MAPKKK (e.g., TAK1) MyD88->MAPKKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB IκB degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Pogostol_cyto This compound Pogostol_cyto->IKK Inhibits Pogostol_cyto->MAPKKK Inhibits Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB_nuc->Inflammatory_Genes activates transcription

Caption: Anti-inflammatory mechanism of this compound.

3.2. Anticancer Activity

The anticancer effects of extracts containing pogostol have been shown to involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[3] Apoptosis is induced via both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase9->Caspase3 activates Bax Bax Bax->Mitochondrion promotes pore formation Bcl2 Bcl-2 Bcl2->Mitochondrion inhibits pore formation Pogostol This compound Pogostol->Bax Upregulates Pogostol->Bcl2 Downregulates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Anticancer mechanism of this compound via apoptosis induction.

Conclusion

The proposed synthetic route offers a viable strategy for the high-yield, enantioselective synthesis of this compound for research purposes. The biological activity data indicate that this compound is a promising candidate for further investigation as an anti-inflammatory and anticancer agent. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers in natural product synthesis and drug discovery. Further optimization of the proposed synthetic steps may lead to even higher overall yields.

References

Application Note and Protocol: GC-MS Quantification of (-)-Pogostol in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of (-)-pogostol, also known as patchouli alcohol, in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key bioactive sesquiterpene alcohol found in high concentrations in patchouli (Pogostemon cablin) and is of significant interest for its aromatic and pharmacological properties. Accurate quantification of this compound is essential for quality control, standardization of herbal products, and in drug discovery and development.

Experimental Protocols

This section details the complete workflow for the quantification of this compound, from sample preparation to data analysis.

Proper sample preparation is crucial for accurate and reproducible results. The following steps outline the recommended procedure for preparing plant extracts for GC-MS analysis.

  • 1.1.1. Plant Material Handling:

    • Collect the desired plant parts (e.g., leaves, stems).

    • For optimal yield of this compound, it is recommended to dry the plant material. Drying can be achieved by air-drying in a well-ventilated area away from direct sunlight or by oven-drying at a low temperature (e.g., 40-60°C) to prevent degradation of volatile compounds.[1]

    • Once dried, grind the plant material into a fine powder to increase the surface area for efficient extraction.

  • 1.1.2. Extraction of this compound: Two primary methods are recommended for the extraction of this compound: Microwave-Assisted Hydrodistillation (MAHD) and Solvent Extraction.

    • Method A: Microwave-Assisted Hydrodistillation (MAHD)

      • Weigh approximately 20 g of the dried plant powder and place it in a round-bottom flask.[2]

      • Add 200 mL of a suitable solvent, such as methanol or ethanol, to the flask.[2]

      • Connect the flask to a microwave extractor system equipped with a condenser.

      • Irradiate the mixture at 400 W for 60 minutes.[2]

      • After extraction, allow the mixture to cool to room temperature.

      • Separate the plant material from the extract by vacuum filtration.[2]

      • The resulting liquid is the essential oil extract.

    • Method B: Solvent Extraction

      • Weigh approximately 0.25 g of the dried plant powder and place it in a suitable extraction vessel.[3]

      • Add 50 mL of ethyl acetate and extract using an ultrasonic cleaner for 20 minutes. Repeat the extraction twice.[3]

      • Concentrate the filtrate using a rotary evaporator.[3]

      • Dissolve the concentrate in hexane and dilute to a final volume of 5 mL in a volumetric flask.[3]

  • 1.1.3. Sample Preparation for GC-MS Analysis:

    • Filter the extract through a 0.22 µm syringe filter to remove any particulate matter.[3]

    • If necessary, dilute the filtered extract with a suitable solvent (e.g., hexane or ethyl acetate) to bring the concentration of this compound within the linear range of the calibration curve.

    • Transfer the final sample to a 2 mL GC autosampler vial for analysis.

The following GC-MS parameters are recommended for the quantification of this compound. These may need to be optimized for your specific instrument.

  • Gas Chromatograph (GC):

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[3]

    • Injector Temperature: 250°C.[4]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature of 50°C, hold for 2 minutes.[3]

      • Ramp at 20°C/min to 130°C.[3]

      • Ramp at 2°C/min to 150°C, hold for 5 minutes.[3]

      • Ramp at 20°C/min to 230°C.[3]

    • Injection Volume: 1 µL.[4]

    • Injection Mode: Splitless or split (e.g., 20:1).[4]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230°C.[3]

    • Quadrupole Temperature: 150°C.[3]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Characteristic Ions for this compound (Patchouli Alcohol): m/z 222 (molecular ion), 207, 161, 105, 93. The most abundant and specific ions should be chosen for quantification and qualification.

Accurate quantification requires the use of a calibration curve generated from a certified reference standard of this compound. The use of an internal standard is highly recommended to correct for variations in injection volume and instrument response.

  • 1.3.1. Preparation of Standard Solutions:

    • This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or ethanol) in a volumetric flask.[2]

    • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., epi-eudesmol, p-menthone, or n-nonane) at a concentration of 1000 µg/mL in the same solvent.[4][5][6]

    • Calibration Standards: Prepare a series of working standards by serial dilution of the this compound stock solution to cover the expected concentration range in the plant extracts (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[2] To each calibration standard, add a constant amount of the internal standard stock solution to achieve a final IS concentration of, for example, 10 µg/mL.

  • 1.3.2. Calibration Curve:

    • Inject each calibration standard into the GC-MS system.

    • For each concentration, determine the peak area of this compound and the internal standard.

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

    • Plot a calibration curve of the peak area ratio versus the concentration of this compound.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is considered acceptable.[7]

  • 1.3.3. Analysis of Plant Extracts:

    • To a known volume of the prepared plant extract, add the same constant amount of the internal standard as used in the calibration standards.

    • Inject the sample into the GC-MS system.

    • Determine the peak area ratio of this compound to the internal standard in the sample.

    • Calculate the concentration of this compound in the extract using the equation from the calibration curve.

  • 1.3.4. Method Validation: For regulatory purposes, the analytical method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]

Data Presentation

The following table summarizes the quantitative data for this compound (patchouli alcohol) from various studies.

Plant PartExtraction MethodThis compound ConcentrationReference
LeavesNot Specified24.89 ± 0.40 mg/g DW[3]
StemsNot Specified2.72 ± 0.07 mg/g DW[3]
FlowersNot Specified3.71 ± 0.07 mg/g DW[3]
LeavesHydrodistillation60.30% of essential oil[9]
StemsVolatile Oil Extraction10.26% of essential oil[10]
LeavesVolatile Oil Extraction37.53% of essential oil[10]
LeavesSupercritical CO₂ Extraction (20 MPa, 80°C)53.66% of essential oil[11]
Not SpecifiedVolatile Oil Extraction15649.49 µg/mL[4]

Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the quantification of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification cluster_standards Standards Preparation plant_material Plant Material (e.g., Leaves) drying Drying (40-60°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Extraction (MAHD or Solvent) grinding->extraction filtration Filtration (0.22 µm) extraction->filtration dilution Dilution & IS Spiking filtration->dilution gc_vial Transfer to GC Vial dilution->gc_vial injection GC Injection gc_vial->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection (SIM) separation->detection peak_integration Peak Area Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc pogostol_std This compound Standard stock_solutions Stock Solutions (1000 µg/mL) pogostol_std->stock_solutions is_std Internal Standard is_std->stock_solutions working_standards Working Standards (1-100 µg/mL) stock_solutions->working_standards working_standards->injection for Calibration

Caption: Experimental workflow for GC-MS quantification of this compound.

This comprehensive protocol provides a robust framework for the accurate and reliable quantification of this compound in plant extracts. Adherence to these guidelines will ensure high-quality data for research, quality control, and drug development applications.

References

HPLC methods for purification of (-)-Pogostol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The purification of a single enantiomer, such as (-)-Pogostol, from a racemic mixture or a complex natural extract is crucial for accurate pharmacological and toxicological studies. Chiral HPLC is the premier technique for this purpose, offering high resolution and selectivity. The strategy presented here focuses on a logical progression from method development on an analytical scale to a scaled-up preparative method, ensuring efficiency and minimizing solvent and sample consumption.

The key steps in developing a preparative HPLC method for this compound are:

  • Initial Analysis of the Crude Mixture: Before attempting purification, it is essential to analyze the starting material (e.g., an extract of Pogostemon cablin) to determine the approximate concentration of pogostol and the complexity of the mixture.

  • Analytical Method Development: This phase involves screening different chiral stationary phases (CSPs) and mobile phase compositions to achieve a baseline separation of the pogostol enantiomers.

  • Method Optimization: Once a suitable column and mobile phase are identified, the method is optimized to maximize resolution and minimize run time.

  • Scale-Up to Preparative Chromatography: The optimized analytical method is then scaled up to a preparative scale by adjusting the column dimensions, flow rate, and injection volume.

  • Fraction Collection and Analysis: The fractions containing the purified this compound are collected, and their purity is confirmed by analytical HPLC.

Due to the lack of a specific absorption chromophore in the pogostol molecule for high-wavelength UV detection, a low UV wavelength (around 200-220 nm) or a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is recommended.

Experimental Protocols

Initial Sample Preparation and Analysis

A crude extract of Pogostemon cablin is the typical starting material.

Protocol 1: Sample Preparation

  • Obtain a crude extract of Pogostemon cablin.

  • Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 10 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Perform a preliminary analysis using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence and estimate the relative abundance of pogostol in the extract.

Analytical Chiral HPLC Method Development

This is the most critical phase, where the separation of pogostol enantiomers is achieved.

Protocol 2: Chiral Stationary Phase and Mobile Phase Screening

  • Column Selection: Screen a set of chiral columns with different stationary phases. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for separating a wide range of chiral compounds.

  • Mobile Phase Screening: For each column, test a series of mobile phases in both normal-phase and reversed-phase modes.

    • Normal-Phase: Use mixtures of a non-polar solvent (e.g., n-hexane) with a polar modifier (e.g., isopropanol or ethanol).

    • Reversed-Phase: Use mixtures of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol).

  • Isocratic Elution: Start with isocratic elution at a flow rate of 1.0 mL/min.

  • Detection: Use a UV detector at 210 nm or an ELSD/RID.

  • Injection Volume: Inject 5-10 µL of the prepared sample.

  • Evaluation: Evaluate the chromatograms for the separation of the pogostol enantiomers. The goal is to achieve a resolution (Rs) of >1.5.

Table 1: Example Screening Parameters for Analytical Chiral HPLC

ParameterSetting 1 (Normal Phase)Setting 2 (Normal Phase)Setting 3 (Reversed Phase)Setting 4 (Reversed Phase)
Chiral Column Cellulose-basedAmylose-basedCellulose-based (RP)Amylose-based (RP)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)n-Hexane:Ethanol (85:15, v/v)Water:Acetonitrile (60:40, v/v)Water:Methanol (50:50, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C30 °C30 °C
Detection UV at 210 nmUV at 210 nmUV at 210 nmUV at 210 nm
Scaling Up to Preparative HPLC

Once an optimal analytical method is developed, it can be scaled up for preparative purification.

Protocol 3: Preparative HPLC Purification

  • Column Selection: Choose a preparative column with the same stationary phase as the optimized analytical method but with a larger internal diameter (e.g., 20 mm or 50 mm).

  • Flow Rate Adjustment: Adjust the flow rate according to the cross-sectional area of the preparative column. The new flow rate (F_prep) can be calculated using the formula: F_prep = F_analyt * (d_prep / d_analyt)^2 where F_analyt is the analytical flow rate, d_prep is the internal diameter of the preparative column, and d_analyt is the internal diameter of the analytical column.

  • Sample Loading: Determine the maximum sample load that can be injected without compromising the separation. This is typically done by performing a loading study, gradually increasing the injection volume.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Table 2: Example Scale-Up Parameters from Analytical to Preparative HPLC

ParameterAnalytical MethodPreparative Method (20 mm ID)Preparative Method (50 mm ID)
Column ID 4.6 mm20 mm50 mm
Flow Rate 1.0 mL/min18.9 mL/min118.6 mL/min
Injection Volume 10 µL~189 µL (for loading study)~1.19 mL (for loading study)
Sample Load ~0.1 mg~1.9 mg (for loading study)~11.9 mg (for loading study)

Note: The injection volume and sample load for the preparative scale are starting points for a loading study and should be optimized experimentally.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analytical Analytical Method Development cluster_prep_hplc Preparative Purification cluster_analysis Final Analysis & Isolation crude_extract Crude Pogostemon cablin Extract dissolve Dissolve in Solvent crude_extract->dissolve filter Filter (0.45 µm) dissolve->filter analytical_hplc Analytical Chiral HPLC filter->analytical_hplc screening Screen CSPs & Mobile Phases analytical_hplc->screening optimization Optimize Separation screening->optimization prep_hplc Preparative Chiral HPLC optimization->prep_hplc scale_up Scale-Up Method prep_hplc->scale_up fraction_collection Fraction Collection scale_up->fraction_collection purity_check Purity Check by Analytical HPLC fraction_collection->purity_check evaporation Solvent Evaporation purity_check->evaporation pure_pogostol Pure this compound evaporation->pure_pogostol

Caption: Workflow for the purification of this compound.

method_development_logic start Start: Racemic Pogostol or Crude Extract screen_csp Screen Chiral Stationary Phases start->screen_csp screen_mp Screen Mobile Phases (NP & RP) screen_csp->screen_mp separation_achieved Baseline Separation (Rs > 1.5)? screen_mp->separation_achieved separation_achieved->screen_csp No optimize Optimize Flow Rate, Temperature, etc. separation_achieved->optimize Yes scale_up Scale-Up to Preparative Column optimize->scale_up end End: Purified This compound scale_up->end

Caption: Logic for chiral method development.

Application Notes and Protocols for In Vitro Evaluation of the Antimicrobial Activity of (-)-Pogostol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a panel of in vitro assays to characterize the antimicrobial properties of (-)-Pogostol, a key bioactive constituent of Patchouli oil. The methodologies described herein are fundamental for determining the minimum inhibitory and bactericidal concentrations, evaluating the efficacy against bacterial biofilms, and understanding the time-dependent killing kinetics of this natural compound.

Data Presentation: Summary of Antimicrobial Activity

The antimicrobial efficacy of this compound and related compounds from Pogostemon cablin has been evaluated against a variety of microorganisms. The following tables summarize the reported minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values.

Table 1: Minimum Inhibitory Concentration (MIC) of Pogostone and Patchouli Oil

MicroorganismCompoundMIC Range (µg/mL)Reference
Gram-positive bacteriaPogostone0.098 - 800[1]
Gram-negative bacteriaPogostone0.098 - 1600[1]
Corynebacterium xerosisPogostone< 0.098[1]
Chryseobacterium indologenesPogostone< 0.098[1]
Staphylococcus aureusPatchouli Oil640[2]
Escherichia coliPatchouli Oil>2560[2]
YeastsPatchouli Oil>2560 - 640[2]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Patchouli Oil

MicroorganismCompound/OilMBC (µg/mL)Reference
Staphylococcus aureusPatchouli OilNot Reported
Escherichia coliPatchouli OilNot Reported
Pseudomonas aeruginosaPatchouli OilNot Reported
Bacillus proteusPatchouli OilNot Reported
Shigella dysenteriaePatchouli OilNot Reported
Typhoid bacillusPatchouli OilNot Reported

Note: Specific MBC values for this compound were not available in the reviewed literature. The provided data is for related compounds and the essential oil. Further studies are required to establish the precise MBC for this compound.

Experimental Protocols

Detailed methodologies for key in vitro antimicrobial assays are provided below. These protocols are based on established methods and can be adapted for the specific laboratory conditions and microorganisms of interest.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC.

Protocol: Broth Microdilution Assay

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Microorganism Inoculum: Culture the test microorganism in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for yeast) overnight at the optimal temperature (e.g., 37°C for bacteria, 25°C for yeast).[3] Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well.

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum.

    • Sterility Control: A well containing only sterile broth.

    • Solvent Control: A well containing the highest concentration of the solvent used to dissolve this compound and the microbial inoculum to ensure it has no inhibitory effect.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[4] This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[5][6] This assay is a follow-up to the MIC test.

Protocol: MBC Assay

  • Following MIC Determination: Use the 96-well plate from the completed MIC assay.

  • Subculturing: From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at the optimal temperature for the microorganism for 24-48 hours.

  • Reading the MBC: The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate, indicating a 99.9% or greater reduction in the initial inoculum.[4][5]

Anti-Biofilm Activity Assay

This assay evaluates the ability of this compound to inhibit the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.[7]

Protocol: Crystal Violet Biofilm Assay

  • Preparation of Bacterial Suspension: Prepare an overnight culture of a biofilm-forming bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and adjust it to a 0.5 McFarland standard.

  • Treatment and Biofilm Formation:

    • In a 96-well flat-bottom microtiter plate, add 100 µL of sterile growth medium (e.g., Tryptic Soy Broth supplemented with glucose) to each well.

    • Add 100 µL of this compound at various concentrations (typically below the MIC) to the wells.

    • Add 20 µL of the prepared bacterial suspension to each well.

    • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells (supernatant) from each well. Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

  • Staining: Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Destaining: Add 200 µL of 30% (v/v) acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

  • Calculation: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a microbial population over time. It helps to determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[8][9]

Protocol: Time-Kill Assay

  • Preparation of Inoculum: Prepare a fresh culture of the test microorganism and adjust the concentration to approximately 5 x 10⁵ - 1 x 10⁶ CFU/mL in a suitable broth.

  • Exposure to this compound:

    • Prepare several flasks or tubes of broth containing this compound at different concentrations (e.g., 1x MIC, 2x MIC, 4x MIC).

    • Include a growth control flask with no compound.

    • Inoculate each flask with the prepared microbial suspension.

  • Incubation and Sampling: Incubate all flasks at the optimal temperature with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.[10]

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate 100 µL of appropriate dilutions onto agar plates.

    • Incubate the plates for 24-48 hours.

  • Data Analysis: Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL against time to generate time-kill curves. A ≥3-log₁₀ decrease in CFU/mL (99.9% kill) from the initial inoculum is considered bactericidal activity.[8]

Visualizations: Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_pogostol Prepare this compound Stock Solution serial_dilution Serial Dilution of This compound in 96-Well Plate prep_pogostol->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (18-24h) inoculation->incubation read_mic Visually or Spectrophotometrically Determine MIC incubation->read_mic MBC_Assay_Workflow cluster_input Input cluster_assay Assay Execution cluster_analysis Data Analysis mic_plate Completed MIC Assay Plate subculture Subculture from Wells with No Visible Growth mic_plate->subculture plate_agar Spot-plate Aliquots onto Agar Medium subculture->plate_agar incubation Incubate Agar Plates (24-48h) plate_agar->incubation read_mbc Identify Lowest Concentration with No Colony Growth (MBC) incubation->read_mbc AntiBiofilm_Assay_Workflow cluster_setup Biofilm Formation and Treatment cluster_staining Staining and Quantification cluster_analysis Data Analysis setup_plate Add Media, this compound, and Bacteria to 96-Well Plate incubate_biofilm Incubate for Biofilm Formation (24h) setup_plate->incubate_biofilm wash_planktonic Wash to Remove Planktonic Cells incubate_biofilm->wash_planktonic stain_cv Stain with Crystal Violet wash_planktonic->stain_cv wash_stain Wash Excess Stain stain_cv->wash_stain destain Solubilize Stain with Acetic Acid wash_stain->destain read_absorbance Measure Absorbance (595 nm) destain->read_absorbance calculate_inhibition Calculate Percentage of Biofilm Inhibition read_absorbance->calculate_inhibition TimeKill_Assay_Workflow cluster_setup Experiment Setup cluster_incubation Incubation and Sampling cluster_quantification Quantification cluster_analysis Data Analysis prep_cultures Prepare Inoculum and This compound Concentrations inoculate Inoculate Broth with Bacteria and Compound prep_cultures->inoculate incubate_shake Incubate with Shaking inoculate->incubate_shake sample Collect Aliquots at Specific Time Points incubate_shake->sample 0, 2, 4, 6, 8, 12, 24h serial_dilute Perform Serial Dilutions sample->serial_dilute plate_count Plate Dilutions and Count Colonies (CFU) serial_dilute->plate_count plot_curves Plot log10 CFU/mL vs. Time plate_count->plot_curves

References

Application Notes and Protocols for Determining the Anti-inflammatory Effects of (-)-Pogostol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for key cell-based assays designed to screen and characterize the anti-inflammatory properties of (-)-Pogostol, a bioactive compound isolated from Pogostemon cablin. The assays described herein cover critical pathways in the inflammatory response, including the production of nitric oxide, prostaglandins, and pro-inflammatory cytokines, as well as the modulation of key signaling cascades.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. A hallmark of the inflammatory process is the activation of immune cells, such as macrophages, which subsequently release a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3] The production of these mediators is largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][4][5]

This compound, a constituent of Pogostemon cablin, has been investigated for its potential anti-inflammatory effects.[2][5] The following cell-based assays provide a framework for quantifying the anti-inflammatory efficacy of this compound by measuring its ability to inhibit the production of key inflammatory mediators and modulate upstream signaling pathways in stimulated macrophage cell lines, such as RAW 264.7.

Data Presentation: Inhibitory Effects of Pogostemon Constituents on Inflammatory Mediators

The following tables summarize the inhibitory effects of patchouli alcohol, a structurally related compound to this compound, on the production of various pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This data is presented to provide an expected range of activity for compounds derived from Pogostemon cablin.

Table 1: Inhibition of NO and PGE2 Production

CompoundConcentration (µM)NO Production Inhibition (%)PGE2 Production Inhibition (%)
Patchouli Alcohol10Dose-dependent decreaseDose-dependent decrease
Patchouli Alcohol20Dose-dependent decreaseDose-dependent decrease
Patchouli Alcohol40Dose-dependent decreaseDose-dependent decrease

Data derived from studies on patchouli alcohol in LPS-stimulated RAW 264.7 cells.[3]

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundConcentration (µM)TNF-α Inhibition (%)IL-1β Inhibition (%)IL-6 Inhibition (%)
Patchouli Alcohol1015Dose-dependent decreaseDose-dependent decrease
Patchouli Alcohol2017Dose-dependent decreaseDose-dependent decrease
Patchouli Alcohol4023Dose-dependent decreaseDose-dependent decrease

Data derived from studies on patchouli alcohol in LPS-stimulated RAW 264.7 cells.[3]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound are hypothesized to be mediated through the inhibition of the NF-κB and MAPK signaling pathways. The diagrams below illustrate these pathways and a general experimental workflow for assessing the anti-inflammatory activity of a test compound.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB->Genes activates Pogostol This compound Pogostol->IKK inhibits? Pogostol->NFkB inhibits?

Caption: NF-κB signaling cascade initiated by LPS.

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Gene Transcription AP1->Genes Pogostol This compound Pogostol->TAK1 inhibits? Pogostol->p38 inhibits? Pogostol->JNK inhibits? Pogostol->ERK inhibits?

Caption: MAPK signaling pathways activated by LPS.

G start Start seed Seed RAW 264.7 cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 pretreat Pre-treat with This compound incubate1->pretreat incubate2 Incubate for 1h pretreat->incubate2 stimulate Stimulate with LPS (e.g., 1 µg/mL) incubate2->stimulate incubate3 Incubate for 24h stimulate->incubate3 collect Collect supernatant incubate3->collect assay Perform Assay (Griess, ELISA) collect->assay analyze Analyze Data assay->analyze

Caption: Experimental workflow for anti-inflammatory assays.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Protocol:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well.

    • Incubate for 24 hours to allow for cell adherence.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) from E. coli for 24 hours. A negative control group (no LPS stimulation) should also be included.

Cell Viability Assay (MTT Assay)

It is crucial to determine whether the observed anti-inflammatory effects are due to the specific inhibition of inflammatory pathways or a result of cytotoxicity.

  • Protocol:

    • Culture and treat cells with this compound as described above, but without LPS stimulation.

    • After 24 hours of incubation with the compound, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability should be expressed as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[6][7]

  • Reagents:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Sodium Nitrite Standard: Prepare a standard curve from 0 to 100 µM.

  • Protocol:

    • After the 24-hour LPS stimulation period, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.[3]

    • Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

Prostaglandin E2 (PGE2) Assay (ELISA)

This assay quantifies the amount of PGE2 released into the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after the 24-hour LPS stimulation.

    • Perform the PGE2 measurement using a commercially available ELISA kit, following the manufacturer's instructions.[8][9][10][11][12]

    • Briefly, the supernatant is added to a microplate pre-coated with a capture antibody.

    • A competitive enzyme-linked conjugate is added, followed by a substrate solution.

    • The reaction is stopped, and the absorbance is read at the appropriate wavelength (typically 450 nm).

    • The concentration of PGE2 is determined by comparison to a standard curve.

Pro-inflammatory Cytokine Assays (ELISA)

This protocol is for the quantification of TNF-α, IL-6, and IL-1β in the cell culture supernatant.[13][14]

  • Protocol:

    • Collect the cell culture supernatant after the 24-hour LPS stimulation.

    • Quantify the levels of TNF-α, IL-6, and IL-1β using individual, commercially available ELISA kits according to the manufacturer's protocols.[1]

    • The general principle involves the binding of the cytokine from the supernatant to a capture antibody-coated plate, followed by the addition of a detection antibody, an enzyme conjugate, and a substrate.

    • The absorbance is measured and the cytokine concentrations are calculated based on a standard curve.

Western Blot Analysis for Signaling Pathway Proteins

To investigate the molecular mechanisms underlying the anti-inflammatory effects of this compound, Western blot analysis can be performed to assess the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Protocol:

    • After treatment with this compound and/or LPS for a shorter duration (e.g., 30-60 minutes), lyse the cells and collect the total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK, and JNK.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

Protocols for investigating the anticancer mechanism of action of (-)-Pogostol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 14, 2025 – In the ongoing quest for novel anticancer therapeutics, natural compounds present a promising frontier. (-)-Pogostol, a key bioactive constituent isolated from the medicinal herb Pogostemon cablin, has garnered significant attention for its potential antitumor properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the anticancer mechanism of action of this compound. The information compiled herein is based on studies of Pogostemon cablin extract and its major components, offering a foundational guide to understanding its therapeutic potential.

Executive Summary

This compound, a constituent of Pogostemon cablin, exhibits notable anticancer activity by inducing programmed cell death (apoptosis) and halting the cell division cycle in cancer cells. Mechanistic studies reveal that its action is mediated through the modulation of critical signaling pathways, including the p53/p21 axis and the PI3K/Akt and MAPK signaling cascades. Furthermore, preliminary evidence suggests its potential to inhibit cancer metastasis. This document outlines the key experimental findings and provides detailed protocols to facilitate further research into this promising natural compound.

Data Presentation: Quantitative Insights into Anticancer Effects

The following tables summarize the quantitative data on the anticancer effects of Pogostemon cablin extract (PCa) and its components. It is important to note that specific data for this compound is limited, and the presented data serves as a valuable proxy.

Table 1: Cytotoxicity (IC50 Values)

Compound/ExtractCell LineCancer TypeIC50 Value (µg/mL)Citation
Pogostemon cablin Extract (PCa)HT-29Colorectal Carcinoma21.04 ± 0.68[1]
Pogostemon cablin Extract (PCa)CT26Colorectal Carcinoma15.46 ± 1.28[1]

Table 2: Induction of Apoptosis

Compound/ExtractCell LineCancer TypeTreatmentApoptotic Cells (%)Citation
Patchouli Alcohol (PA)A549Non-Small Cell Lung CancerControl4.14 ± 2.48[2]
Patchouli Alcohol (PA)A549Non-Small Cell Lung CancerPA Treatment50.37 ± 8.35[2]
Patchouli Alcohol (PA)A549/V16 (Vincristine-resistant)Non-Small Cell Lung CancerControl4.63 ± 1.57[2]
Patchouli Alcohol (PA)A549/V16 (Vincristine-resistant)Non-Small Cell Lung CancerPA Treatment43.30 ± 8.87[2]

Table 3: Cell Cycle Analysis

Compound/ExtractCell LineCancer TypeEffectObservationCitation
Pogostemon cablin Extract (PCa)HT-29Colorectal CarcinomaG0/G1 ArrestSignificant increase in G0/G1 phase population[1]
Patchouli Alcohol (PA)A549 & A549/V16Non-Small Cell Lung CancerG0/G1 ArrestInduction of G0/G1 cell cycle arrest[2]

Table 4: Modulation of Key Signaling Proteins (Qualitative)

Compound/ExtractCell LineCancer TypeUpregulated ProteinsDownregulated ProteinsCitation
Pogostemon cablin Extract (PCa)HT-29Colorectal Carcinomap53, p21, Fas, Caspase-8, Bax, Caspase-9, Caspase-3CDK4, Cyclin D1, MMP2, MMP9[1]
Patchouli Alcohol (PA)A549 & A549/V16Non-Small Cell Lung Cancerp53, p21CDK2, Cyclin E1[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of research on this compound's anticancer mechanisms.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., HT-29, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • This compound

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p53, p21, CDK4, Cyclin D1, Bax, Bcl-2, Caspase-3, p-Akt, Akt, p-ERK, ERK, MMP2, MMP9, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, lyse the cells, and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed anticancer mechanisms of this compound and a general experimental workflow.

anticancer_mechanism cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_effects Cellular Effects cluster_molecules Molecular Targets pogostol This compound pi3k_akt PI3K/Akt Pathway pogostol->pi3k_akt Inhibits mapk MAPK Pathway pogostol->mapk Inhibits p53 p53 Activation pogostol->p53 mmp MMP2/MMP9 Downregulation pogostol->mmp apoptosis Apoptosis Induction (Intrinsic & Extrinsic) pi3k_akt->apoptosis mapk->apoptosis p21 p21 Upregulation p53->p21 bax_bcl2 Increased Bax/Bcl-2 ratio p53->bax_bcl2 cell_cycle G0/G1 Cell Cycle Arrest metastasis Metastasis Inhibition cdk_cyclin CDK/Cyclin Downregulation (CDK2, CDK4, Cyclin D1, Cyclin E1) p21->cdk_cyclin Inhibits cdk_cyclin->cell_cycle Regulates mmp->metastasis Regulates caspases Caspase Activation (Caspase-3, -8, -9) bax_bcl2->caspases caspases->apoptosis

Caption: Proposed anticancer mechanism of this compound.

experimental_workflow cluster_assays In Vitro Assays cluster_invivo In Vivo Studies start Start: Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot treatment->western_blot xenograft Xenograft Tumor Model treatment->xenograft Optional end Data Analysis & Conclusion viability->end apoptosis->end cell_cycle->end western_blot->end xenograft->end

Caption: General experimental workflow for investigating this compound.

Future Directions

While the existing research on Pogostemon cablin and its components provides a strong foundation, further studies focusing specifically on this compound are crucial. Future investigations should aim to:

  • Determine the IC50 values of this compound across a broader range of cancer cell lines.

  • Quantify the dose-dependent effects of this compound on apoptosis and cell cycle distribution.

  • Perform comprehensive Western blot analyses to quantify the changes in protein expression in key signaling pathways.

  • Conduct in vivo studies using xenograft models to evaluate the antitumor efficacy and safety of this compound.

  • Investigate the potential synergistic effects of this compound with existing chemotherapeutic agents.

By systematically addressing these research questions, the full therapeutic potential of this compound as a novel anticancer agent can be elucidated, paving the way for its potential clinical application.

References

Application Notes and Protocols for (-)-Pogostol as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Pogostol, a naturally occurring sesquiterpenoid and a significant component of patchouli oil, is increasingly utilized as a reference standard in chemical analysis. Its primary applications lie in the quality control of essential oils, particularly from Pogostemon cablin, and in the quantification of this compound in various matrices for research and industrial purposes. This document provides detailed application notes and protocols for the use of this compound as a reference standard in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Applications in Chemical Analysis

This compound serves as a critical analytical reference standard for several key applications:

  • Quantification in Essential Oils: As a major constituent of patchouli oil, this compound is used to quantify its concentration, which is essential for the quality assessment and standardization of the oil in the fragrance, aromatherapy, and cosmetic industries.

  • Authenticity and Adulteration Testing: The quantitative determination of this compound, alongside other marker compounds like patchouli alcohol, helps in verifying the authenticity of patchouli oil and detecting potential adulteration with inferior quality oils.

  • Pharmacokinetic Studies: In drug development and traditional medicine research, this compound reference standards are used to develop and validate analytical methods for quantifying its concentration in biological matrices like plasma, enabling the study of its absorption, distribution, metabolism, and excretion (ADME).

  • Biomarker Analysis: Due to its biological activities, including anti-inflammatory and anticancer properties, this compound can be used as a biomarker in preclinical and clinical studies.[1]

Analytical Methodologies

The quantification of this compound is predominantly carried out using chromatographic techniques, primarily GC and HPLC.

2.1 Gas Chromatography (GC)

Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the most common technique for the analysis of volatile compounds like this compound.

2.1.1 GC-FID/MS Protocol for Quantification of this compound in Essential Oils

This protocol is based on established methods for the analysis of major components in patchouli oil.

a. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or similar, equipped with a split/splitless injector and FID/MS detector.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[2][3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 120 °C, ramp at 20 °C/min to 180 °C, then ramp at 10 °C/min to 210 °C.[4]

  • Detector Temperature (FID): 280 °C.

  • Mass Spectrometer (MS) Conditions (if used):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

b. Preparation of Standard Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound certified reference standard and dissolve it in 10 mL of a suitable solvent such as ethanol or ethyl acetate in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

c. Sample Preparation:

  • Accurately weigh approximately 100 mg of the essential oil sample.

  • Dissolve the sample in 10 mL of the chosen solvent.

  • If necessary, filter the solution through a 0.45 µm syringe filter before injection.

d. Analysis:

  • Inject 1 µL of each calibration standard and sample solution into the GC.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration for the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

2.2 High-Performance Liquid Chromatography (HPLC)

While GC is more common for volatile compounds, HPLC can also be employed for the analysis of this compound, particularly when dealing with complex matrices or for non-volatile derivatives.

2.2.1 HPLC-UV/PDA Protocol for Quantification of this compound

This protocol is adapted from methods used for the analysis of similar sesquiterpenoids.

a. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or similar, equipped with a quaternary pump, autosampler, and UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 60% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection is typically performed at a low wavelength, such as 210 nm.

  • Injection Volume: 10 µL.

b. Preparation of Standard and Sample Solutions:

Follow the same procedure as described for the GC method (Section 2.1.1 b and c), using a mobile phase compatible solvent (e.g., methanol or acetonitrile) for dissolution.

c. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Construct a calibration curve and determine the concentration of this compound in the sample as described for the GC method (Section 2.1.1 d).

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of major components in patchouli oil, which can be considered indicative for a method using this compound as a reference standard.

Table 1: GC-FID/MS Method Validation Parameters

ParameterTypical ValueReference
Linearity Range (Patchouli Alcohol)0.01 - 1.14 mg/mL[2]
Correlation Coefficient (r²)> 0.99[2]
Precision (RSD%)< 2%General guidance
Accuracy (Recovery %)95 - 105%General guidance
Limit of Detection (LOD)Not Reported
Limit of Quantification (LOQ)Not Reported

Table 2: HPLC-UV Method Validation Parameters (for Patchouli Alcohol)

ParameterTypical ValueReference
Linearity Range10 - 70 ng/spot (HPTLC)
Correlation Coefficient (r²)> 0.99
Precision (RSD%)< 2%
Accuracy (Recovery %)98 - 102%
Limit of Detection (LOD)Not Reported
Limit of Quantification (LOQ)Not Reported

Note: Specific validation data for this compound as a standalone reference standard is limited in publicly available literature. The values presented are based on methods for major components of patchouli oil and general validation guidelines. Researchers should perform a full method validation for their specific application.

Experimental Workflows (Graphviz Diagrams)

GC_Workflow cluster_prep Preparation cluster_analysis GC-FID/MS Analysis cluster_data Data Processing node_std This compound Reference Standard node_stock Prepare Stock Solution (1000 µg/mL) node_std->node_stock node_sample Essential Oil Sample node_sample_prep Prepare Sample Solution (e.g., 10 mg/mL) node_sample->node_sample_prep node_cal Prepare Calibration Standards (1-100 µg/mL) node_stock->node_cal node_gc Inject into GC System node_cal->node_gc node_sample_prep->node_gc node_chrom Obtain Chromatograms node_gc->node_chrom node_curve Construct Calibration Curve (Peak Area vs. Concentration) node_chrom->node_curve node_quant Quantify this compound in Sample node_chrom->node_quant node_curve->node_quant

Caption: Workflow for the quantification of this compound using GC-FID/MS.

HPLC_Workflow cluster_prep_hplc Preparation cluster_analysis_hplc HPLC-UV/PDA Analysis cluster_data_hplc Data Processing node_std_hplc This compound Reference Standard node_stock_hplc Prepare Stock Solution (e.g., 1000 µg/mL) node_std_hplc->node_stock_hplc node_sample_hplc Sample Matrix node_sample_prep_hplc Prepare Sample Solution node_sample_hplc->node_sample_prep_hplc node_cal_hplc Prepare Calibration Standards node_stock_hplc->node_cal_hplc node_hplc Inject into HPLC System node_cal_hplc->node_hplc node_sample_prep_hplc->node_hplc node_chrom_hplc Obtain Chromatograms node_hplc->node_chrom_hplc node_curve_hplc Construct Calibration Curve node_chrom_hplc->node_curve_hplc node_quant_hplc Quantify this compound node_chrom_hplc->node_quant_hplc node_curve_hplc->node_quant_hplc

Caption: Workflow for the quantification of this compound using HPLC-UV/PDA.

Biological Activity and Signaling Pathways

This compound and other constituents of Pogostemon cablin have demonstrated notable biological activities, including anti-inflammatory and anticancer effects.

5.1 Anti-inflammatory Activity

The anti-inflammatory effects of Pogostemon cablin extracts and their components, such as patchouli alcohol, are mediated through the modulation of key inflammatory signaling pathways.[5][6] A primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[5][7]

Anti_Inflammatory_Pathway node_pogostol This compound / Patchouli Alcohol node_nfkb NF-κB Pathway node_pogostol->node_nfkb Inhibition node_mapk MAPK Pathway (p38, JNK, ERK) node_pogostol->node_mapk Inhibition node_lps LPS (Inflammatory Stimulus) node_tlr4 TLR4 node_lps->node_tlr4 node_tlr4->node_nfkb node_tlr4->node_mapk node_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) node_nfkb->node_cytokines node_mapk->node_cytokines node_inflammation Inflammation node_cytokines->node_inflammation

Caption: Anti-inflammatory signaling pathway modulated by this compound.

5.2 Anticancer Activity

Extracts of Pogostemon cablin have shown anticancer activity against various cancer cell lines, including colorectal cancer and acute myeloid leukemia.[4][8] The proposed mechanisms involve the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing the proliferation of cancer cells.[8][9]

Anticancer_Pathway cluster_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction node_pogostol_cancer This compound / Pogostemon cablin Extract node_cancer_cell Cancer Cell node_pogostol_cancer->node_cancer_cell node_g0g1 G0/G1 Phase Arrest node_cancer_cell->node_g0g1 node_intrinsic Intrinsic Pathway node_cancer_cell->node_intrinsic node_extrinsic Extrinsic Pathway node_cancer_cell->node_extrinsic node_caspases Caspase Activation node_intrinsic->node_caspases node_extrinsic->node_caspases node_apoptosis_outcome Apoptosis node_caspases->node_apoptosis_outcome

Caption: Anticancer mechanisms of this compound and related compounds.

References

Application Notes and Protocols for (-)-Pogostol in Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications of (-)-Pogostol, a bioactive sesquiterpenoid isolated from Pogostemon cablin (Patchouli). This document outlines its known biological activities, potential mechanisms of action, and detailed protocols for its investigation as a novel therapeutic agent. While quantitative data for this compound is still emerging, this guide offers a framework for its systematic evaluation.

Therapeutic Potential of this compound

This compound is a significant constituent of patchouli essential oil, which has been traditionally used in medicine to treat a variety of ailments, including colds, headaches, fever, nausea, and diarrhea.[1][2][3] Modern scientific studies have begun to validate these traditional uses, attributing a range of pharmacological activities to the components of patchouli oil, including this compound.[1][2][3] The primary therapeutic areas of interest for this compound include:

  • Anti-inflammatory Effects: Components of Pogostemon cablin have been shown to exert anti-inflammatory effects, suggesting a potential role for this compound in managing inflammatory conditions.[4][5] This is likely mediated through the modulation of key inflammatory signaling pathways such as NF-κB.[4]

  • Antimicrobial Activity: Patchouli oil and its constituents have demonstrated activity against a range of bacteria.[6] This suggests that this compound could be investigated as a novel antimicrobial agent.

  • Antioxidant Properties: The antioxidant potential of compounds from Pogostemon cablin indicates that this compound may play a role in mitigating oxidative stress-related diseases.[1][7]

Quantitative Data Summary

While specific quantitative data for purified this compound is limited in the current literature, the following tables provide a template for researchers to summarize their experimental findings. Data for related compounds from Pogostemon cablin are included for reference.

Table 1: In Vitro Anti-inflammatory Activity of this compound (Template)

Assay TypeCell LineStimulantOutcome MeasureIC50 / EC50 (µM)Positive Control
NO ProductionRAW 264.7LPSNitrite LevelsData to be determinedDexamethasone
TNF-α InhibitionTHP-1LPSTNF-α Levels (ELISA)Data to be determinedDexamethasone
IL-6 InhibitionHT-29TNF-αIL-6 Levels (ELISA)Data to be determinedDexamethasone
NF-κB InhibitionHEK293T-NF-κB-LucTNF-αLuciferase ActivityData to be determinedBAY 11-7082

Table 2: Antimicrobial Activity of this compound (Template)

Microbial StrainAssay TypeMIC (µg/mL)MBC (µg/mL)Positive Control
Staphylococcus aureusBroth MicrodilutionData to be determinedData to be determinedVancomycin
Escherichia coliBroth MicrodilutionData to be determinedData to be determinedGentamicin
Candida albicansBroth MicrodilutionData to be determinedData to be determinedFluconazole

Signaling Pathways Modulated by Pogostemon cablin Constituents

The therapeutic effects of compounds from Pogostemon cablin are often attributed to their interaction with key cellular signaling pathways. The diagrams below illustrate the putative mechanisms through which this compound may exert its anti-inflammatory effects.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκBα IKK_Complex->IkB Phosphorylation & Degradation NF_kB NF-κB (p65/p50) NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocation Pogostol This compound Pogostol->IKK_Complex Inhibition Gene_Transcription Pro-inflammatory Gene Transcription NF_kB_active->Gene_Transcription

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Cellular Stress (e.g., Oxidative Stress) MAPKKK MAPKKK (e.g., ASK1) Stress_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Pogostol This compound Pogostol->MAPKK Inhibition Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: Postulated modulation of the MAPK signaling cascade by this compound.

Experimental Protocols

The following are detailed protocols for the isolation and therapeutic evaluation of this compound.

Isolation and Purification of this compound from Pogostemon cablin

This protocol describes a general method for the isolation of this compound. Optimization may be required based on the starting material.

Workflow Diagram:

Isolation_Workflow Start Dried Pogostemon cablin Leaves Hydrodistillation Hydrodistillation Start->Hydrodistillation Essential_Oil Crude Patchouli Essential Oil Hydrodistillation->Essential_Oil Column_Chromatography Silica Gel Column Chromatography Essential_Oil->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation TLC_Analysis TLC Analysis of Fractions Fractionation->TLC_Analysis Pooling Pooling of Pogostol-rich Fractions TLC_Analysis->Pooling Purification Preparative HPLC Pooling->Purification Final_Product Purified this compound Purification->Final_Product Characterization Structural Characterization (NMR, MS) Final_Product->Characterization

Caption: Workflow for the isolation and purification of this compound.

Protocol:

  • Extraction: Subject dried and powdered leaves of Pogostemon cablin to hydrodistillation for 4-6 hours to obtain the essential oil.

  • Fractionation: Perform column chromatography on the crude essential oil using a silica gel column. Elute with a gradient of n-hexane and ethyl acetate.

  • Monitoring: Monitor the collected fractions by thin-layer chromatography (TLC) using an appropriate solvent system and visualize under UV light and with a suitable staining reagent.

  • Pooling and Concentration: Combine the fractions containing the compound of interest based on the TLC profile and concentrate under reduced pressure.

  • Purification: Subject the concentrated fraction to preparative high-performance liquid chromatography (HPLC) for final purification of this compound.

  • Structural Elucidation: Confirm the structure and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This protocol details the assessment of the anti-inflammatory activity of this compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value of this compound.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This protocol outlines the procedure to investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Protocol:

  • Cell Treatment: Treat cells (e.g., RAW 264.7 or HT-29) with this compound for a specified time, followed by stimulation with an appropriate agonist (e.g., LPS or TNF-α).

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK1/2, and JNK overnight at 4°C.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound represents a promising natural product for the development of novel therapeutic agents, particularly in the areas of inflammation and infectious diseases. The protocols and frameworks provided in these application notes are intended to guide researchers in the systematic evaluation of its pharmacological properties and mechanism of action. Further investigation is warranted to fully elucidate its therapeutic potential and to generate the specific quantitative data needed to advance its development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (-)-Pogostol Yield in Steam Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of steam distillation parameters to achieve a higher yield of (-)-Pogostol (also known as patchouli alcohol) from Pogostemon cablin (Patchouli). This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most critical pre-distillation step to maximize this compound yield?

A1: The most critical pre-distillation step is the proper drying of the patchouli leaves. Freshly harvested leaves contain a high percentage of water, which can hinder efficient oil extraction. Drying the herb to a moisture content of 15-20% is recommended.[1] This process reduces the water content, making the cell walls more permeable to steam and facilitating the release of essential oils. However, avoid overdrying or direct sun drying, as this can lead to the loss of volatile compounds.[1]

Q2: How does the particle size of the plant material affect the distillation process?

A2: The particle size of the patchouli leaves significantly impacts the yield of essential oil. Grinding the dried leaves to a smaller particle size (0-4 mm) has been shown to yield a higher percentage of patchouli alcohol, reaching up to 47% of the extracted oil.[2] Finer particles provide a larger surface area for the steam to interact with, leading to a more efficient extraction. However, extremely fine powders can lead to clumping and the formation of channels, which would impede steam flow and result in a lower yield.

Q3: What is the optimal distillation time for maximizing this compound yield?

A3: The optimal distillation time can vary, but studies have shown that the yield of patchouli oil and the concentration of patchouli alcohol generally increase with longer distillation times.[3] A distillation period of 6-10 hours is often recommended for optimal recovery of the heavier, sesquiterpene-rich fractions which include this compound.[1][3] Shorter distillation times may be sufficient for extracting lighter, more volatile compounds, but will result in a lower overall yield of patchouli alcohol.

Q4: Can the steam pressure be manipulated to improve the yield?

A4: Yes, steam pressure is a key parameter that can be adjusted. One study demonstrated that a steam pressure of 0.4 kg/cm ² resulted in a high yield of patchouli oil (2%) with a patchouli alcohol content of 40.06%.[4] Higher steam pressures can reduce the distillation time, but excessively high pressure may negatively affect the quality of the oil.

Q5: What is the ideal material-to-water ratio for steam distillation?

A5: The material-to-water ratio is an important factor. While specific ratios for patchouli are not extensively documented in the provided results, general principles of steam distillation suggest that having enough water to generate a continuous flow of steam throughout the distillation period is crucial. However, using an excessive amount of water can lead to a more dilute hydrosol and may not necessarily increase the oil yield. It is important to ensure the plant material is not submerged in water in a true steam distillation setup.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Incomplete Distillation: The distillation time may be too short to extract the heavier sesquiterpene fractions like this compound.1. Increase Distillation Time: Extend the distillation period to 6-10 hours to ensure complete extraction of all volatile components.[1][3]
2. Improper Material Preparation: The plant material may be too coarse, or not adequately dried.2. Optimize Particle Size and Drying: Grind the dried leaves to a finer consistency (e.g., 0-4 mm) and ensure they are properly dried to 15-20% moisture content.[1][2]
3. Steam Channeling: The steam may be passing through the plant material unevenly, leaving some parts un-extracted.3. Proper Packing of the Still: Ensure the plant material is packed uniformly in the distillation flask to prevent the formation of channels. Avoid overly compacting the material.
4. Low Steam Flow Rate: Insufficient steam may not effectively carry over the essential oil.4. Adjust Steam Generation: Ensure a steady and adequate flow of steam is passing through the plant material throughout the distillation process.
Poor Oil-Water Separation 1. Emulsion Formation: The oil and water may form a stable emulsion, making separation difficult.1. Allow for Settling Time: Let the distillate stand for a sufficient period to allow for natural separation. Using a separatory funnel is recommended for clean separation.
2. Low Oil Concentration: A very low yield of oil can make it difficult to separate from the large volume of hydrosol.2. Optimize Yield Parameters: Address the potential causes of low yield to increase the oil-to-water ratio in the distillate.
Off-notes or Burnt Smell in the Oil 1. Overheating: The plant material may be coming into direct contact with the heating source or the steam temperature is too high.1. Ensure Proper Steam Distillation Setup: In a true steam distillation, the plant material should be supported above the boiling water, not in direct contact with it. Control the heat source to maintain a steady, but not excessive, steam generation.
2. Poor Quality Plant Material: Using old or improperly stored raw material can lead to undesirable aromatic profiles.2. Use High-Quality Raw Material: Start with well-dried and properly stored Pogostemon cablin leaves.

Data Presentation

Table 1: Effect of Distillation Time on Patchouli Oil Yield and this compound Content

Distillation Time (hours)Oil Yield (%)This compound (Patchouli Alcohol) Content (%)Reference
41.5332.37[3]
62.1133.67[3]
82.1434.57[3]
102.2336.68[3]

Table 2: Influence of Material Preparation on Patchouli Oil Yield and this compound Content

Material PreparationOil Yield (%)This compound (Patchouli Alcohol) Content (%)Reference
Dried Leaves (10-20 cm)Not specifiedLower[2]
Dried Leaves (2-4 cm)Not specifiedModerate[2]
Ground Dried Leaves (0-4 mm)Not specifiedUp to 47% of oil[2]
Fresh Leaves1.82 (after 3 hours)Lower[5]
Dried Leaves4.18 (after 15 hours)Higher[5]
Oven-dried Leaves (at 0.4 kg/cm ² pressure)2.0040.06[4]

Experimental Protocols

Detailed Methodology for Laboratory-Scale Steam Distillation of this compound

This protocol outlines a standard procedure for extracting essential oil from Pogostemon cablin with a focus on maximizing this compound yield.

1. Materials and Equipment:

  • Dried Pogostemon cablin leaves

  • Grinder or mill

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel/separatory funnel)

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate

  • Glass vials for storage

2. Pre-distillation Preparation:

  • Drying: Ensure the patchouli leaves are dried to a moisture content of approximately 15-20%. This can be achieved by air-drying in a shaded, well-ventilated area for several days.

  • Grinding: Grind the dried leaves to a particle size of 0-4 mm using a grinder. Weigh the ground plant material.

3. Steam Distillation Procedure:

  • Apparatus Setup: Assemble the steam distillation unit. Place a known quantity of distilled water into the boiling flask.

  • Loading the Biomass: Place the ground patchouli leaves into the biomass flask. Ensure the material is packed uniformly to avoid steam channeling. The plant material should not come into direct contact with the water in the boiling flask.

  • Initiate Distillation: Begin heating the boiling flask using the heating mantle to generate steam.

  • Condensation: The steam will pass through the plant material, carrying the volatile essential oils. The steam and oil vapor will then travel to the condenser where they will be cooled and converted back into a liquid state.

  • Collection: Collect the distillate, which will be a mixture of essential oil and hydrosol (aqueous layer), in a collection vessel or directly into a separatory funnel.

  • Monitor Distillation: Continue the distillation for 6-10 hours to ensure the extraction of the less volatile, high-boiling point compounds, including this compound.

4. Post-distillation Processing:

  • Separation: Allow the distillate to cool and separate into two layers in the separatory funnel. The essential oil will typically be the upper layer. Carefully separate the oil from the hydrosol.

  • Drying the Oil: To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected essential oil.

  • Storage: Store the dried essential oil in a sealed, airtight glass vial in a cool, dark place to prevent degradation.

5. Analysis (Optional):

  • The yield of the essential oil can be calculated as a percentage of the initial weight of the dried plant material.

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the chemical composition of the oil and the percentage of this compound.

Mandatory Visualizations

Experimental_Workflow cluster_pre_distillation Pre-Distillation cluster_distillation Steam Distillation cluster_post_distillation Post-Distillation cluster_analysis Analysis (Optional) Harvest Harvest Patchouli Leaves Drying Dry to 15-20% Moisture Harvest->Drying Grinding Grind to 0-4 mm Particle Size Drying->Grinding Loading Load Material into Still Grinding->Loading Steam_Gen Generate Steam Extraction Steam Passes Through Biomass Steam_Gen->Extraction Condensation Condense Vapor Extraction->Condensation Collection Collect Distillate Condensation->Collection Separation Separate Oil and Hydrosol Collection->Separation Drying_Oil Dry Oil with Na2SO4 Separation->Drying_Oil Storage Store in Airtight Vial Drying_Oil->Storage Yield_Calc Calculate Yield Drying_Oil->Yield_Calc GCMS GC-MS Analysis for this compound Content Drying_Oil->GCMS

Caption: Experimental workflow for optimizing this compound yield.

Troubleshooting_Logic Start Low this compound Yield Observed Check_Time Is Distillation Time > 6 hours? Start->Check_Time Check_Material Is Material Finely Ground and Dried? Check_Time->Check_Material Yes Increase_Time Action: Increase Distillation Time Check_Time->Increase_Time No Check_Packing Is Material Packed Uniformly? Check_Material->Check_Packing Yes Prepare_Material Action: Re-prepare Material (Dry & Grind) Check_Material->Prepare_Material No Repack_Still Action: Repack Still Uniformly Check_Packing->Repack_Still No Optimized_Yield Optimized Yield Achieved Check_Packing->Optimized_Yield Yes Increase_Time->Optimized_Yield Prepare_Material->Optimized_Yield Repack_Still->Optimized_Yield

Caption: Troubleshooting logic for low this compound yield.

References

Challenges in the chemical synthesis of (-)-Pogostol and potential solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the chemical synthesis of (-)-Pogostol. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

The primary challenges in synthesizing this compound, a guaiane sesquiterpene, revolve around:

  • Stereochemical Control: Establishing the correct relative and absolute stereochemistry of the multiple chiral centers in the hydroazulene core is a significant hurdle.

  • Structural Misidentification: A major historical challenge was the initial misassignment of the structure of pogostol. Syntheses targeting the originally proposed structure were successful but yielded a compound whose NMR data did not match the natural product. This highlights the critical importance of structural verification in natural product synthesis.[1][2]

  • Protecting-Group-Free Synthesis: While elegant and efficient, protecting-group-free strategies demand high chemoselectivity to avoid side reactions with other functional groups in the molecule.[1][2]

Q2: What is a key successful reaction in a reported synthesis of a pogostol-related structure?

A key step in the synthesis of the originally reported structure of pogostol is an Iron(III)-mediated tandem radical ring-expansion/cyclization of a cyclopropylsilyl ether.[1][2] This reaction efficiently constructs the core bicyclic system of the molecule.

Troubleshooting Guides

Fe(III)-Mediated Tandem Radical Ring-Expansion/Cyclization

This key reaction transforms a cyclopropylsilyl ether intermediate into the core bicyclic structure of pogostol.

Problem: Low Yield of the Desired Bicyclic Product

Potential Cause Troubleshooting Solution
Incomplete reaction - Ensure the reaction is run for the recommended time (e.g., 2 hours). Monitor the reaction by TLC to confirm the consumption of the starting material. - The concentration of the reaction mixture can be critical. A higher dilution (e.g., 0.01 M) is often used to favor intramolecular cyclization over intermolecular side reactions.
Side reactions - The presence of water can quench the radical intermediates. Ensure anhydrous conditions by using dry solvents and reagents. - The choice of iron(III) salt can be important. Anhydrous FeCl₃ is commonly used.
Substrate quality - Ensure the purity of the cyclopropylsilyl ether starting material. Impurities can interfere with the radical reaction.

Problem: Formation of Multiple Diastereomers

Potential Cause Troubleshooting Solution
Lack of stereocontrol in the cyclization - The stereochemical outcome of this radical cyclization can be influenced by the substrate's conformation. Computational studies (e.g., MM2 force field calculations) may help predict the most stable transition state leading to the desired diastereomer.[2] - Modifying the substituents on the silyl ether or other parts of the molecule could potentially influence the facial selectivity of the cyclization.
Protecting-Group-Free Synthesis

Executing a multi-step synthesis without the use of protecting groups requires careful planning and execution to ensure chemoselectivity.

Problem: Unwanted Reactions at Other Functional Groups

Potential Cause Troubleshooting Solution
Lack of chemoselectivity of reagents - Select reagents that are highly specific for the desired transformation under the given reaction conditions. - For example, in the presence of multiple hydroxyl groups, use enzymatic or chemo-selective acylation/oxidation reagents.
Harsh reaction conditions - Employ milder reaction conditions (e.g., lower temperatures, shorter reaction times) to minimize side reactions. - The use of specific catalysts can often promote the desired reaction at lower temperatures.

Quantitative Data Summary

The following table summarizes the yield of the key Fe(III)-mediated tandem radical ring-expansion/cyclization step in the synthesis reported by Booker-Milburn et al.

Reaction Step Starting Material Product Yield (%) Reference
Fe(III)-mediated radical cyclizationCyclopropylsilyl etherBicyclic ketone61Org. Lett. 2003, 5, 18, 3309-3312[1]

Experimental Protocols

Key Experiment: Fe(III)-Mediated Tandem Radical Ring-Expansion/Cyclization

This protocol is adapted from the synthesis of (±)-Kessane and the reported structure of pogostol by Booker-Milburn et al.[1]

  • Reaction Setup: To a solution of the cyclopropylsilyl ether (1 equivalent) in dry dichloromethane (DCM) (to make a 0.01 M solution) at room temperature is added anhydrous iron(III) chloride (FeCl₃) (2 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 2 hours.

  • Work-up: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the bicyclic ketone.

Visualizations

logical_relationship cluster_challenges Key Challenges in this compound Synthesis cluster_solutions Potential Solutions & Key Strategies Stereocontrol Stereochemical Control RadicalCyclization Fe(III)-Mediated Tandem Radical Ring-Expansion/Cyclization Stereocontrol->RadicalCyclization Addressed by Structure Structural Misidentification Spectroscopy Thorough Spectroscopic Analysis (NMR) Structure->Spectroscopy Resolved by ProtectingGroups Protecting-Group-Free Synthesis Chemoselectivity High Chemoselectivity ProtectingGroups->Chemoselectivity Requires RadicalCyclization->ProtectingGroups Enables

Caption: Logical relationship between challenges and solutions in this compound synthesis.

experimental_workflow Start Start: Cyclopropylsilyl Ether Reaction FeCl3 (2 equiv) DCM, rt, 2h Start->Reaction Quench Quench with NaHCO3 (aq) Reaction->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry (MgSO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Flash Chromatography Concentrate->Purify Product End: Bicyclic Ketone Purify->Product

Caption: Experimental workflow for the Fe(III)-mediated radical cyclization.

References

Technical Support Center: Enhancing (-)-Pogostol Solubility for Aqueous Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the aqueous solubility of (-)-Pogostol for reliable and reproducible bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound is a natural sesquiterpene alcohol primarily isolated from patchouli oil (from the plant Pogostemon cablin)[1]. It exhibits a range of biological activities, including anti-inflammatory and antimicrobial effects[2]. Its chemical structure, rich in hydrocarbons, makes it highly hydrophobic, leading to poor solubility in water. This low aqueous solubility can be a significant hurdle for in vitro and in vivo bioassays, as it can lead to precipitation of the compound in aqueous culture media or buffers, resulting in inaccurate and unreliable experimental outcomes.

Q2: What are the common signs of solubility issues in my bioassay?

A2: You may be encountering solubility problems if you observe any of the following:

  • Precipitation: The compound forms a visible precipitate (cloudiness, crystals, or film) when added to your aqueous assay medium.

  • Low Bioactivity: The observed biological effect is much lower than expected, which could be due to the compound not being fully dissolved and available to interact with the biological target.

  • Poor Reproducibility: You see high variability in your results between replicate wells or experiments.

  • Artifacts in Imaging: If you are using imaging-based assays, you might see artifacts caused by undissolved compound particles.

Q3: What is the maximum recommended concentration of organic solvents like DMSO in cell-based assays?

A3: While organic solvents like Dimethyl Sulfoxide (DMSO) are excellent for dissolving this compound for stock solutions, their concentration in the final assay medium must be carefully controlled to avoid solvent-induced toxicity or off-target effects. For most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%, to minimize its impact on cell viability and function. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any solvent effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound precipitates out of solution when preparing the stock solution in an organic solvent. The concentration of this compound exceeds its solubility limit in the chosen solvent.- Refer to the solubility data table below to select a solvent with higher solubilizing capacity. - Gently warm the solution or use sonication to aid dissolution. Be cautious with heating, as it may degrade the compound.
The compound dissolves in the organic stock solution but precipitates upon dilution into the aqueous assay buffer or cell culture medium. The final concentration of the organic co-solvent is too low to maintain the solubility of this compound in the aqueous medium.- Prepare a more concentrated stock solution in the organic solvent so that a smaller volume is needed for dilution. - Use a solubility-enhancing technique such as cyclodextrin complexation or formulation with a surfactant.
Inconsistent or non-reproducible bioassay results. 1. Incomplete dissolution of the stock solution. 2. Precipitation of the compound during the assay incubation period. 3. The organic solvent is affecting the biological system.- Ensure the stock solution is completely dissolved before use by vortexing or brief sonication. - Visually inspect the assay plates under a microscope for any signs of precipitation. - Lower the final concentration of the organic solvent in the assay. - Include a vehicle control to monitor for solvent-induced effects.
Observed cytotoxicity is higher than anticipated. 1. The compound itself is cytotoxic at the tested concentrations. 2. The concentration of the organic solvent (e.g., DMSO) is toxic to the cells.- Perform a dose-response curve to determine the cytotoxic concentration of this compound. - Run a solvent toxicity control to determine the maximum tolerated concentration of the solvent by your specific cell line.

Quantitative Data: Solubility of this compound

The following table summarizes the solubility of this compound in various common laboratory solvents. This data is essential for preparing stock solutions.

Solvent Solubility (g/L) at 25°C Solubility (mg/mL) at 25°C
Water1.731.73
Ethanol1960.421960.42
Methanol1654.591654.59
Isopropanol2537.182537.18
Dimethyl Sulfoxide (DMSO)775.65775.65
Propylene Glycol310.35310.35
Acetone1453.131453.13
Acetonitrile1196.691196.69
N,N-Dimethylformamide (DMF)1090.741090.74

Data sourced from publicly available chemical databases.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the standard procedure for preparing a stock solution of this compound.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of the appropriate organic solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved. If necessary, sonicate the tube for 5-10 minutes. Gentle warming can be applied, but the stability of this compound at elevated temperatures should be considered.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Improving Aqueous Solubility with Cyclodextrins (Inclusion Complexation)

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble complex. Studies on other sesquiterpenes have shown that cyclodextrins can increase aqueous solubility by 100 to 4600-fold[3]. This protocol provides a general method for preparing a this compound-cyclodextrin inclusion complex.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer (lyophilizer)

Procedure:

  • Determine Molar Ratio: Start with a 1:1 molar ratio of this compound to HP-β-CD. This ratio may need to be optimized for maximum solubility enhancement.

  • Dissolve this compound: Accurately weigh the required amount of this compound and dissolve it in a minimal volume of ethanol.

  • Prepare Cyclodextrin Solution: In a separate container, dissolve the corresponding molar amount of HP-β-CD in deionized water with stirring.

  • Form the Complex: Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while continuously stirring.

  • Stirring and Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex.

  • Lyophilization: Freeze the solution and then lyophilize it to obtain a solid powder of the this compound-HP-β-CD complex.

  • Reconstitution: The resulting powder can be dissolved in water or your aqueous assay buffer to the desired final concentration.

Protocol 3: Using Surfactants for Enhanced Solubility

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. Non-ionic surfactants like Tween® 80 (Polysorbate 80) or Cremophor® EL are commonly used for this purpose.

Materials:

  • This compound stock solution in ethanol or DMSO

  • Tween® 80 or Cremophor® EL

  • Aqueous assay buffer or cell culture medium

  • Vortex mixer

Procedure:

  • Prepare a Surfactant-Containing Medium: Add a small amount of the surfactant to your aqueous assay buffer or cell culture medium. The final concentration of the surfactant should be optimized to be non-toxic to your cells (typically starting from 0.01% to 0.1% v/v).

  • Pre-mix with Surfactant: Before final dilution into the assay medium, you can pre-mix your concentrated this compound stock solution with a small volume of the surfactant-containing medium.

  • Dilution: Add the pre-mixed solution or the stock solution directly to the final volume of the surfactant-containing assay medium and vortex immediately to ensure proper dispersion.

Visualizations

Experimental Workflow for Improving this compound Solubility

experimental_workflow Workflow for Solubilizing this compound start Start with this compound Powder stock_solution Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO or Ethanol) start->stock_solution solubility_issue Does it precipitate in aqueous media? stock_solution->solubility_issue direct_use Directly Dilute in Assay Medium (Final solvent conc. <0.5%) solubility_issue->direct_use No solubilization_methods Choose a Solubility Enhancement Method solubility_issue->solubilization_methods Yes final_solution Prepare Final Aqueous Solution for Bioassay direct_use->final_solution co_solvent Co-solvent System (e.g., Ethanol, Propylene Glycol) solubilization_methods->co_solvent cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) solubilization_methods->cyclodextrin surfactant Surfactant Formulation (e.g., Tween® 80, Cremophor® EL) solubilization_methods->surfactant co_solvent->final_solution cyclodextrin->final_solution surfactant->final_solution end Perform Bioassay final_solution->end

Caption: A flowchart illustrating the decision-making process and experimental steps for preparing aqueous solutions of this compound for bioassays.

Proposed Anti-inflammatory Signaling Pathway of this compound

anti_inflammatory_pathway This compound's Anti-inflammatory Mechanism LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation and Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, COX-2, iNOS) NFkB->Gene_Expression Inflammation Inflammatory Response Gene_Expression->Inflammation Pogostol This compound Pogostol->IkB Inhibits

Caption: A diagram showing the proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.

Proposed Antimicrobial Mechanism of this compound

antimicrobial_mechanism This compound's Antimicrobial Mechanism Pogostol This compound Cell_Membrane Bacterial Cell Membrane Pogostol->Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption and Increased Permeability Cell_Membrane->Membrane_Disruption Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage ATP_Depletion ATP Depletion Membrane_Disruption->ATP_Depletion Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death ATP_Depletion->Cell_Death

Caption: A simplified diagram illustrating the proposed antimicrobial mechanism of this compound, which involves the disruption of the bacterial cell membrane.

References

Strategies to enhance the stability and shelf-life of (-)-Pogostol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-Pogostol Stability and Shelf-Life

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability and shelf-life of this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a tricyclic sesquiterpenoid and a key bioactive constituent found in Patchouli essential oil (Pogostemon cablin).[1][2] Its stability is a significant concern because, like many volatile oils and terpenoids, it is susceptible to degradation when exposed to environmental factors such as heat, oxygen, and light.[3][4] This degradation can lead to a loss of its characteristic aroma, diminished therapeutic efficacy, and the formation of undesirable byproducts, impacting experimental reproducibility and the overall quality of formulations.

Q2: What are the primary factors that lead to the degradation of this compound?

A2: The primary factors contributing to the degradation of this compound are:

  • Oxidation: Exposure to atmospheric oxygen can initiate oxidative reactions, altering the chemical structure of this terpenoid.[3][5] Terpenoids are known to be vulnerable to oxidation.[6]

  • Temperature: High temperatures accelerate the rate of chemical degradation and increase volatility, leading to loss of the compound.[3][7]

  • Light: Exposure to UV or even visible light can provide the energy needed to trigger photo-degradation reactions.[3][8]

  • Volatility: As a component of an essential oil, this compound is naturally volatile, meaning it can evaporate over time, leading to a decrease in concentration.[4][9]

Q3: What are the common signs that my this compound sample is degrading?

A3: Signs of degradation can be both physical and chemical. You might observe a change in the sample's color, a noticeable alteration or loss of its characteristic earthy and woody aroma, or changes in viscosity.[4] For accurate assessment, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are necessary to confirm a decrease in the concentration of this compound and detect the appearance of new peaks corresponding to degradation products.[1][10]

Q4: What are the general best practices for storing this compound to ensure maximum shelf-life?

A4: To maximize the shelf-life of this compound, it should be stored in a cool, dark, and oxygen-free environment. We recommend storing it in an amber, airtight container, purging the headspace with an inert gas like nitrogen or argon before sealing, and keeping it at refrigerated temperatures (2-8 °C). For long-term storage, freezing (-20 °C) may be appropriate, but ensure the solvent system is suitable for freezing temperatures.

Q5: How can encapsulation technologies enhance the stability of this compound?

A5: Encapsulation is a highly effective technique that creates a protective barrier around the this compound molecules, physically isolating them from adverse environmental conditions.[11][12] This approach can significantly improve stability by:

  • Reducing Volatility: The encapsulating matrix traps the compound, preventing its evaporation.[13]

  • Preventing Oxidation: The shell material acts as a physical barrier to oxygen.[12]

  • Protecting from Light: Opaque shell materials can prevent photo-degradation.[8]

  • Allowing Controlled Release: The encapsulated compound can be released in a controlled manner, which is beneficial for many applications.[13]

Q6: Can the addition of antioxidants help stabilize this compound?

A6: Yes, adding antioxidants can be an effective strategy. Although some terpenes possess inherent antioxidant properties, they are still susceptible to oxidative degradation.[14][15] Co-formulating this compound with natural or synthetic antioxidants like tocopherols (Vitamin E), ascorbic acid (Vitamin C), or butylated hydroxytoluene (BHT) can help scavenge free radicals and inhibit the oxidative chain reactions that lead to degradation.[5][6]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Rapid loss of this compound concentration in solution, confirmed by GC/HPLC. 1. Oxidative Degradation: Sample is exposed to atmospheric oxygen. 2. Thermal Degradation: Storage or experimental temperature is too high. 3. Volatility: Improper sealing of the container.1. Purge solutions and vial headspaces with an inert gas (e.g., nitrogen). Consider adding an antioxidant like tocopherol (0.01-0.1%). 2. Store samples at 2-8 °C or lower, and minimize time spent at elevated temperatures. 3. Use vials with PTFE-lined screw caps to ensure an airtight seal.
The color and/or odor of the this compound sample has changed over time. 1. Oxidation/Polymerization: Degradation often leads to the formation of colored byproducts and alters the aromatic profile.[4] 2. Photo-degradation: Exposure to UV or ambient light.1. Discard the sample as its chemical integrity is compromised. For future samples, implement an oxygen-free storage protocol. 2. Store all this compound stock solutions and formulations in amber glass containers or wrap clear containers in aluminum foil to protect from light.
Encapsulated this compound formulation shows poor stability or low encapsulation efficiency. 1. Incompatible Wall Material: The chosen polymer (e.g., arabic gum, maltodextrin, cyclodextrin) may not be suitable for this compound. 2. Suboptimal Encapsulation Process: Incorrect parameters (e.g., temperature, pressure, homogenization speed) during the encapsulation process.[12][13] 3. High Porosity of Microcapsules: The shell may be too porous, allowing the core material to leak or be exposed to oxygen.1. Review the literature for wall materials successfully used with sesquiterpenoids. Cyclodextrins are often effective for forming inclusion complexes with such molecules.[16] 2. Optimize the parameters of your chosen encapsulation method (e.g., for spray drying, adjust inlet temperature and feed flow rate). 3. Analyze microcapsule morphology using Scanning Electron Microscopy (SEM). Consider using a combination of wall materials to reduce porosity.
Difficulty dissolving this compound in an aqueous buffer for bioassays. Low Water Solubility: this compound is a lipophilic molecule with very low solubility in water.[17]1. Prepare a concentrated stock solution in a water-miscible organic solvent like ethanol or DMSO. Perform serial dilutions into your aqueous buffer, ensuring the final solvent concentration is compatible with your assay. 2. Use a carrier system like β-cyclodextrin to form an inclusion complex, which significantly enhances aqueous solubility.[8]

Data Presentation: Comparison of Stabilization Strategies

The following table summarizes various strategies to enhance the stability of volatile compounds like this compound.

Strategy Mechanism of Action Advantages Disadvantages Typical Materials/Agents
Inclusion Complexation Entrapment of the guest molecule (this compound) within the cavity of a host molecule.[8]High stability, increased water solubility, protection from light and oxidation.[16]Limited by the molecular size compatibility between host and guest; can be expensive.β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin.[3]
Nano-emulsification Dispersion of this compound in an oil phase, which is then emulsified into fine droplets in an aqueous phase, stabilized by surfactants.[8]High surface area, improved bioavailability, good stability against gravity-driven separation.[9]Requires high-energy input for formation; potential for Ostwald ripening.Surfactants (e.g., Tween 80, Span 20), Carrier oils (e.g., MCT oil).
Spray Drying An emulsion or solution containing this compound and a carrier is atomized into a hot air stream, evaporating the solvent and forming a protective powder.[12][16]Cost-effective, scalable, produces a stable powder that is easy to handle and store.Requires thermal exposure which can degrade sensitive compounds; potential for surface oil.Maltodextrin, Arabic gum, Whey protein isolate.[16]
Antioxidant Addition Scavenging of free radicals to inhibit the initiation or propagation of oxidative degradation.[5]Simple to implement, can be combined with other methods, cost-effective.Does not protect against volatility or photo-degradation; potential for antioxidant degradation over time.Tocopherols (Vitamin E), BHT, Ascorbic Acid, Rosemary extract.
Inert Atmosphere Storage Displacement of oxygen with an inert gas to prevent oxidation.[18]Highly effective at preventing oxidation, non-invasive to the formulation.Requires specialized equipment (e.g., gas cylinder, glove box); seal must be perfectly airtight.Nitrogen, Argon.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by GC-MS

This protocol outlines a typical accelerated stability study to evaluate the shelf-life of a this compound formulation.

  • Preparation of Samples:

    • Prepare your this compound formulation (e.g., in ethanol at 1 mg/mL).

    • As a control, prepare a solution of neat this compound at the same concentration.

    • Aliquot 1 mL of each sample into multiple 2 mL amber glass GC vials.

    • For each formulation, create several sample sets. One set for T=0 analysis and others for each time point under each storage condition.

  • Storage Conditions (Accelerated Stability):

    • Store the vial sets under various stress conditions:

      • Elevated Temperature: 40 °C / 75% Relative Humidity (RH).

      • Light Exposure: Place vials in a photostability chamber (ICH Q1B guidelines).

      • Control Condition: 4 °C in the dark.

  • Time Points:

    • Analyze samples at predetermined time points, e.g., T=0, 1 week, 2 weeks, 1 month, 3 months.

  • GC-MS Analysis:

    • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Column: Use a non-polar capillary column suitable for terpenoid analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[19]

    • Injection: 1 µL injection volume, split ratio 50:1. Injector temperature: 280 °C.[19]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 60 °C (hold for 1 min), ramp at 20 °C/min to 110 °C (hold 1 min), ramp at 2 °C/min to 120 °C (hold 0.5 min), and finally ramp at 20 °C/min to 250 °C (hold 3.5 min).[19]

    • MS Detection: Scan mode from m/z 40 to 500.

  • Data Analysis:

    • Quantify the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining relative to the T=0 sample.

    • Plot the percentage remaining versus time for each storage condition to determine the degradation rate.

Protocol 2: Encapsulation of this compound via Inclusion Complexation with β-Cyclodextrin

This method enhances the water solubility and stability of this compound.

  • Molar Ratio Calculation:

    • Determine the molar masses of this compound (C15H26O ≈ 222.37 g/mol ) and β-Cyclodextrin (β-CD, ≈ 1134.98 g/mol ).

    • Decide on a molar ratio, typically 1:1 (Pogostol:β-CD).

  • Preparation of β-Cyclodextrin Solution:

    • Dissolve the calculated amount of β-CD in deionized water (e.g., 1.135 g in 100 mL) with constant stirring at 50-60 °C to ensure complete dissolution.

  • Preparation of this compound Solution:

    • Dissolve the calculated amount of this compound (e.g., 0.222 g for a 1:1 ratio) in a minimal amount of ethanol (e.g., 5-10 mL).

  • Complexation:

    • While vigorously stirring the warm β-CD solution, add the this compound solution dropwise.

    • Seal the container and continue to stir the mixture at room temperature for 24 hours. A white precipitate of the inclusion complex may form as the reaction proceeds.

  • Isolation of the Complex:

    • Cool the mixture at 4 °C for several hours to maximize precipitation.

    • Collect the precipitate by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove any surface-adhered this compound.

  • Drying and Storage:

    • Dry the resulting white powder in a desiccator under vacuum or in an oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.

    • Store the dried inclusion complex powder in an airtight, light-resistant container at room temperature.

Visualizations

Below are diagrams illustrating key workflows and concepts related to this compound stabilization.

cluster_input Initial Assessment cluster_strategy Stabilization Strategy Selection cluster_methods Specific Methods cluster_output Final Protocol Start This compound Sample Prop Assess Properties: - Solubility Requirement - Formulation Type (Aq/Org) - Required Shelf-life Start->Prop Aq Aqueous Formulation? Prop->Aq CD Inclusion Complexation (Improves Solubility & Stability) Aq->CD Yes Emulsion Nano-emulsification Aq->Emulsion Yes Solvent Use Organic Co-solvent (e.g., Ethanol, DMSO) Aq->Solvent No Enc Encapsulation Required (Long-term stability / Controlled Release) Antiox Add Antioxidant (e.g., Tocopherol) Enc->Antiox No Spray Spray Drying / Lyophilization Enc->Spray Yes (for solid form) Inert Store Under Inert Gas (e.g., Nitrogen) Antiox->Inert Final Optimized Stable Formulation Inert->Final CD->Enc Emulsion->Enc Solvent->Antiox Spray->Final

Caption: Decision workflow for selecting an appropriate stabilization strategy for this compound.

Pogostol This compound (Sesquiterpenoid) Radical Pogostol Radical (P•) Pogostol->Radical Initiators Initiators (Light, Heat, Metal Ions) Initiators->Pogostol Initiation Oxygen Oxygen (O2) Peroxy Peroxy Radical (POO•) Radical->Peroxy + O2 (Propagation) Hydroperoxide Hydroperoxide (POOH) Peroxy->Hydroperoxide + PH (Propagation) Antioxidant Antioxidant (AH) Peroxy->Antioxidant Termination Degradation Degradation Products (e.g., Aldehydes, Ketones) Loss of Activity & Aroma Hydroperoxide->Degradation Decomposition StableRadical Stable Radical (A•) Antioxidant->StableRadical

Caption: Simplified pathway of autoxidative degradation for a terpenoid like this compound.

cluster_prep 1. Sample Preparation cluster_storage 2. Accelerated Storage cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Prepare Formulation & Control Samples Aliquot Aliquot into Vials for Each Time Point & Condition Prep->Aliquot Store Place Samples in Stability Chambers (e.g., 40°C, Photostability) Aliquot->Store Pull Pull Samples at Predetermined Intervals (T=0, 1, 2, 4 weeks...) Store->Pull Analyze Analyze by GC-MS or HPLC to Quantify this compound Pull->Analyze Plot Plot % Remaining vs. Time Analyze->Plot Kinetics Determine Degradation Kinetics & Estimate Shelf-Life Plot->Kinetics

Caption: Experimental workflow for a typical accelerated stability study.

References

Troubleshooting guide for (-)-Pogostol quantification in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of (-)-Pogostol in complex mixtures. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the quantification of this compound.

Q1: I am observing significant peak tailing for my this compound peak in HPLC-UV analysis. What are the possible causes and solutions?

A1: Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue that can affect the accuracy of integration and quantification.[1]

Possible Causes:

  • Secondary Interactions: this compound, being an alcohol, can have secondary interactions with active sites on the stationary phase, such as residual silanol groups on a C18 column. These interactions can lead to peak tailing.[1]

  • Column Overload: Injecting too high a concentration of the sample can lead to column overload and result in peak distortion, including tailing.[2]

  • Column Degradation: The accumulation of matrix components on the column frit or degradation of the stationary phase can cause peak tailing for all analytes.[1][3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of silanol groups on the column, leading to tailing.[4]

  • Extra-column Volume: Excessive tubing length or a large injection volume can contribute to peak broadening and tailing.[3][4]

Solutions:

  • Optimize Mobile Phase:

    • Operate at a lower pH (around 3) to suppress the ionization of residual silanol groups. However, ensure the column is stable at low pH.[1]

    • Add a competitive agent, like a small amount of a stronger solvent or an ion-pairing reagent, to the mobile phase to block active sites.

  • Use a Deactivated Column: Employ an end-capped or a polar-embedded stationary phase to minimize silanol interactions.[4]

  • Reduce Sample Concentration: Dilute the sample to check for column overload. If peak shape improves, adjust the sample concentration accordingly.[3]

  • Column Maintenance:

    • Use a guard column to protect the analytical column from strongly retained matrix components.[3]

    • If a blockage is suspected, try back-flushing the column.[2]

  • Minimize Extra-column Volume: Use tubing with a smaller internal diameter and shorter length. Optimize the injection volume.[4]

Q2: My quantitative results for this compound in essential oil samples are inconsistent when using GC-MS. What could be the reason?

A2: Inconsistent results in GC-MS analysis of complex matrices like essential oils are often attributed to matrix effects.

What are Matrix Effects?

Matrix effects are the alteration of the analyte's signal (enhancement or suppression) due to the co-eluting compounds from the sample matrix.[5][6] In the context of GC-MS, matrix components can coat the active sites in the GC inlet and column, leading to better transfer of the analyte to the detector and causing signal enhancement.[5] This can lead to an overestimation of the this compound concentration.

How to Identify and Mitigate Matrix Effects:

  • Matrix-Matched Calibration: This is a highly effective method to compensate for matrix effects. Prepare calibration standards in a blank matrix that is similar to your sample (e.g., a pogostol-free essential oil or a simulated essential oil matrix).[5][7]

  • Standard Addition: This method involves adding known amounts of the standard to the sample extract. It is useful when a suitable blank matrix is not available.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the sensitivity if the concentration of this compound is low.

  • Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled version of this compound as an internal standard is the gold standard for correcting matrix effects, as it behaves chemically and physically similarly to the analyte.

  • Analyte Protectants: Adding compounds that are known to mask active sites in the GC system to both standards and samples can help to equalize the response.[8]

  • Inlet and Column Maintenance: Regular cleaning of the GC inlet liner and trimming of the column can help to reduce the accumulation of non-volatile matrix components.

Q3: I am struggling with the co-elution of this compound with other sesquiterpenes in my patchouli oil sample. How can I improve the resolution?

A3: Co-elution is a common challenge in the analysis of essential oils due to the presence of numerous structurally similar compounds.[9]

Strategies to Improve Resolution:

  • GC Method Optimization:

    • Temperature Program: Use a slower temperature ramp rate, especially around the elution temperature of this compound. This will increase the separation time but can significantly improve resolution.

    • Column Selection: Use a longer GC column or a column with a different stationary phase polarity to alter the selectivity. A polar column may provide better separation for alcohols like pogostol from less polar hydrocarbons.

    • Carrier Gas Flow Rate: Optimize the carrier gas flow rate to achieve the best column efficiency.

  • HPLC Method Optimization:

    • Mobile Phase Composition: Adjust the ratio of organic solvent to water in your mobile phase. A shallower gradient or an isocratic elution with a lower percentage of organic solvent can improve the separation of closely eluting peaks.[8]

    • Column Chemistry: Try a different stationary phase. For example, a phenyl-hexyl or a polar-embedded column might offer different selectivity compared to a standard C18 column.

    • Column Dimensions: Use a longer column or a column with smaller particle size to increase the number of theoretical plates and improve efficiency.[1]

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For extremely complex mixtures, GCxGC provides significantly higher peak capacity and resolution compared to conventional GC.[7]

Experimental Protocols

Protocol 1: Quantification of this compound in Essential Oil using GC-MS

This protocol provides a general guideline for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Accurately weigh about 10 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add a suitable solvent (e.g., ethyl acetate or hexane) to dissolve the oil.

  • If using an internal standard (IS), add a known concentration of the IS (e.g., tetradecane) to the flask.

  • Fill the flask to the mark with the solvent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. GC-MS Conditions:

  • GC System: Agilent 7890B GC with a 5977A MS detector (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: Increase to 180 °C at a rate of 4 °C/min.

    • Ramp 2: Increase to 240 °C at a rate of 10 °C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full scan (m/z 40-400) for qualitative analysis and identification of this compound. For quantification, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and selectivity.

    • SIM Ions for this compound: Monitor characteristic ions of pogostol (e.g., m/z 222, 207, 161).

3. Calibration:

  • Prepare a series of calibration standards of this compound (with IS if used) in the same solvent as the sample.

  • The concentration range should bracket the expected concentration of this compound in the sample.

  • Inject the calibration standards and generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.

4. Quantification:

  • Inject the prepared sample.

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Protocol 2: Quantification of this compound using HPLC-UV

This protocol outlines a method for quantifying this compound using High-Performance Liquid Chromatography with UV detection.

1. Sample Preparation:

  • Prepare the sample as described in the GC-MS protocol, using a mobile phase compatible solvent (e.g., methanol or acetonitrile).

2. HPLC-UV Conditions:

  • HPLC System: Waters Alliance e2695 with a 2998 Photodiode Array (PDA) detector (or equivalent).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized for best separation. A common starting point is 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 205-220 nm) is typically required.[11]

3. Calibration and Quantification:

  • Follow the same calibration and quantification procedures as described in the GC-MS protocol, using peak areas from the HPLC-UV chromatogram.

Data Presentation

Table 1: Typical Concentration of this compound and Major Components in Patchouli Oil (Pogostemon cablin)
CompoundTypical Concentration Range (%)Analytical MethodReference
Patchouli Alcohol25 - 45GC-MS[9][12]
α-Guaiene10 - 20GC-MS[9][12]
δ-Guaiene10 - 15GC-MS[9][12]
Seychellene5 - 10GC-MS[9][12]
This compound 1 - 5 GC-MS [9]
α-Patchoulene3 - 7GC-MS[12]
β-Caryophyllene2 - 5GC-MS[12]
Table 2: Method Validation Parameters for this compound Quantification (Hypothetical Example)
ParameterGC-MSHPLC-UV
Linearity (R²)> 0.998> 0.997
Limit of Detection (LOD)0.1 µg/mL1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL5 µg/mL
Precision (%RSD)< 5%< 5%
Accuracy/Recovery (%)95 - 105%92 - 108%

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Complex Mixture (e.g., Essential Oil) Extraction Extraction/Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration GCMS GC-MS Analysis Filtration->GCMS HPLC HPLC-UV Analysis Filtration->HPLC PeakID Peak Identification GCMS->PeakID HPLC->PeakID Integration Peak Integration PeakID->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: General workflow for this compound quantification.

Troubleshooting Decision Tree for Peak Tailing in HPLC

troubleshooting_tree Start Peak Tailing Observed Q1 Are all peaks tailing? Start->Q1 A1_Yes Check for system-wide issues: - Column contamination/void - Extra-column volume - Blocked frit Q1->A1_Yes Yes Q2 Is only the this compound peak tailing? Q1->Q2 No Solution1 Solutions: - Back-flush or replace column - Use shorter/narrower tubing - Replace guard column A1_Yes->Solution1 A2_Yes Investigate analyte-specific issues: - Secondary interactions - Column overload - Inappropriate mobile phase pH Q2->A2_Yes Yes Solution2 Solutions: - Use end-capped column - Optimize mobile phase pH - Dilute sample A2_Yes->Solution2 End Problem Resolved Solution1->End Solution2->End

Caption: Decision tree for troubleshooting peak tailing.

References

Technical Support Center: Method Refinement for Improving the Purity of Isolated (-)-Pogostol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purity of isolated (-)-Pogostol. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Question: After fractional distillation of patchouli oil, the purity of this compound in the desired fraction is lower than expected. What could be the cause?

Answer: Several factors can contribute to lower than expected purity after fractional distillation:

  • Inadequate Column Efficiency: The fractionating column may not have enough theoretical plates to effectively separate this compound from other components with similar boiling points. Using a longer column or a column with a more efficient packing material can improve separation.

  • Incorrect Distillation Rate: A distillation rate that is too fast does not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation. A slow and steady distillation rate is crucial.[1]

  • Fluctuations in Heat or Vacuum: Inconsistent heating or an unstable vacuum can cause bumping and uneven boiling, which disrupts the separation process. Ensure the heating mantle provides consistent heat and the vacuum pump maintains a stable pressure.

  • Improper Thermometer Placement: The thermometer bulb must be positioned correctly at the vapor outlet to accurately measure the boiling point of the distillate. Incorrect placement can lead to the collection of fractions at the wrong temperature range.

Question: During the crystallization of this compound from a solvent, no crystals are forming, or the yield of crystals is very low. What steps can be taken to induce or improve crystallization?

Answer: Inducing and improving crystallization can be achieved through several techniques:

  • Seeding: Adding a small, pure crystal of this compound to the supersaturated solution can initiate crystal growth.[1]

  • Lowering the Temperature: Gradually lowering the temperature of the solution can decrease the solubility of this compound and promote crystallization. The crystallization can be attempted at room temperature, 4°C, 0°C, -4°C, or even -10°C.[1][2]

  • Solvent Evaporation: Slow evaporation of the solvent will increase the concentration of this compound, leading to supersaturation and crystallization.

  • Scratching the Inner Surface: Gently scratching the inner surface of the crystallization vessel with a glass rod can create nucleation sites for crystal formation.

  • Trying Different Solvents: The choice of solvent is critical. Experiment with different solvents or solvent mixtures to find the optimal conditions for crystallization.

Question: The isolated this compound crystals are discolored (e.g., yellowish). How can this be resolved?

Answer: Discoloration often indicates the presence of impurities. To obtain colorless crystals:

  • Recrystallization: Dissolve the discolored crystals in a minimal amount of a suitable hot solvent and allow them to cool slowly. The impurities will ideally remain in the mother liquor, yielding purer, colorless crystals.[1]

  • Charcoal Treatment: Before recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.

  • Washing: Washing the filtered crystals with a small amount of cold, pure solvent can help remove residual impurities from the crystal surface.

Frequently Asked Questions (FAQs)

What is the difference between Patchouli Alcohol and this compound?

Patchouli alcohol is the main chemical component of patchouli oil. This compound is a specific stereoisomer of patchouli alcohol. In much of the scientific literature, the terms are used interchangeably when discussing the purification from natural sources, as (-)-patchouli alcohol is the predominant form.

What is the typical starting purity of this compound in crude patchouli oil?

The concentration of patchouli alcohol in crude patchouli oil can vary significantly depending on the source, but it typically ranges from 27% to 37%.[3]

What is the melting point of pure this compound?

Pure patchouli alcohol has a melting point of 55-56°C.[1][4] This can be used as an indicator of purity.

Which analytical method is best for determining the purity of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method for determining the purity of this compound.[3][4] It allows for both the separation and identification of components in a sample.

Quantitative Data on this compound Purification

The following tables summarize the results from various studies on the purification of this compound, providing a comparison of different methods and their effectiveness.

Table 1: Purity and Yield of this compound from Fractional Distillation

Initial Purity (%)Fractionation Conditions (Temperature, Pressure)Final Purity in Fraction (%)Reference
27.03120-135°C at 100 mbar35.45[3]
36.87120-135°C at 100 mbar43.62[3]
32.6095-155°C at 6 mmHg81.78[4]
81.78 (re-distillation)125-140°C at 4 mmHg89.91[4]

Table 2: Purity and Yield of this compound from Crystallization

Starting Purity (%)Crystallization ConditionsFinal Purity (%)Yield (%)Reference
>80Cooling and centrifugationNot specified52.9 (total)[5]
89.91First crystallizationNot specified6.86[4]
Not specifiedSecond crystallization (recrystallization)95.686.23[4]
84.3Room temperature, then 4°C97.268.7[2]
57.8Seeding, -10°C95.956.8[2]
60.1Seeding, -4°C94.856.4[2]

Table 3: Comparison of Different Purification Methods

MethodStarting Purity (%)Final Purity (%)Yield (%)Reference
Molecular DistillationNot specified40.71Not specified[6]
Molecular Distillation (Optimized)Not specified62.374.2[6]
High-Performance Centrifugal Partition Chromatography (HPCPC)Not specified98~16[6]
Fractional Distillation & Crystallization35.199.052.9[6]
Chemical Transformation & RecrystallizationNot specified>99>40[7]

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation of Patchouli Oil

This protocol describes the separation of this compound from crude patchouli oil using vacuum fractional distillation.

Materials and Equipment:

  • Crude patchouli oil

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Vacuum pump and gauge

  • GC-MS for analysis

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add a known volume of crude patchouli oil to the round-bottom flask.

  • Initiating Distillation: Begin heating the oil with the heating mantle.

  • Applying Vacuum: Gradually reduce the pressure in the system to the desired level (e.g., 4-6 mmHg).[4]

  • Fraction Collection: Monitor the temperature at the distillation head. Collect different fractions in separate receiving flasks based on the vapor temperature. For example, at 6 mmHg, fractions can be collected at various temperature ranges between 95°C and 155°C.[4] The fractions with lower boiling points will distill first. This compound will be concentrated in the later fractions.

  • Analysis: Analyze the composition of each fraction using GC-MS to determine the concentration of this compound.[3][4]

Protocol 2: Crystallization of this compound

This protocol details the purification of this compound from a concentrated fraction obtained from distillation.

Materials and Equipment:

  • This compound rich fraction (e.g., >70% purity)

  • Beaker or crystallization dish

  • Refrigerator or cooling bath

  • Filtration apparatus (e.g., Büchner funnel)

  • GC-MS for analysis

Procedure:

  • Inducing Crystallization: Place the this compound rich fraction in a beaker.

  • Cooling: Allow the fraction to stand at a reduced temperature (e.g., room temperature, 4°C, or -10°C) to induce crystallization.[1][2] Seeding with a pure crystal can be beneficial.[1]

  • Crystal Growth: Let the solution stand undisturbed until crystal formation is complete.

  • Filtration: Separate the crystals from the mother liquor by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified this compound crystals.

  • Analysis: Determine the final purity using GC-MS and measure the melting point.[1][4] For higher purity, a recrystallization step can be performed.[1]

Visualizations

Experimental_Workflow_Purification cluster_start Starting Material cluster_distillation Fractional Distillation cluster_crystallization Crystallization cluster_final Final Product start Crude Patchouli Oil distillation Vacuum Fractional Distillation start->distillation Charge Flask fractions Collection of Fractions distillation->fractions Distill analysis1 GC-MS Analysis of Fractions fractions->analysis1 Analyze select_fraction Select High Purity Fraction (>70%) analysis1->select_fraction Identify Best Fraction crystallization Induce Crystallization (Cooling/Seeding) select_fraction->crystallization filtration Filtration to Isolate Crystals crystallization->filtration recrystallization Optional: Recrystallization filtration->recrystallization For higher purity drying Drying of Crystals filtration->drying Directly if pure enough recrystallization->drying final_analysis Final Purity Analysis (GC-MS, MP) drying->final_analysis final_product High-Purity this compound final_analysis->final_product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_distillation_issues Fractional Distillation Troubleshooting cluster_crystallization_issues Crystallization Troubleshooting cluster_solutions Potential Solutions problem Low Purity of this compound dist_rate Distillation Rate Too Fast? problem->dist_rate column_eff Inefficient Column? problem->column_eff conditions Unstable Heat/Vacuum? problem->conditions no_crystals No Crystal Formation? problem->no_crystals low_yield Low Crystal Yield? problem->low_yield discolored Discolored Crystals? problem->discolored sol_dist_rate Decrease Distillation Rate dist_rate->sol_dist_rate sol_column Use Longer/More Efficient Column column_eff->sol_column sol_conditions Stabilize Heat and Vacuum conditions->sol_conditions sol_seeding Add Seed Crystals no_crystals->sol_seeding sol_temp Lower Temperature no_crystals->sol_temp low_yield->sol_temp sol_recrystallize Recrystallize discolored->sol_recrystallize

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Optimization of Dosage and Administration for In Vivo (-)-Pogostol Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of dosage and administration routes for in vivo studies of (-)-Pogostol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: Limited direct in vivo data exists for this compound. Much of the following guidance is extrapolated from studies on patchouli alcohol, a structurally similar and major bioactive sesquiterpenoid from Pogostemon cablin. Researchers should use this information as a starting point and conduct pilot studies to determine the optimal parameters for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in rodent models?

A1: Based on studies with the related compound, patchouli alcohol, a starting oral dose range of 10-40 mg/kg in mice and rats is recommended for efficacy studies.[1][2] For initial tolerability and pharmacokinetic studies, a lower starting dose of 5 mg/kg can be considered.[3] It is crucial to perform a dose-escalation study to determine the optimal dose for your specific animal model and disease indication.

Q2: What are the common administration routes for compounds like this compound?

A2: The most common and convenient route of administration for patchouli alcohol, and likely for this compound, is oral (p.o.) gavage.[1][2][3] Other potential routes include intraperitoneal (i.p.) and intravenous (i.v.) injections. However, the choice of administration route should be guided by the experimental objectives, the physicochemical properties of the formulation, and the target organ. For systemic effects, oral administration has been shown to be effective for patchouli alcohol.[2][4]

Q3: How should I prepare this compound for in vivo administration?

A3: Due to the lipophilic nature of sesquiterpenoids like this compound, a suitable vehicle is required for administration. Common vehicle formulations for patchouli alcohol that can be adapted for this compound include:

  • Suspension in an aqueous vehicle: A suspension in 0.5% or 1% carboxymethylcellulose (CMC) or gum arabic in saline is a common choice for oral administration.

  • Solution in an oil-based vehicle: For oral or subcutaneous administration, dissolving in a biocompatible oil such as corn oil, sesame oil, or olive oil is an option.

  • Formulation with co-solvents: For intravenous administration, a formulation containing co-solvents like DMSO, PEG300, and Tween 80 in saline can be used to achieve solubility.[5] A typical formulation might be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[5]

It is essential to assess the stability and homogeneity of the formulation before administration.

Q4: What are the known pharmacokinetic parameters for related compounds that can guide my study design?

A4: Pharmacokinetic studies on patchouli alcohol in rats provide valuable insights. After oral administration, patchouli alcohol is absorbed with a time to maximum concentration (Tmax) of approximately 1-2 hours.[1][4] The elimination half-life (t1/2) has been reported to be around 19 hours after oral gavage.[1] Intravenous administration shows a shorter half-life.[1] The oral bioavailability of patchouli alcohol is influenced by other components in patchouli oil, suggesting that using the purified compound may lead to different pharmacokinetic profiles.[4]

Q5: What are the potential signaling pathways affected by this compound?

A5: Studies on patchouli alcohol and Pogostemon cablin extract suggest that the anti-inflammatory effects are mediated primarily through the inhibition of the NF-κB signaling pathway.[2] This involves the suppression of IκB degradation and the subsequent nuclear translocation of NF-κB. Additionally, patchouli alcohol has been shown to exert antioxidant effects, which may also contribute to its overall therapeutic activity.[3] It is plausible that this compound shares these mechanisms of action.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable therapeutic effect Inadequate dosage.Perform a dose-response study with a wider range of concentrations.
Poor bioavailability.Consider alternative administration routes (e.g., i.p. if p.o. was used). Optimize the vehicle to enhance solubility and absorption.
Rapid metabolism and clearance.Increase the dosing frequency based on pharmacokinetic data.
Toxicity or adverse effects observed (e.g., weight loss, lethargy) Dosage is too high.Reduce the dose. Conduct a thorough toxicology assessment.
Vehicle toxicity.Run a vehicle-only control group to assess the effects of the formulation components.
Off-target effects.Investigate the mechanism of toxicity. Consider structural modifications of the compound if possible.
High variability in animal response Inconsistent formulation.Ensure the formulation is homogenous and stable. Prepare fresh on the day of dosing if necessary.
Improper administration technique.Ensure all personnel are properly trained in the administration technique (e.g., oral gavage) to ensure consistent delivery.
Biological variability.Increase the number of animals per group to improve statistical power.
Difficulty in dissolving this compound Low solubility in the chosen vehicle.Test a panel of biocompatible solvents and co-solvents. Sonication may aid in dissolution.[5] For oral administration, a micronized suspension can be an alternative.

Data Presentation

Table 1: Summary of In Vivo Oral Dosages of Patchouli Alcohol in Rodent Models

Animal Model Disease/Condition Dosage Range (mg/kg) Administration Route Duration Reference
Mice (C57BL/6)Helicobacter pylori-induced gastritis5, 10, 20Oral2 weeks[3]
Mice (Kunming)Xylene-induced ear edema10, 20, 40OralSingle dose[1]
MiceInfluenza A virus infection20, 40, 80OralDaily[2]
Rats5-FU-induced intestinal mucositis10, 20, 40OralDaily
RatsEthanol-induced gastric ulcer10, 20, 40OralSingle dose[2]

Table 2: Pharmacokinetic Parameters of Patchouli Alcohol in Rats

Parameter Oral Administration (100 mg/kg) Intravenous Administration (10 mg/kg) Reference
Tmax (h) 1.04-[1]
Cmax (ng/mL) 545.07-[1]
AUC0–t (ng·h/mL) 6916.1236534.3 (μg·min·L⁻¹)[1]
t1/2z (h) 19.050.61 (t1/2β, min)[1]
CLz/F (L/h) 1.36-[1]

Note: The units for AUC and t1/2 in the original intravenous study were different and are presented as reported.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration
  • Materials: this compound, 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile saline, sterile glass vials, magnetic stirrer, and a sonicator.

  • Procedure:

    • Weigh the required amount of this compound based on the desired final concentration and volume.

    • In a sterile glass vial, add a small amount of the 0.5% CMC solution to the this compound powder to create a paste. This helps in preventing clumping.

    • Gradually add the remaining volume of the 0.5% CMC solution while continuously stirring with a magnetic stirrer.

    • If necessary, sonicate the suspension for 5-10 minutes to ensure a uniform particle size distribution.

    • Visually inspect the suspension for homogeneity before each administration. Stir the suspension immediately before drawing each dose.

Protocol 2: Oral Gavage Administration in Mice
  • Materials: Prepared this compound formulation, appropriate gauge feeding needle (e.g., 20-22 gauge for mice), and a syringe.

  • Procedure:

    • Gently restrain the mouse, ensuring a firm but not restrictive grip.

    • Measure the length of the feeding needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • With the mouse's head tilted slightly upwards, gently insert the feeding needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

    • Slowly administer the calculated volume of the this compound formulation.

    • Carefully withdraw the feeding needle.

    • Monitor the animal for a few minutes post-administration for any signs of distress.

Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_eval Evaluation prep1 Weigh this compound prep3 Mix and Homogenize prep1->prep3 prep2 Prepare Vehicle (e.g., 0.5% CMC) prep2->prep3 admin1 Dose Calculation (mg/kg) prep3->admin1 admin3 Oral Gavage admin1->admin3 admin2 Animal Restraint admin2->admin3 eval1 Pharmacokinetic Analysis admin3->eval1 eval2 Efficacy Assessment admin3->eval2 eval3 Toxicology Monitoring admin3->eval3

Caption: Experimental workflow for in vivo this compound studies.

References

Technical Support Center: Analysis of (-)-Pogostol and Related Compounds in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of (-)-Pogostol and its related compounds, such as Pogostone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound and similar analytes from biological matrices, providing targeted questions and actionable answers to help you identify and resolve matrix-related problems in your experiments.

Issue 1: Poor Reproducibility and Inconsistent Results

Question: My quantitative results for this compound show high variability between replicate injections and different sample lots. What is the likely cause?

Answer: High variability is a classic symptom of unmanaged matrix effects.[1] Components in your biological sample matrix, such as phospholipids, can co-elute with your analyte of interest and interfere with its ionization in the mass spectrometer. This interference can lead to either suppression or enhancement of the signal, and its magnitude often varies between different samples, resulting in poor reproducibility. To confirm if matrix effects are the culprit, a quantitative assessment is recommended.

Issue 2: Suspected Ion Suppression or Enhancement

Question: How can I determine if ion suppression or enhancement is affecting my this compound signal?

Answer: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify the retention time regions where ion suppression or enhancement occurs.[2] A standard solution of your analyte is continuously infused into the mass spectrometer post-column, while a blank, extracted matrix sample is injected. Dips in the baseline signal indicate ion suppression, while peaks suggest ion enhancement.

  • Post-Extraction Spike: This is a quantitative method that compares the analyte's response in a clean solvent to its response when spiked into a blank, extracted matrix.[3] A significant difference between the two responses confirms the presence of matrix effects. The matrix factor (MF) can be calculated, where an MF value less than 1 indicates suppression, and a value greater than 1 indicates enhancement.[4]

Issue 3: Low Recovery of this compound During Sample Preparation

Question: I am consistently getting low recovery of my analyte after the sample extraction step. What can I do to improve this?

Answer: Low recovery can be due to several factors related to your extraction protocol. Here are some troubleshooting steps:

  • Optimize Your Existing Protocol:

    • For Liquid-Liquid Extraction (LLE): Experiment with different organic solvents. For compounds like those found in Pogostemon cablin essential oil, ethyl acetate and n-hexane have been shown to provide good recovery.[5]

    • For Solid-Phase Extraction (SPE): Adjust the composition and volume of your wash and elution solvents. Ensure the pH of your sample and solvents are optimized for the best retention and elution of your analyte.

  • Evaluate Different Extraction Techniques: If optimizing your current method is unsuccessful, consider switching to a different technique. For instance, if you are using protein precipitation, a more selective method like SPE or LLE might be necessary to improve recovery and reduce matrix effects.

  • Check for Analyte Stability: Ensure that your analyte is not degrading during the extraction process.[1] This can be checked by comparing the response of a sample processed immediately with one that has been left at various stages of the extraction procedure for a period.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[6] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[7]

Q2: What are the most common sources of matrix effects in biological samples?

A2: In biological matrices like plasma and serum, phospholipids are a major contributor to matrix effects. Other endogenous components such as salts, proteins, and metabolites can also cause interference.[6]

Q3: How can I minimize matrix effects during sample preparation?

A3: The key is to remove as many interfering compounds as possible while efficiently recovering your analyte. Common strategies include:

  • Protein Precipitation (PPT): A simple and fast method, but often less clean than other techniques. Acetonitrile is a common solvent used for PPT in the analysis of compounds from Pogostemon cablin extract.[8]

  • Liquid-Liquid Extraction (LLE): A more selective technique where the analyte is partitioned into an immiscible organic solvent, leaving many matrix components behind.[5]

  • Solid-Phase Extraction (SPE): A highly selective method that uses a sorbent to retain the analyte while interferences are washed away.[1]

Q4: Can I use an internal standard to compensate for matrix effects?

A4: Yes, using a suitable internal standard (IS) is a common and effective way to compensate for matrix effects.[2] An ideal IS is a stable, isotopically labeled version of the analyte, as it will have very similar chemical and physical properties and will be affected by the matrix in the same way as the analyte. If an isotopically labeled IS is not available, a structural analog can be used.

Q5: Should I use atmospheric pressure chemical ionization (APCI) instead of electrospray ionization (ESI) to reduce matrix effects?

A5: APCI can be less susceptible to matrix effects than ESI for certain analytes.[6] If you are experiencing significant matrix effects with ESI, exploring APCI as an alternative ionization source is a valid strategy.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data for the recovery and matrix effects of Pogostone and related compounds from biological samples using different extraction methods.

Table 1: Protein Precipitation Method for Pogostone in Rat Plasma [8]

AnalyteExtraction Recovery (%)Matrix Effect (%)
Pogostone70.6 - 104.567.4 - 104.8

Data from a UPLC-MS/MS method for the simultaneous determination of 15 components in rat plasma after oral administration of Pogostemon cablin extract.[8]

Table 2: Liquid-Liquid Extraction Method for Volatile Components in Rat Plasma [5]

AnalyteExtraction Recovery (%)Matrix Effect (%)
Patchouli alcohol74.0 - 106.492.4 - 106.9
β-caryophyllene74.0 - 106.492.4 - 106.9
β-elemene74.0 - 106.492.4 - 106.9
Caryophyllene oxide74.0 - 106.492.4 - 106.9
Farnesol74.0 - 106.492.4 - 106.9

Data from a GC-MS method for the simultaneous determination of five volatile components in rat plasma after oral administration of the essential oil extract of Pogostemon cablin.[5]

Experimental Protocols

Protocol 1: Protein Precipitation for Pogostone Analysis in Rat Plasma by UPLC-MS/MS [8]

  • Sample Preparation:

    • To 100 µL of rat plasma, add 300 µL of acetonitrile (containing the internal standard).

    • Vortex the mixture for 3 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Inject an aliquot of the supernatant into the UPLC-MS/MS system.

  • UPLC-MS/MS Conditions:

    • Column: ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 0.3 mL/min

    • Ionization Mode: ESI in both positive and negative modes.

    • Detection: Multiple Reaction Monitoring (MRM)

Protocol 2: Liquid-Liquid Extraction for Volatile Components in Rat Plasma by GC-MS [5]

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of internal standard solution.

    • Add 130 µL of ethyl acetate and vortex for 5 minutes.[5]

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 130 µL of ethyl acetate.

    • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

  • GC-MS Conditions:

    • Column: HP5-MS (30 m × 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium

    • Injection Mode: Splitless

    • Detection: Selected Ion Monitoring (SIM)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma) extraction Extraction (PPT, LLE, or SPE) start->extraction Add IS & Extraction Solvent cleanup Evaporation & Reconstitution extraction->cleanup injection Injection into LC-MS/MS cleanup->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data Data Acquisition & Processing detection->data

Caption: General experimental workflow for the analysis of this compound in biological samples.

troubleshooting_matrix_effects start Inconsistent Results or Low Analyte Response? assess_me Assess Matrix Effects (Post-column infusion or Post-extraction spike) start->assess_me me_present Matrix Effects Present? assess_me->me_present optimize_sp Optimize Sample Prep (Change solvent, pH, etc.) me_present->optimize_sp Yes end_good Problem Resolved me_present->end_good No change_extraction Change Extraction Method (e.g., PPT to SPE) optimize_sp->change_extraction end_bad Consult Further optimize_sp->end_bad optimize_chrom Optimize Chromatography (Gradient, column, etc.) change_extraction->optimize_chrom change_extraction->end_bad use_is Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_is optimize_chrom->end_bad use_is->end_good use_is->end_bad If problem persists

References

Technical Support Center: Process Improvements for the Scale-Up Production of (-)-Pogostol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up production of (-)-Pogostol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound on a larger scale.

Problem 1: Low Yield in the Final Cyclization Step

  • Symptom: The yield of this compound from the final cyclization of a precursor (e.g., a farnesyl pyrophosphate analogue) is significantly lower at pilot scale compared to bench scale.

  • Possible Causes & Solutions:

CauseRecommended Action
Inefficient Mixing Inadequate mixing can lead to localized high concentrations of reagents and side reactions. Transition from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched blade or anchor) to ensure homogeneity in larger reactor volumes.
Poor Temperature Control Exothermic reactions can lead to thermal runaways and product degradation if not managed effectively.[1] Implement a more robust temperature control system, such as a jacketed reactor with a circulating temperature control unit. Consider a slower, controlled addition of reagents to manage heat evolution.
Solvent Effects The choice of solvent can significantly impact reaction rates and selectivity. A solvent suitable for lab scale may not be optimal for larger volumes due to differences in heat and mass transfer.[2] Conduct small-scale solvent screening experiments to identify a solvent that provides a balance of solubility, reaction performance, and ease of removal at scale.
Catalyst Deactivation The catalyst used in the cyclization may be sensitive to impurities that become more significant at a larger scale. Ensure all starting materials and solvents are of high purity. Consider using a higher catalyst loading or a more robust catalyst.

Problem 2: Difficulty in Purifying this compound at Scale

  • Symptom: Standard chromatographic methods used at the lab scale are not practical or economical for purifying large quantities of this compound, resulting in low purity or high solvent consumption.

  • Possible Causes & Solutions:

CauseRecommended Action
High Solvent Consumption with Traditional Chromatography Flash chromatography with silica gel can be prohibitively expensive and generate significant solvent waste at an industrial scale.
Co-eluting Impurities Structural similarity of byproducts to this compound makes separation by simple chromatography challenging.
Thermal Degradation This compound may be sensitive to prolonged exposure to heat during solvent evaporation from large chromatographic fractions.

Recommended Purification Strategies for Scale-Up:

  • Crystallization: If a suitable solvent system can be identified, crystallization is one of the most cost-effective methods for large-scale purification.

  • Distillation: Given that this compound is a volatile compound, vacuum or molecular distillation can be highly effective for purification.[3][4][5] Molecular distillation is particularly suited for thermally sensitive compounds as it operates at lower temperatures and shorter residence times.[3][4][5]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical fluids (e.g., CO2) as the mobile phase, which can offer faster separations and significantly reduce organic solvent consumption compared to traditional HPLC.

Frequently Asked Questions (FAQs)

Synthesis & Scale-Up

  • Q1: What are the key challenges in scaling up the synthesis of sesquiterpenes like this compound?

    • A1: Key challenges include managing reaction exotherms, ensuring efficient mixing in large reactors, preventing catalyst deactivation, and developing scalable purification methods to remove structurally similar impurities.[2] Stereoselectivity can also be a significant hurdle when multiple chiral centers are present.[2]

  • Q2: Are there any alternative, more scalable synthesis strategies for terpene production?

    • A2: Yes, chemoenzymatic and synthetic biology approaches are gaining traction.[6][7] These methods can offer high stereoselectivity and milder reaction conditions.[6] Additionally, modular electrochemical synthesis has shown promise for the scalable construction of complex terpenes.[8]

  • Q3: How can I improve the stereoselectivity of my synthesis at a larger scale?

    • A3: To control stereochemistry, consider using chiral starting materials, employing asymmetric catalysis with chiral ligands, or incorporating enzymatic resolutions for racemic intermediates.[2] The inherent stereochemistry of an advanced intermediate can also direct the stereochemical outcome of subsequent reactions.[2]

Purification & Isolation

  • Q4: What are the most promising modern techniques for isolating this compound from natural sources or crude reaction mixtures at an industrial scale?

    • A4: Modern extraction techniques that are more efficient and environmentally friendly than traditional solvent extraction include ultrasound-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction.[9] For purification, molecular distillation has been shown to be effective for patchouli oil, which contains pogostol, and is suitable for industrial production.[3][4][5]

  • Q5: My purified this compound appears to degrade upon storage. What are the recommended storage conditions?

Experimental Protocols

Protocol 1: General Procedure for Scale-Up of a Key Coupling Reaction (Illustrative)

This protocol outlines a general approach to scaling up a hypothetical coupling reaction in the synthesis of a this compound precursor, moving from a 1 g scale to a 100 g scale.

ParameterLab Scale (1 g)Pilot Scale (100 g)
Reactant A 1.0 g100 g
Reactant B 1.2 equivalents1.2 equivalents
Catalyst 0.05 equivalents0.05 equivalents
Solvent Anhydrous THF (20 mL)Anhydrous THF (2 L)
Reaction Vessel 50 mL round-bottom flask with magnetic stirrer5 L jacketed glass reactor with overhead mechanical stirrer
Temperature 0°C to room temperature0°C to room temperature (controlled via circulator)
Addition of Reactant B Added in one portionAdded dropwise over 1 hour via an addition funnel to control exotherm
Workup Quench with 10 mL saturated NH4Cl, extract with 3 x 15 mL ethyl acetateQuench with 1 L saturated NH4Cl, extract with 3 x 1.5 L ethyl acetate
Purification Flash column chromatographyCrystallization or distillation

Protocol 2: Molecular Distillation for Purification of this compound

This protocol is adapted from methods used for purifying patchouli alcohol from patchouli oil and is applicable to the purification of this compound.[3][4]

ParameterSetting
Evaporation Temperature 60-70°C (optimized for pogostol)
Feed Rate To be optimized based on equipment size
Scraping Rate To be optimized based on equipment size
Vacuum Pressure < 1 Pa
Condenser Temperature 10-20°C

Procedure:

  • The crude this compound mixture is pre-heated and degassed.

  • The feed is introduced into the molecular still at a controlled rate.

  • The mixture is spread as a thin film on the heated surface under high vacuum.

  • More volatile components, including this compound, evaporate and are collected on the cooled condenser, while less volatile impurities are collected as the residue.

  • Fractions are collected and analyzed by GC-MS to determine the purity of this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Scale-Up cluster_purification Purification Scale-Up cluster_analysis Quality Control s1 Precursor Synthesis (Lab Scale) s2 Process Optimization (DoE) s1->s2 s3 Pilot Scale Synthesis (100g - 1kg) s2->s3 p1 Crude Product s3->p1 p2 Initial Purification (e.g., Liquid-Liquid Extraction) p1->p2 p3 High Purity Purification (e.g., Molecular Distillation) p2->p3 a2 Final Product Analysis (GC-MS, NMR, HPLC) p3->a2 a1 In-process Controls (TLC, GC) a1->a2 a3 Purity & Yield Assessment a2->a3

Caption: A generalized workflow for the scale-up production of this compound.

troubleshooting_logic cluster_reaction Reaction Issues cluster_purification Purification Issues start Low Yield or Purity at Scale q1 Is the issue in the reaction or purification step? start->q1 r1 Check Temperature Control q1->r1 Reaction p1 Consider Crystallization q1->p1 Purification r2 Evaluate Mixing Efficiency r1->r2 r3 Test for Catalyst Deactivation r2->r3 r4 Screen Solvents r3->r4 p2 Evaluate Distillation (Vacuum/Molecular) p1->p2 p3 Assess Supercritical Fluid Chromatography p2->p3

Caption: A decision tree for troubleshooting common scale-up issues.

References

Validation & Comparative

A Comparative Analysis of (-)-Pogostol and Standard Antibiotics Against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data suggests that (-)-Pogostol, a natural compound, demonstrates notable antibacterial properties. However, direct comparative studies with standard antibiotics remain limited, highlighting a critical gap in current research. This guide provides an objective comparison based on existing in-vitro data for closely related compounds and computational models, alongside established efficacy of conventional antibiotics against key pathogenic bacteria.

Executive Summary

This compound, a constituent of Patchouli oil, has garnered interest for its potential as an antimicrobial agent. While research into its direct comparison with standard antibiotics is in its nascent stages, preliminary data on the related compound "pogostone" and computational analyses of this compound itself indicate a promising future. This report synthesizes the available quantitative data, outlines relevant experimental methodologies, and visualizes potential mechanisms of action to provide a foundational understanding for researchers, scientists, and drug development professionals.

Quantitative Data Summary

Direct comparative data for this compound against standard antibiotics is not yet widely available in published literature. However, data for the structurally similar compound, pogostone, provides valuable insight into its potential efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for pogostone against a range of pathogenic bacteria, alongside typical MIC ranges for the standard antibiotics Ampicillin and Ciprofloxacin for the same pathogens.

Pathogenic BacteriaPogostone MIC (µg/mL)Ampicillin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus640[1]0.25 - >128[2]0.12 - 256[3]
Escherichia coli>2560[1]2 - >1024[4]0.004 - >1000[5]
Gram-Positive Bacteria (general)0.098 - 800[6]--
Gram-Negative Bacteria (general)0.098 - 1600[6]--
Corynebacterium xerosis<0.098[6]--
Chryseobacterium indologenes<0.098[6]--
Methicillin-resistant Staphylococcus aureus (MRSA)Active (specific MIC not stated)[6]--

Note: The provided MIC values for Ampicillin and Ciprofloxacin are sourced from various studies and represent a general range of reported values. Direct comparison of MIC values across different studies can be challenging due to variations in experimental conditions. The data for pogostone is from a single comprehensive study.[6]

Experimental Protocols

The determination of antibacterial efficacy, primarily through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), follows standardized laboratory procedures. The methodologies cited in the reviewed literature for similar compounds adhere to guidelines established by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The most common methods are:

  • Broth Dilution Method:

    • A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in tubes or microtiter plates.[7][8]

    • Each tube or well is then inoculated with a standardized suspension of the test bacteria (approximately 5 x 10^5 colony-forming units (CFU)/mL).

    • The tubes or plates are incubated at a controlled temperature (typically 35-37°C) for 16-20 hours.

    • The MIC is visually determined as the lowest concentration of the agent in which there is no turbidity (visible growth).

  • Agar Dilution Method:

    • Serial dilutions of the antimicrobial agent are incorporated into molten agar, which is then poured into Petri dishes.

    • A standardized inoculum of the test bacteria is spotted onto the surface of the agar plates.

    • The plates are incubated under appropriate conditions.

    • The MIC is the lowest concentration of the agent that inhibits the visible growth of the bacteria on the agar surface.[7]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Following the determination of the MIC by the broth dilution method, a small aliquot (e.g., 10-100 µL) is taken from the tubes/wells that show no visible growth.

  • This aliquot is then plated onto an agar medium that does not contain the antimicrobial agent.

  • The plates are incubated for 18-24 hours.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[9]

Potential Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound is not yet fully elucidated, computational studies and research on related compounds from Patchouli oil suggest potential targets within bacterial cells.

A molecular docking study has indicated that this compound, along with pogostone and Trans-trans-farnesol, exhibits a higher binding affinity for dihydropteroate synthase (DHPS) than the standard antibiotic sulfadiazine.[10] DHPS is a key enzyme in the bacterial folic acid synthesis pathway. Inhibition of this pathway disrupts the production of essential nucleic acids and amino acids, ultimately leading to bacterial growth inhibition.

Furthermore, components of Patchouli oil are thought to exert their antimicrobial effects through various mechanisms, including the disruption of bacterial cell membranes, inhibition of enzyme activity, and interference with microbial cell metabolism. One study suggests that pogostone may also inhibit the NF-κB signaling pathway, which is involved in the inflammatory response to infection.[11]

The following diagram illustrates the potential antibacterial mechanism of this compound targeting the folic acid synthesis pathway.

Pogostol_Mechanism cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase (DHPS) DHF Dihydrofolate (DHF) Dihydropteroate->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Pogostol This compound Pogostol->Dihydropteroate Inhibition (Predicted) Sulfadiazine Sulfadiazine (Standard Antibiotic) Sulfadiazine->Dihydropteroate Inhibition

Caption: Predicted inhibition of bacterial folic acid synthesis by this compound.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the antibacterial efficacy of a novel compound like this compound and comparing it with standard antibiotics.

Antibacterial_Workflow cluster_prep Preparation cluster_testing In Vitro Testing cluster_analysis Data Analysis & Comparison Compound This compound (Test Compound) MIC Minimum Inhibitory Concentration (MIC) Assay (Broth/Agar Dilution) Compound->MIC Antibiotics Standard Antibiotics (e.g., Ampicillin, Ciprofloxacin) Antibiotics->MIC Bacteria Bacterial Strains (Pathogenic Isolates) Bacteria->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Data Collect & Tabulate MIC & MBC Values MBC->Data Compare Compare Efficacy of This compound vs. Standard Antibiotics Data->Compare

Caption: Workflow for antibacterial efficacy testing.

Conclusion

The available evidence, primarily from studies on the related compound pogostone and computational modeling, suggests that this compound holds potential as an antibacterial agent. Its predicted mechanism of action, targeting the bacterial folic acid synthesis pathway, is a well-established strategy for antibiotic efficacy. However, the lack of direct, head-to-head comparative studies with standard antibiotics necessitates further rigorous in-vitro and in-vivo research. Future studies should focus on determining the MIC and MBC of purified this compound against a broad panel of clinically relevant pathogenic bacteria, including drug-resistant strains, in direct comparison with currently used antibiotics. Such data is crucial for validating its potential as a lead compound for the development of new antibacterial therapies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (-)-Pogostol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust quantification of (-)-Pogostol, a key bioactive sesquiterpene alcohol in patchouli oil, is essential for pharmacokinetic studies, quality control, and ensuring therapeutic efficacy. This guide provides a detailed comparison of the two primary analytical techniques employed for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This document serves as a practical resource for selecting the appropriate methodology and for the cross-validation of results between these platforms.

Executive Summary

Gas Chromatography, particularly when coupled with a Mass Spectrometry detector (GC-MS), stands out as a highly sensitive and specific method for the analysis of volatile compounds like this compound.[1][2] It is exceptionally well-suited for complex biological matrices such as plasma.[1] High-Performance Liquid Chromatography (HPLC) offers a viable alternative, especially for quality control of essential oils and formulations where the concentration of this compound is relatively high and the matrix is less complex.[3][4] The choice between these methods will be dictated by the specific requirements of the analysis, including sensitivity, sample matrix, and throughput.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method for this compound quantification is contingent on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following tables summarize the key performance parameters of GC-MS and HPLC methods as reported in the literature for this compound and related compounds.

Table 1: Performance Characteristics of GC-MS for this compound (Patchouli Alcohol) Quantification in Rat Plasma[1]

Validation ParameterPerformance Metric
Linearity Range5 - 2000 ng/mL
Regression Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)5 ng/mL
Precision (RSD%)Intra-day: < 12.5%, Inter-day: < 12.5%
Accuracy (RE%)Intra-day: -6.7% to 9.2%, Inter-day: -6.7% to 9.2%
Extraction Recovery74.0% - 106.4%
Matrix Effect92.4% - 106.9%
Stability (RSD%)< 12.1%

Table 2: Performance Characteristics of HPLC for Patchouli Alcohol Quantification[4]

Validation ParameterPerformance Metric
Linearity RangeNot explicitly stated, but calibration curve constructed
Regression Coefficient (r²)> 0.997
Limit of Detection (LOD)6.31 µg/mL
Limit of Quantification (LOQ)2.08 µg/mL
Analysis Time~11 minutes

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for this compound and patchouli alcohol analysis.

GC-MS Method for this compound Quantification in Biological Matrices[1]

This method is suitable for pharmacokinetic studies requiring high sensitivity.

  • Instrumentation: A standard Gas Chromatography system coupled with a Mass Spectrometer (e.g., Agilent).

  • Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm).[1]

  • Carrier Gas: Helium.

  • Injector Temperature: Optimized (e.g., 250 °C).[1]

  • Oven Temperature Program: An initial temperature of 80 °C, followed by a ramp to a final temperature of 260 °C.[1]

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[1]

  • Sample Preparation (Plasma):

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add an internal standard (e.g., p-menthone).[1]

    • Perform liquid-liquid extraction (LLE) with an organic solvent such as ethyl acetate.[1]

    • Vortex and centrifuge the sample.

    • Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

  • Standard Preparation: A stock solution of this compound is prepared in methanol and diluted to create a series of calibration standards.

HPLC-UV Method for this compound Quantification in Essential Oil[4]

This method is applicable for the quality control of patchouli oil.

  • Instrumentation: A standard HPLC system equipped with a UV detector, pump, and injector.

  • Column: Reversed-phase C18 core-shell column.[4]

  • Mobile Phase: A mixture of acetonitrile, hexane, and water (e.g., 67:3:30 v/v/v).[4]

  • Flow Rate: As appropriate for the column and system.

  • Injection Volume: Typically 10-20 µL.

  • Detection Wavelength: 205 nm.[4]

  • Sample Preparation: Dilute the patchouli essential oil in a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the assay.

  • Standard Preparation: A stock solution of this compound standard is prepared in the mobile phase and serially diluted to generate calibration standards.

Experimental Workflows and Logical Relationships

The cross-validation of analytical methods is a critical process to ensure the reliability and comparability of results obtained from different techniques. The general workflow involves a systematic comparison of validated performance characteristics.

cluster_dev Method Development & Validation cluster_crossval Cross-Validation GC_Dev GC-MS Method Development GC_Val GC-MS Method Validation GC_Dev->GC_Val Sample_Selection Sample Selection (QC & Incurred Samples) GC_Val->Sample_Selection HPLC_Dev HPLC Method Development HPLC_Val HPLC Method Validation HPLC_Dev->HPLC_Val HPLC_Val->Sample_Selection Analysis Analysis by Both Validated Methods Sample_Selection->Analysis Comparison Statistical Comparison of Results Analysis->Comparison

Caption: Workflow for the cross-validation of analytical methods.

The chemical structure of this compound is fundamental to understanding its analytical behavior.

References

A Comparative Analysis of the Anticancer Potential of Sesquiterpenes: (-)-Pogostol Analogs vs. Other Prominent Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 15, 2025 – In the ongoing quest for novel anticancer agents, natural products, particularly sesquiterpenes, have emerged as a promising frontier. This guide provides a comprehensive comparison of the anticancer activity of key bioactive sesquiterpenes derived from Pogostemon cablin, namely pogostone and patchouli alcohol (as surrogates for the broader class of pogostol-related compounds), against other well-documented anticancer sesquiterpenes. This analysis is supported by experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.

Quantitative Comparison of Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for pogostone, patchouli alcohol, and a selection of other prominent sesquiterpenes against various human cancer cell lines. It is important to note that IC50 values can vary depending on the specific cell line, assay conditions, and duration of exposure.[1]

Table 1: IC50 Values of Pogostemon cablin Sesquiterpenes and Other Sesquiterpenes against Various Cancer Cell Lines

SesquiterpeneCancer Cell LineIC50 (µM)Reference
Pogostone HCT116 (Colon)18.7 µg/mL[2]
Patchouli Alcohol DU145 (Prostate)70.08 µg/mL (48h)[3][4]
PC-3 (Prostate)79.38 µg/mL (48h)[3][4]
A549 (Lung)106.18 - 128.94 (24h)[5]
A549/V16 (Vincristine-resistant Lung)125.52 (48h)[5]
Parthenolide A549 (Lung)4.3[6]
TE671 (Medulloblastoma)6.5[6]
HT-29 (Colon)7.0[6]
SiHa (Cervical)8.42[7]
MCF-7 (Breast)9.54[7]
A2058 (Melanoma)20[8]
Artemisinin A549 (Lung)28.8 µg/mL[9]
H1299 (Lung)27.2 µg/mL[9]
Dehydrocostus Lactone A549 (Lung)~2 (24h), ~1 (48h)[10]
H460 (Lung)~2 (24h), ~1 (48h)[10]
MDA-MB-231 (Breast)21.5[11][12]
SK-OV-3 (Ovarian)15.9[11][12]
OVCAR3 (Ovarian)10.8[11][12]
BON-1 (Pancreatic Neuroendocrine)71.9 (24h), 52.3 (48h)[13]
Zerumbone HeLa (Cervical)11.3[14]
Hep-2 (Laryngeal)15[15]
WEHI-3B (Leukemia)5 µg/mL[2]
HepG2 (Liver)6.20 µg/mL[16]
β-Elemene OS-732 (Osteosarcoma)41.36 (24h), 19.12 (48h)[17]
SGC-7901 (Gastric)27.5[18]
HeLa (Cervical)14.6[18]

Note: IC50 values for Pogostone and Patchouli Alcohol are often reported in µg/mL. For comparison, the approximate molar masses are: Pogostone (~234 g/mol ) and Patchouli Alcohol (~222 g/mol ).

Mechanisms of Anticancer Action: A Focus on Apoptosis

A common thread in the anticancer activity of these sesquiterpenes is the induction of apoptosis, or programmed cell death, in cancer cells. This is often achieved through the modulation of complex signaling pathways that regulate cell survival and proliferation.

Pogostone and Patchouli Alcohol

Extracts of Pogostemon cablin and its active components, pogostone and patchouli alcohol, have been shown to induce apoptosis in various cancer cell lines. Pogostone has been demonstrated to induce both autophagy and apoptosis in human colorectal carcinoma HCT116 cells through the PI3K/Akt/mTOR signaling pathway.[2] Patchouli alcohol has been found to suppress the progression of castration-resistant prostate cancer by inhibiting NF-κB signaling pathways.[3][4]

Other Sesquiterpenes
  • Parthenolide: This sesquiterpene lactone is known to induce apoptosis by targeting the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[19] It also upregulates pro-apoptotic genes like p53 and Bax while downregulating the anti-apoptotic gene Bcl-2.[7]

  • Artemisinin and its derivatives: These compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[9][20]

  • Dehydrocostus Lactone: It has been shown to induce apoptosis and cell cycle arrest in breast and ovarian cancer cells.[11][12]

  • Zerumbone: This compound induces apoptosis through the loss of mitochondrial membrane potential and activation of caspases.[16]

  • β-Elemene: It is known to inhibit tumor growth and proliferation by inducing apoptosis and arresting the cell cycle at the G2/M phase.[18]

Signaling Pathways in Anticancer Activity

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by these sesquiterpenes.

Pogostone_Anticancer_Pathway Pogostone Pogostone PI3K PI3K Pogostone->PI3K inhibits Apoptosis Apoptosis Pogostone->Apoptosis induces Akt Akt PI3K->Akt inhibits mTOR mTOR Akt->mTOR inhibits Autophagy Autophagy mTOR->Autophagy regulates

Caption: Pogostone-induced anticancer signaling pathway.

Patchouli_Alcohol_Anticancer_Pathway Patchouli_Alcohol Patchouli Alcohol NFkB NF-κB Patchouli_Alcohol->NFkB inhibits Apoptosis Apoptosis Patchouli_Alcohol->Apoptosis induces Proliferation Cell Proliferation NFkB->Proliferation promotes NFkB->Apoptosis inhibits

Caption: Patchouli Alcohol-induced anticancer signaling.

Parthenolide_Anticancer_Pathway Parthenolide Parthenolide NFkB NF-κB Parthenolide->NFkB inhibits p53 p53 Parthenolide->p53 upregulates Bax Bax Parthenolide->Bax upregulates Bcl2 Bcl-2 Parthenolide->Bcl2 downregulates Apoptosis Apoptosis NFkB->Apoptosis p53->Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Parthenolide's multifaceted apoptotic induction.

Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation of anticancer activity. Below are outlines of key experimental protocols frequently cited in the referenced studies.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate B Treat with varying concentrations of sesquiterpene A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate until formazan crystals form D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the sesquiterpene compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow A Treat cells with sesquiterpene B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Cells are treated with the sesquiterpene of interest for a designated time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are then resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Conclusion

This comparative guide highlights the significant anticancer potential of various sesquiterpenes. While direct comparative data for (-)-Pogostol is limited, its structural analogs, pogostone and patchouli alcohol, demonstrate notable cytotoxic and apoptotic effects against several cancer cell lines. In comparison, other sesquiterpenes such as parthenolide, dehydrocostus lactone, and zerumbone often exhibit lower IC50 values, indicating higher potency in the tested cell lines. The diverse mechanisms of action, primarily centered around the induction of apoptosis through various signaling pathways like NF-κB and PI3K/Akt, underscore the rich therapeutic potential of this class of natural compounds. Further research, including head-to-head preclinical studies, is warranted to fully elucidate the comparative efficacy and clinical potential of these promising anticancer agents.

References

Navigating the Labyrinth of (-)-Pogostol Research: A Guide to Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the scientific literature on (-)-Pogostol, a bioactive sesquiterpenoid from the medicinal plant Pogostemon cablin (patchouli), reveals a landscape marked by significant structural revisions and a notable scarcity of quantitative data on the isolated compound. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of the available research, highlighting challenges in reproducibility and robustness that stem from these foundational issues.

For decades, this compound has been attributed with a range of promising pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. However, a deep dive into the published data reveals that much of the research has been conducted on the essential oil of Pogostemon cablin or its other major constituents, such as patchouli alcohol and pogostone. Consequently, there is a conspicuous lack of specific, reproducible quantitative data for isolated this compound across various biological assays. This data gap is further complicated by a crucial historical correction of its chemical structure, raising questions about the validity of early pharmacological findings.

The Shifting Identity of this compound: A Tale of Structural Revision

A pivotal factor impacting the reproducibility of research on this compound is the historical misidentification of its chemical structure. The initially proposed structure, published by Hikino et al. in 1968, guided research on this compound for over three decades.[1] However, in 2003, a landmark study by Booker-Milburn et al. challenged this assignment. Through the total synthesis of the purported structure of pogostol, they demonstrated that the nuclear magnetic resonance (NMR) data of their synthetic compound did not match that of the natural product, definitively proving the original structure to be incorrect.[2][3] Despite disproving the initial structure, they did not propose a new one. The currently accepted guaiane sesquiterpene structure of this compound was later revised. This fundamental shift in the understanding of this compound's molecular architecture has profound implications for the interpretation and reproducibility of studies conducted prior to this correction.

Visualizing the Structural Evolution of this compound

The journey to correctly identify the structure of this compound can be visualized as a process of elimination and refinement.

A Initial Structure Proposal (Hikino et al., 1968) B Total Synthesis and NMR Comparison (Booker-Milburn et al., 2003) A->B subjected to C Disproval of Initial Structure B->C leads to D Revised Structure Proposal (Amand et al.) C->D necessitates E Currently Accepted Structure D->E leads to

A flowchart illustrating the historical progression of the structural elucidation of this compound.

Quantitative Data on Biological Activities: A Call for Specificity

A thorough review of the literature reveals a significant deficit in quantitative data for the biological activities of isolated this compound. While numerous studies report the anti-inflammatory, antimicrobial, and antioxidant properties of Pogostemon cablin essential oil and its other components, specific IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values for this compound are rarely reported.

Antiproliferative Activity

Some of the most specific data available for isolated this compound is in the realm of cancer research. One study reported the antiproliferative effects of several compounds isolated from Pogostemon cablin, including this compound, against HepG2 human liver cancer cells.

CompoundCell LineActivityIC50 (µM)Reference
This compoundHepG2Antiproliferative> 50[4]
Compound 17HepG2Antiproliferative25.59[4]
Compound 19HepG2Antiproliferative2.30[4]

It is important to note that in this particular study, this compound itself did not show significant activity at the concentrations tested, while other co-isolated compounds did. This highlights the necessity of testing isolated compounds to accurately attribute biological activity.

Antimicrobial Activity
Anti-inflammatory and Antioxidant Activities

The anti-inflammatory effects of Pogostemon cablin extracts are often linked to the modulation of key signaling pathways such as NF-κB and MAPK.[10][11][12] While these studies provide a mechanistic basis for the plant's traditional use, they do not typically isolate the effects of this compound. Similarly, antioxidant assays like DPPH and ORAC have been performed on the essential oil and various extracts of Pogostemon cablin, but quantitative data for isolated this compound is lacking.

Signaling Pathways: Connecting the Dots to this compound

The NF-κB and MAPK signaling pathways are critical regulators of inflammation and cellular stress responses. Multiple studies have demonstrated that extracts of Pogostemon cablin and some of its constituents, like patchouli alcohol, can inhibit these pathways.[10][12][13][14]

Simplified Overview of NF-κB and MAPK Signaling Inhibition by Pogostemon cablin Constituents

cluster_0 Stimuli (e.g., LPS) cluster_1 Cell Membrane Receptors cluster_2 Upstream Signaling cluster_3 NF-κB Activation cluster_4 Inflammatory Response A LPS B TLR4 A->B C MAPK Pathway B->C D IKK Complex B->D F NF-κB Translocation C->F E IκBα Degradation D->E E->F G Pro-inflammatory Gene Expression F->G H Patchouli Alcohol & Other P. cablin Constituents H->C inhibits H->D inhibits

A diagram showing the inhibitory effects of Pogostemon cablin constituents on the MAPK and NF-κB signaling pathways.

While this provides a valuable framework, the direct impact of isolated this compound on these pathways remains to be elucidated through dedicated studies. Without such research, it is challenging to determine the robustness of claims regarding its specific mechanism of action.

Experimental Protocols: The Foundation of Reproducibility

To ensure the reproducibility of scientific findings, detailed and standardized experimental protocols are paramount. The following are examples of methodologies commonly employed in the study of natural products like this compound, which should be clearly reported in publications to allow for replication and comparison.

Experimental Workflow for Assessing Antiproliferative Activity

A Cell Culture (e.g., HepG2) B Seeding in 96-well plates A->B C Treatment with this compound (various concentrations) B->C D Incubation (e.g., 48-72h) C->D E MTT Assay D->E F Measurement of Absorbance E->F G Calculation of IC50 Value F->G

A typical workflow for determining the in vitro antiproliferative activity of a compound.
Key Methodological Details for Robustness

For any study on this compound to be considered robust and reproducible, the following experimental details are essential:

  • Source and Purity of this compound: The method of isolation and the determined purity of the compound are critical. Given the history of structural misidentification, rigorous structural confirmation using modern spectroscopic techniques (e.g., 1D and 2D NMR, mass spectrometry) is non-negotiable.

  • Cell Line Authentication: For in vitro studies, the source and authentication of cell lines are necessary to ensure the validity of the results.

  • Assay Conditions: Detailed descriptions of assay conditions, including reagent concentrations, incubation times, and positive and negative controls, are crucial for replication.

  • Data Analysis: The statistical methods used to analyze the data and determine values like IC50 or MIC should be clearly stated.

Conclusion and Future Directions

The current body of research on this compound presents a compelling case for its potential therapeutic benefits. However, the historical structural ambiguity and the scarcity of quantitative data on the isolated compound pose significant challenges to the reproducibility and robustness of these findings. To advance the field and unlock the full therapeutic potential of this compound, future research should prioritize:

  • Studies on Isolated this compound: A concerted effort is needed to isolate or synthesize pure this compound and conduct comprehensive biological activity screening to generate specific and reliable quantitative data.

  • Revisiting Past Research: It may be valuable to critically re-evaluate the findings of studies conducted before the structural correction of pogostol, considering how the incorrect structure might have influenced the interpretation of results.

  • Standardized Methodologies: The adoption of standardized and well-documented experimental protocols will be essential for ensuring the reproducibility of future studies.

  • Mechanistic Studies: In-depth investigations into the molecular mechanisms of action of isolated this compound, particularly its effects on key signaling pathways like NF-κB and MAPK, are warranted.

By addressing these gaps in the current literature, the scientific community can build a more robust and reproducible foundation of knowledge for the development of this compound as a potential therapeutic agent.

References

A Head-to-Head Comparison of (-)-Pogostol Extraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. (-)-Pogostol, a key sesquiterpenoid alcohol found in Patchouli oil (Pogostemon cablin), is renowned for its wide range of pharmacological activities. The choice of extraction method significantly impacts the yield, purity, and environmental footprint of the final product. This guide provides an objective comparison of various techniques used for this compound extraction, supported by experimental data.

Quantitative Performance Comparison

The following table summarizes the performance of several common and advanced extraction techniques for this compound, also known as patchouli alcohol. The data highlights the trade-offs between yield, extraction time, purity, and environmental impact.

Extraction TechniqueTypical Yield (%)This compound Content (%)Extraction TimeSolvent/Energy ProfileKey Advantages & Disadvantages
Steam Distillation (SD) 2.6 - 5.9[1][2][3]22.7 - 27.8[1][2][4]6 - 8 hours[5][6]High energy consumption; Water as solvent.[4][7]Advantages: Well-established, simple setup. Disadvantages: Long duration, high energy use, potential for thermal degradation of compounds.[4][8]
Soxhlet Extraction 5.0 - 7.5[1][9]Not specified8 - 15 hours[1][9]High organic solvent consumption (e.g., hexane).[9]Advantages: High yield for crude extract. Disadvantages: Very long extraction time, large solvent volume, not selective.
Supercritical Fluid Extraction (SFE-CO₂) 3.5 - 12.4[4][10]29.5 - 53.7[4][10]VariableCO₂ (green solvent); can be energy-intensive.[11][12]Advantages: High selectivity, solvent-free product, low-temperature operation prevents degradation.[4][12][13] Disadvantages: High initial equipment cost.
Microwave-Assisted Hydrodistillation (MAHD) 2.0 - 5.8[1][2][3]25.2 - 26.3[1][2][4]120 - 126 min[1][2][14]Lower energy consumption than SD.[2][3][15]Advantages: Significantly faster than SD, higher efficiency.[2][3][15] Disadvantages: Potential for localized overheating.
Solvent-Free Microwave Extraction (SFME) ~1.2x less than MAHD53.7[16]90 - 120 min[7][16]Very low energy consumption, no solvent.[7]Advantages: Green technique, rapid, high purity.[7][16] Disadvantages: Yield may be slightly lower than methods using solvents.[7]
Ultrasound-Assisted Extraction (UAE) Not specifiedUp to 70.1 (with hydrotropes)5 - 16 min[17][18]Low solvent and energy use.Advantages: Extremely fast, efficient mass transfer, improves yield, considered a green technique.[8][19] Disadvantages: Requires specialized equipment.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the key extraction techniques discussed.

1. Steam Distillation (SD)

Steam distillation is a conventional method for extracting essential oils.[6]

  • Apparatus: A still (containing water and plant material separated by a grid), a condenser, and a collection vessel.[6]

  • Procedure:

    • Dried and ground Pogostemon cablin leaves are loaded into the still.

    • Water in a separate boiler (or in the bottom of the still) is heated to produce steam.[6][20]

    • The steam passes through the plant material, causing the volatile essential oils to vaporize.

    • The mixture of steam and oil vapor travels to a condenser, where it is cooled and reverts to a liquid state.

    • The liquid, a mixture of water and essential oil, is collected. Since the oil is less dense than water, it forms a separate layer on top and can be easily decanted.[6]

    • The process typically runs for 6-8 hours to ensure the extraction of heavier fractions of the oil.[6]

2. Supercritical Fluid Extraction (SFE-CO₂)

SFE is a green extraction technique that uses supercritical carbon dioxide as a solvent.[11][12]

  • Apparatus: A CO₂ cylinder, a pump to pressurize the CO₂, an extraction vessel, and a separation vessel.[13]

  • Procedure:

    • Dried, ground, and sieved patchouli leaves are packed into the extraction vessel.[13]

    • Liquid CO₂ is pumped to a high pressure, typically between 10 and 30 MPa, and heated to a temperature between 40 and 80 °C, bringing it to a supercritical state.[4]

    • The supercritical CO₂ is passed through the extraction vessel, where it dissolves the essential oil from the plant material.[11]

    • The resulting solution flows into a separation vessel where the pressure is reduced, causing the CO₂ to return to its gaseous state and lose its solvating power.

    • The CO₂ gas is recycled, and the solvent-free essential oil is collected from the separator. The selectivity can be tuned by adjusting pressure and temperature.[13]

3. Microwave-Assisted Hydrodistillation (MAHD)

MAHD is an advanced hydrodistillation method that uses microwave energy to accelerate the extraction process.[15]

  • Apparatus: A modified microwave oven equipped with a Clevenger-type apparatus.

  • Procedure:

    • A specific quantity of dried patchouli leaves is placed in a flask with water.

    • The flask is placed inside the microwave cavity and connected to the condenser outside the oven.

    • Microwave irradiation is applied. The microwaves directly heat the water within the plant material, causing the cells to rupture and release the essential oil more rapidly than conventional heating.[15]

    • The process generates a steam and oil vapor mixture, which is then condensed and collected as in traditional hydrodistillation.

    • This method significantly reduces extraction time to around 2 hours.[2][3][15]

4. Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to enhance mass transfer and accelerate extraction.[19]

  • Apparatus: An ultrasonic bath or probe, an extraction vessel, and a solvent system.

  • Procedure:

    • The plant material is macerated in a suitable solvent (e.g., ethanol) in a flask.

    • The flask is placed in an ultrasonic bath or an ultrasonic probe is inserted into the mixture.

    • The ultrasound waves (typically >20 kHz) create acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates microjets that disrupt plant cell walls, facilitating the release of intracellular compounds into the solvent.[21][22]

    • The extraction can be completed in a very short time, often in minutes.[17]

    • After extraction, the mixture is filtered, and the solvent is evaporated to yield the extract.

Visualizing the Extraction Workflow

The following diagram illustrates a generalized workflow applicable to the extraction and analysis of this compound from Pogostemon cablin.

ExtractionWorkflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_post 3. Post-Extraction cluster_analysis 4. Analysis Harvest Harvest Pogostemon cablin Dry Drying Harvest->Dry Grind Grinding & Sieving Dry->Grind Prep_Material Prepared Plant Material Grind->Prep_Material SD Steam Distillation Prep_Material->SD SFE Supercritical Fluid Extraction (SFE) Prep_Material->SFE MAE Microwave-Assisted Extraction (MAE) Prep_Material->MAE UAE Ultrasound-Assisted Extraction (UAE) Prep_Material->UAE Crude_Extract Crude Extract / Essential Oil SD->Crude_Extract SFE->Crude_Extract MAE->Crude_Extract UAE->Crude_Extract Separation Separation (e.g., Decanting) Crude_Extract->Separation Purification Purification (e.g., Chromatography) Separation->Purification Final_Product Purified this compound Purification->Final_Product GCMS GC-MS Analysis (Purity & Quantification) Final_Product->GCMS

References

Validating the Mechanism of Action of (-)-Pogostol: A Comparative Guide to its Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of (-)-Pogostol and other bioactive components derived from Pogostemon cablin (Patchouli). It offers a comparative perspective against well-established anti-inflammatory agents, supported by available experimental data. Detailed protocols for key validation assays are also included to facilitate further research and drug development efforts.

Unraveling the Anti-Inflammatory Action of Pogostemon cablin Constituents

This compound is a significant bioactive sesquiterpenoid found in Pogostemon cablin, a plant with a long history of use in traditional medicine for treating inflammatory conditions.[1] Modern scientific investigations have begun to validate these traditional uses, pointing towards the modulation of key inflammatory signaling pathways as the primary mechanism of action for the plant's constituents. The anti-inflammatory effects of P. cablin extracts are primarily attributed to the synergistic action of several compounds, including this compound, patchouli alcohol, pogostone, and β-patchoulene epoxide.

These compounds collectively exert their anti-inflammatory effects by targeting two central signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to initiate gene transcription.

Bioactive components from P. cablin have been shown to interfere with this cascade at multiple points. For instance, patchouli alcohol has been demonstrated to suppress the degradation of IκBα and inhibit the nuclear translocation of NF-κB.[2] Similarly, patchoulene epoxide has been found to inhibit the phosphorylation of IKKβ and IκBα.[3] While the precise molecular target of this compound within this pathway requires further elucidation, its contribution to the overall anti-inflammatory effect of P. cablin is strongly suggested.

The MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38 MAPK, plays a crucial role in cellular responses to external stressors, including inflammation. Activation of these kinases leads to the downstream activation of transcription factors that regulate the expression of inflammatory mediators.

Studies have indicated that constituents of P. cablin also modulate MAPK signaling. Patchouli alcohol has been shown to inhibit the phosphorylation of ERK, thereby impacting downstream signaling events.[2]

Comparative Analysis of Anti-Inflammatory Activity

Table 1: Comparison of IC50 Values for NF-κB Pathway Inhibitors

CompoundTarget/AssayIC50 ValueReference
Pogostemon cablin Ethanol Extract Nitric Oxide Production in LPS-stimulated RAW 264.7 cells31.8 µg/mL[4]
Patchouli Alcohol A549 cell proliferation79.8 µg/mL[2]
BAY 11-7082 TNFα-induced IκBα phosphorylation10 µM
Dexamethasone Inhibition of NF-κB dependent transcriptionVaries with cell type and stimulus[5][6]

Table 2: Comparison of IC50 Values for MAPK Pathway Inhibitors

CompoundTargetIC50 ValueReference
SB203580 p38 MAPK50-500 nM[7][8]
SP600125 JNK1/2/340-90 nM[2][3][9]
U0126 MEK1/258-72 nM[4][10][11][12][13]

Visualizing the Mechanism of Action

To illustrate the signaling pathways and experimental workflows discussed, the following diagrams are provided in Graphviz DOT language.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK Activates MAPKKK MAPKKK Receptor->MAPKKK Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα_NFκB IκBα-NF-κB Complex NFκB NF-κB (p50/p65) NFκB_n NF-κB NFκB->NFκB_n Translocates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates MAPK_n MAPK MAPK->MAPK_n Translocates IKK_IκBα IκBα_NFκB->NFκB Releases Pogostol This compound & Other P. cablin Constituents Pogostol->IKK Inhibits Pogostol->MAPK Inhibits Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFκB_n->Gene Activates MAPK_n->Gene Activates G cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_elisa ELISA cluster_western Western Blot cluster_reporter Luciferase Reporter Assay cluster_viability Cell Viability Assay Cells Plate Cells (e.g., RAW 264.7 Macrophages) Stimulation Stimulate with LPS/TNF-α + Treat with this compound or Alternatives Cells->Stimulation Incubation Incubate for a defined period Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Cell_Lysis Lyse Cells Incubation->Cell_Lysis MTT Assess Cytotoxicity of Compounds Incubation->MTT ELISA Measure Cytokine Levels (TNF-α, IL-6) Supernatant->ELISA Western Detect Phosphorylated Proteins (p-IKKβ, p-IκBα, p-p38, etc.) Cell_Lysis->Western Luciferase Quantify NF-κB Transcriptional Activity Cell_Lysis->Luciferase

References

Comparative study of the aromatic properties of (-)-Pogostol and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Olfactory Analysis of (-)-Pogostol and its Isomeric Variants

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the aromatic properties of the sesquiterpene alcohol this compound and its isomers, supported by available data and detailed experimental methodologies.

This compound, a significant contributor to the characteristic aroma of patchouli oil, presents a complex olfactory profile described as warm, woody, and balsamic.[1] This sesquiterpenoid, and its isomers, are of considerable interest to the fragrance, cosmetic, and pharmaceutical industries. This guide provides a comparative analysis of the aromatic properties of this compound and its isomers, based on available scientific literature. It also outlines detailed experimental protocols for sensory and analytical evaluation, addressing a notable gap in directly comparative studies.

Chemical and Physical Properties

A foundational understanding of the physicochemical characteristics of this compound is essential for its study. These properties influence its volatility and, consequently, its aromatic perception.

PropertyThis compoundReference
Synonyms Pogostole, trans-Guai-11-en-10-ol[1]
CAS Number 21698-41-9[1]
Molecular Formula C15H26O[1][2]
Molecular Weight 222.37 g/mol [1]
Boiling Point 303.00 to 304.00 °C @ 760.00 mm Hg[3]
Vapor Pressure 0.0009 hPa @ 20°C (estimated)[4]

Comparative Aromatic Properties

Direct comparative studies on the aromatic properties of this compound and its specific isomers are limited in the available scientific literature. However, by compiling data on this compound and related isomeric sesquiterpene alcohols, a comparative overview can be initiated.

CompoundIsomeric Relationship to this compoundOdor DescriptionOdor ThresholdReference
This compound -Herbal, Woody, Sweet, Spicy, Floral, Citrus, Fresh, Earthy, Mint, PineNot available[4]
(-)-Guaiol Structural Isomer (Guai-1(5)-en-11-ol)Mild guaiacwood, tea roseNot available[5]
α-Guaiene Related SesquiterpeneWoody, Spicy120 ng/L (in water)[4][6]
Rotundone Related SesquiterpenoidPeppery, Woody55 ng/L (in water)[4][6]

Note: Odor thresholds are highly matrix-dependent. The values for α-guaiene and rotundone are provided as a reference for structurally related compounds.

Experimental Protocols

To facilitate further research and a more direct comparison, detailed experimental protocols for the analytical and sensory evaluation of this compound and its isomers are provided below.

Protocol 1: Gas Chromatography-Mass Spectrometry with Olfactory Detection (GC-MS-O)

This method is crucial for identifying the volatile compounds and characterizing their individual aromatic contributions.

Objective: To separate, identify, and characterize the aroma-active compounds in a sample containing this compound and its isomers.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer and an Olfactory Detection Port (GC-MS-O)

  • Capillary column suitable for sesquiterpene analysis (e.g., DB-5ms, HP-5ms)

  • Helium carrier gas

  • Sample of this compound and its isomers dissolved in a suitable solvent (e.g., ethanol)

  • Reference standards for known compounds

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.

  • GC-MS-O Analysis:

    • Inject the sample into the GC.

    • The effluent from the capillary column is split between the MS detector and the olfactory detection port.

    • A trained sensory panelist sniffs the effluent from the olfactory port and records the perceived aroma, its intensity, and the retention time.

    • Simultaneously, the MS detector records the mass spectra of the eluting compounds.

  • Data Analysis:

    • Identify the compounds by comparing their mass spectra with a library (e.g., NIST) and by comparing their retention indices with those of reference standards.

    • Correlate the sensory data from the olfactory port with the identified compounds to create an aromagram.

GC_MS_O_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS-O Analysis cluster_data Data Analysis Sample Sample containing this compound & Isomers DilutedSample Diluted Sample Sample->DilutedSample Solvent Solvent (e.g., Ethanol) Solvent->DilutedSample Injector GC Injector DilutedSample->Injector Column Capillary Column Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer Splitter->MS Identification ODP Olfactory Detection Port Splitter->ODP Sensory Evaluation MassSpectra Mass Spectra MS->MassSpectra Aromagram Aromagram ODP->Aromagram Correlation Data Correlation MassSpectra->Correlation Aromagram->Correlation Report Final Report Correlation->Report

GC-MS-O Experimental Workflow
Protocol 2: Sensory Panel Evaluation for Odor Profile

This protocol outlines the steps for conducting a descriptive sensory analysis with a trained panel.

Objective: To quantitatively describe and compare the aromatic profiles of this compound and its isomers.

Materials:

  • A trained sensory panel (8-12 members).

  • A sensory evaluation laboratory with controlled temperature, lighting, and ventilation.

  • Odor-free sample containers (e.g., glass jars with lids).

  • Cotton balls or smelling strips.

  • Palate cleansers (e.g., unsalted crackers, water).

  • Data collection software or forms.

Procedure:

  • Panelist Training:

    • Familiarize panelists with the aroma of this compound and any available isomers or related compounds.

    • Develop a consensus vocabulary of aroma descriptors.

    • Train panelists on the use of an intensity scale (e.g., a 15-point scale).

  • Sample Preparation:

    • Prepare solutions of each compound at the same concentration in an odor-free solvent.

    • Pipette a standardized amount of each solution onto a cotton ball or smelling strip in a coded container.

    • Allow the solvent to evaporate.

  • Evaluation:

    • Present the coded samples to the panelists in a randomized order.

    • Panelists evaluate the aroma of each sample and rate the intensity of each descriptor on the agreed-upon scale.

    • Provide panelists with breaks and palate cleansers between samples.

  • Data Analysis:

    • Collect and analyze the data from all panelists.

    • Use statistical methods (e.g., ANOVA, PCA) to determine significant differences in the aromatic profiles of the compounds.

Sensory_Evaluation_Workflow cluster_preparation Preparation Phase cluster_evaluation Evaluation Phase cluster_analysis Analysis Phase PanelTraining Panelist Training & Vocabulary Development SamplePrep Sample Preparation & Coding PanelTraining->SamplePrep SamplePresentation Randomized Sample Presentation SamplePrep->SamplePresentation SensoryEvaluation Individual Sensory Evaluation SamplePresentation->SensoryEvaluation DataCollection Data Collection SensoryEvaluation->DataCollection StatisticalAnalysis Statistical Analysis (ANOVA, PCA) DataCollection->StatisticalAnalysis ProfileComparison Aromatic Profile Comparison StatisticalAnalysis->ProfileComparison FinalReport Generation of Final Report ProfileComparison->FinalReport

References

Safety Operating Guide

Navigating the Safe Disposal of (-)-Pogostol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling (-)-Pogostol, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific institutional protocols should always be followed, this guide provides essential, step-by-step information for the safe handling and disposal of this sesquiterpenoid.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound and take appropriate safety measures.

Hazard ClassificationGHS PictogramPrecautionary Measures
Skin Irritant (Category 2)[1]WarningWear protective gloves and clothing. In case of skin contact, wash with plenty of soap and water.[3]
Eye Irritant (Category 2)[1]WarningWear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
Potential FlammabilityFlameKeep away from heat, sparks, open flames, and hot surfaces. No smoking.[4]
Aquatic ToxicityEnvironmentAvoid release to the environment.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This process is designed to minimize risk to personnel and the environment.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with non-hazardous trash or other waste streams.

  • Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, gloves, vials), and spill cleanup materials, in a designated, leak-proof, and chemically compatible waste container.[6][7]

  • For liquid waste, use a container made of glass or a suitable plastic that will not react with the chemical.[6] Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[6]

  • For solid waste, use a designated hazardous waste bag or container.[8]

2. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[4][6]

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date when the waste was first added to the container.

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[9][10]

  • The storage area should be well-ventilated.[6] If possible, store in a fume hood.[6]

4. Disposal Request:

  • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[4][7]

  • Follow all institutional procedures for waste manifest and handover.

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate personal protective equipment (PPE), contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[3]

  • Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[3]

  • Clean the spill area thoroughly with soap and water.[3]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the following diagram:

DisposalWorkflow This compound Disposal Workflow cluster_preparation Preparation cluster_collection Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in Designated Hazardous Waste Container B->C D Segregate from Other Waste Streams C->D E Label Container Clearly: 'Hazardous Waste - this compound' D->E F Store in Secure Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G H Follow Institutional Disposal Procedures G->H

Caption: Workflow for the safe disposal of this compound.

Signaling Pathway of Responsibility

The responsibility for safe disposal involves a clear chain of communication and action, from the individual researcher to the institutional level.

ResponsibilityPathway Disposal Responsibility Pathway Researcher Researcher/ Scientist LabManager Laboratory Manager/ Principal Investigator Researcher->LabManager Reports Waste for Disposal EHS Environmental Health & Safety (EHS) LabManager->EHS Coordinates Waste Pickup DisposalFacility Licensed Waste Disposal Facility EHS->DisposalFacility Transports Waste for Treatment

Caption: Chain of responsibility for chemical waste disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within the scientific community. Always consult your institution's specific guidelines and safety data sheets for the most accurate and up-to-date information.

References

Personal protective equipment for handling (-)-Pogostol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for handling (-)-Pogostol, a natural sesquiterpene alcohol found in patchouli oil. The following procedures and recommendations are compiled from safety data sheets of products containing this compound to ensure the highest safety standards in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is identified as a potential skin and eye irritant.[1][2] Due to its presence in patchouli oil, which has been classified with aspiration toxicity, caution is advised.[1] The following personal protective equipment is essential to minimize exposure and ensure safety.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Chemical resistant gloves (e.g., Nitrile)To prevent skin contact and potential irritation.[1][3]
Eye/Face Protection Safety goggles or a face shieldTo protect against splashes and eye irritation.[1][3]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved half-face respirator may be necessary for handling large quantities in confined spaces or when there is a risk of aerosolization.To avoid inhalation of vapors or aerosols.[1][3]
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area to minimize inhalation of vapors.[1]

  • Avoid contact with skin and eyes.[1] In case of contact, flush the affected area with plenty of water.[1] If irritation persists, seek medical attention.[1]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container.[1]

  • Keep in a cool, dry, and well-ventilated place.

  • Protect from heat and direct sunlight.

Spill and Disposal Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean the area safely.

Spill Response:

  • Small Spills: Absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.[1] Clean the spill area with detergent and water.[1]

  • Large Spills: Contain the spill and prevent it from entering drains or water courses.[1] Use a non-combustible absorbent material to clean up and transfer to a labeled container for disposal.[1]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1]

  • Contact a licensed professional waste disposal service to ensure proper disposal.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risk Assess Risk Select PPE Select PPE Assess Risk->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Handle this compound Handle this compound Prepare Work Area->Handle this compound Store/Use Store/Use Handle this compound->Store/Use Spill? Spill? Handle this compound->Spill? Decontaminate Work Area Decontaminate Work Area Store/Use->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Spill?->Store/Use No Follow Spill Protocol Follow Spill Protocol Spill?->Follow Spill Protocol Yes Follow Spill Protocol->Decontaminate Work Area

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Pogostol
Reactant of Route 2
Reactant of Route 2
(-)-Pogostol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.